1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUPJGXEWFMXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725581 | |
| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011479-75-6 | |
| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a complex, substituted azetidine scaffold of interest in medicinal chemistry and drug discovery. The azetidine ring is a valued structural motif known to impart favorable physicochemical properties such as enhanced metabolic stability and improved solubility.[1] This guide addresses the notable absence of comprehensive experimental data for this specific molecule in publicly accessible literature. In lieu of reporting established values, this document provides a robust framework for its characterization. It combines theoretical predictions based on its constituent chemical moieties with detailed, field-proven experimental protocols for determining its essential physicochemical properties. This approach is designed to empower researchers to generate the necessary data for drug development pipelines, ensuring a thorough understanding of the molecule's behavior.
Molecular Structure Analysis and Predicted Properties
The structure of this compound (PubChem CID: 57415897) integrates several key functional groups that dictate its overall physicochemical profile.[2] Understanding these components allows for logical prediction of its properties.
-
Azetidine Core: A four-membered saturated nitrogen heterocycle. Its inherent ring strain influences reactivity and conformational preferences.[3]
-
N-tert-butoxycarbonyl (Boc) Group: A common protecting group that significantly increases lipophilicity and removes the basic character of the azetidine nitrogen.
-
Gem-diethyl Ester Groups at C3: Two ethyl ester groups attached to the same carbon atom create a sterically hindered center and contribute significantly to the molecule's polarity and potential for hydrolysis.
Based on this structure, we can predict a range of properties essential for assessing its drug-like potential. These predictions, derived from computational models and analysis of similar structures, provide a baseline for experimental validation.
Table 1: Predicted & Known Physicochemical Properties
| Property | Predicted/Known Value | Source / Method | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₃NO₆ | - | Foundational for all calculations.[4] |
| Molecular Weight | 301.34 g/mol | PubChem | Influences diffusion, bioavailability (Rule of Five).[2][4] |
| CAS Number | 1011479-75-6 | Commercial Supplier | Unique chemical identifier.[4] |
| Calculated LogP | 1.4 | Cactvs 3.4.8.18 | Predicts lipophilicity and membrane permeability.[2] A value of 1.4 suggests moderate lipophilicity. |
| Rotatable Bonds | 7 | Cactvs 3.4.8.18 | Indicates molecular flexibility, which can impact receptor binding and metabolism.[2] |
| Hydrogen Bond Donors | 0 | - | Affects solubility and membrane transport. The absence of donors is notable. |
| Hydrogen Bond Acceptors | 6 (Oxygens) | - | Influences aqueous solubility and interactions with biological targets. |
| Predicted pKa | Not applicable | - | The N-Boc group renders the azetidine nitrogen non-basic. The ester groups are not readily ionizable under physiological conditions. |
| Predicted Solubility | Low to Moderate | Structure-based | The ester groups offer polarity, but the tert-butyl and ethyl groups increase hydrocarbon character, likely resulting in limited aqueous solubility. |
Synthesis and Structural Verification
While a specific synthesis for this exact tricarboxylate is not detailed in the literature, a plausible route can be inferred from established azetidine chemistry. The synthesis of 3,3-disubstituted azetidines often involves intramolecular cyclization or reactions with functionalized precursors.[1][5] A likely approach would involve the reaction of a suitable N-Boc protected azetidine precursor with diethyl malonate or a similar nucleophile.
General Synthetic Workflow
The synthesis of complex azetidine derivatives often begins with a commercially available precursor, followed by functionalization.[6] A key strategy involves building complexity on the strained four-membered ring.[3]
Caption: Experimental workflow for property determination.
Protocol for Solubility Determination
Aqueous solubility is a critical determinant of oral absorption and formulation feasibility. The shake-flask method is the gold standard for this measurement. [7] Method: Shake-Flask (Equilibrium Solubility)
-
Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH of 7.4.
-
Addition of Compound: Add an excess amount of the solid compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Result: The average concentration from multiple replicates is reported as the equilibrium solubility.
Protocol for Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. [8][9] Method: Shake-Flask
-
Phase Preparation: Pre-saturate n-octanol with buffered water (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can aid this process.
-
Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Protocol for Chemical Stability Assessment
Evaluating the stability of a compound under different conditions is crucial for predicting its shelf-life and behavior in biological systems.
Method: pH Stability
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer.
-
Analysis: Quench any reaction (if necessary) and analyze the amount of the parent compound remaining using HPLC or LC-MS.
-
Result: Plot the percentage of compound remaining versus time for each pH to determine its degradation kinetics and half-life. The ester groups are the most likely points of hydrolytic instability.
Conclusion and Future Directions
While direct experimental data for this compound is scarce, its physicochemical profile can be reliably predicted and systematically determined. The structural combination of a lipophilic N-Boc group and polar gem-diethyl esters suggests a molecule with balanced properties, making it an intriguing scaffold. The protocols outlined in this guide provide a comprehensive and validated pathway for researchers to generate the essential data needed to advance this compound, or structurally similar ones, through the drug discovery and development process. This systematic characterization is the cornerstone of translating a promising chemical structure into a viable therapeutic candidate.
References
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A Technical Guide to 1-(tert-butoxycarbonyl)-azetidine-3,3-dicarboxylic acid, diethyl ester: A Versatile Scaffold for Drug Discovery
Abstract: The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and explore novel chemical space. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 1-tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (more systematically named 1-(tert-butoxycarbonyl)-azetidine-3,3-dicarboxylic acid, diethyl ester). We will detail its chemical identity, a robust synthetic pathway with mechanistic considerations, predicted analytical characterization, and its strategic application as a building block, particularly in the burgeoning field of protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds.
The Azetidine Scaffold in Modern Drug Discovery
Saturated heterocycles are foundational components of many approved pharmaceuticals. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest.[1][2] Its growing popularity stems from its unique combination of properties:
-
Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold. This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]
-
Improved Physicochemical Properties: Compared to more lipophilic carbocyclic analogues like cyclobutane, the polar nitrogen atom in the azetidine ring often enhances aqueous solubility and can serve as a hydrogen bond acceptor.[4][5]
-
Novel Chemical Space: Azetidines act as valuable bioisosteres for other common groups, allowing chemists to modulate properties and escape patent-protected chemical space.[6]
Specifically, 3,3-disubstituted azetidines are attractive design elements because they introduce a quaternary center that projects substituents along well-defined vectors, making them ideal as linker motifs or core fragments in drug candidates.[7]
Compound Identification and Physicochemical Properties
The subject of this guide is a specific N-Boc protected, 3,3-disubstituted azetidine derivative. Its nomenclature can be ambiguous, but the most precise representation corresponds to the structure derived from the reaction of diethyl malonate.
Structure:
| Identifier | Value | Source |
| Primary Name | This compound | [8][9] |
| Systematic Name | 1,3,3-Azetidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-diethyl ester | [9] |
| Common Synonym | Diethyl 1-Boc-azetidine-3,3-dicarboxylate | [9] |
| CAS Number | 1011479-75-6 | [8][9][10] |
| Molecular Formula | C₁₄H₂₃NO₆ | [8][9] |
| Molecular Weight | 301.34 g/mol | [8][9] |
| PubChem CID | 57415897 | [9] |
| EC Number | 811-618-2 | [9] |
Synthesis and Mechanistic Insights
The synthesis of 3,3-disubstituted azetidines like this target molecule typically relies on the intramolecular cyclization of an acyclic precursor. A highly efficient and logical approach is the double alkylation of a malonic ester derivative with a nitrogen-containing bis-electrophile.
Proposed Synthetic Pathway:
The key transformation is the reaction between diethyl malonate and a protected nitrogen mustard equivalent, such as N-Boc-bis(2-chloroethyl)amine or, more commonly, an in-situ activated precursor like N-Boc-diethanolamine.
Causality and Experimental Choices:
-
N-Protection: The azetidine nitrogen must be protected to prevent it from acting as a competing nucleophile during the alkylation steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions required for malonate deprotonation and its clean, acid-labile removal later if needed.
-
Activation of Hydroxyls: N-Boc diethanolamine is a stable and common starting material. Its hydroxyl groups are poor leaving groups and must be converted into better ones, such as tosylates or mesylates, or converted to halides. Activation with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a standard and effective method.
-
Malonate Anion Formation: Diethyl malonate is deprotonated using a strong, non-nucleophilic base to form the nucleophilic enolate. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the malonate, driving the reaction forward. The reaction is typically performed in an aprotic polar solvent like THF or DMF to solvate the cation and anion.
-
Intramolecular Cyclization: The reaction proceeds via two sequential Sɴ2 reactions. The first alkylation forms a linear intermediate. The second, intramolecular alkylation is entropically favored and forms the desired four-membered azetidine ring.
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The Rising Star in Scaffolding: A Technical Guide to Substituted Azetidines as Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly turning their attention to three-dimensional (3D) saturated heterocyclic scaffolds. Among these, the four-membered azetidine ring has emerged as a powerful and versatile bioisostere. Its unique combination of structural rigidity, inherent polarity, and metabolic stability offers a compelling alternative to more traditional moieties.[1][2][3] This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted role of substituted azetidines in modern drug discovery. We will delve into the synthetic strategies for accessing these strained yet valuable building blocks, dissect the profound impact of substitution on their physicochemical and pharmacological properties, and showcase their successful application as bioisosteres for a range of common functional groups through compelling case studies.
Introduction: Beyond Flatland – The Imperative for 3D Scaffolds and the Allure of Azetidine
The historical over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The concept of "escaping flatland" advocates for the incorporation of sp³-rich, three-dimensional scaffolds to explore new chemical space and enhance molecular properties.[4] Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] Substituted azetidines have gained significant traction as bioisosteres due to their ability to mimic the spatial arrangement of larger or more flexible groups while introducing beneficial physicochemical characteristics.[2]
The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key determinant of its reactivity and conformational behavior.[6] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, provides a unique balance of stability and controlled reactivity, making azetidines amenable to diverse synthetic manipulations.[6][7]
Navigating the Synthetic Maze: Accessing Substituted Azetidines
Historically, the synthesis of substituted azetidines has been perceived as challenging due to the inherent ring strain.[8][9] However, recent advancements in synthetic methodology have provided a robust toolkit for medicinal chemists to access a wide array of functionalized azetidines.
Core Synthetic Strategies
Several primary strategies are employed for the construction and functionalization of the azetidine ring:
-
Intramolecular Cyclization: This classical approach involves the formation of the C-N bond from a suitably functionalized acyclic precursor, such as a γ-amino halide or alcohol.[10] While conceptually simple, this method can be hampered by competing elimination reactions.
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to substituted azetidines.[9] Recent developments in photochemistry and catalysis have expanded the scope and efficiency of this transformation.
-
Ring Expansion and Contraction: Ring expansion of aziridines and ring contraction of larger heterocycles, such as pyrrolidines, provide alternative pathways to the azetidine core.[11][12]
-
Functionalization of Pre-existing Azetidine Rings: Direct modification of the azetidine scaffold, particularly at the 3-position, is a powerful strategy for rapidly generating diverse analogs.[1][13]
Caption: Key synthetic routes to substituted azetidines.
Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative
The following protocol outlines a general procedure for the synthesis of a 3-substituted azetidine via the functionalization of a pre-existing azetidine ring, a common strategy in medicinal chemistry.
Objective: To synthesize tert-butyl 3-phenylazetidine-1-carboxylate.
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Addition: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary alcohol.
-
Reduction: Dissolve the crude alcohol in DCM and cool to 0 °C. Add triethylsilane (3.0 eq) followed by the dropwise addition of TFA (5.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Purification: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-phenylazetidine-1-carboxylate.
The Azetidine Advantage: Impact on Physicochemical and Pharmacological Properties
The incorporation of a substituted azetidine as a bioisostere can profoundly and beneficially alter the properties of a lead compound.
| Property | Impact of Azetidine Incorporation | Rationale |
| Solubility | Generally Increased | The nitrogen atom can act as a hydrogen bond acceptor, and the overall reduced lipophilicity compared to larger carbocyclic or heterocyclic analogs contributes to improved aqueous solubility.[2][14] |
| Lipophilicity (logP) | Generally Decreased | The replacement of carbon atoms with a more polar nitrogen atom, and the compact nature of the four-membered ring, typically leads to a reduction in lipophilicity.[10][15] |
| Metabolic Stability | Generally Increased | The strained ring system can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible acyclic or larger ring systems.[1][16][17] |
| Conformational Rigidity | Increased | The four-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropy of binding to the target protein.[18][19] |
| Three-Dimensionality (Fsp³) | Increased | The introduction of a saturated, non-planar ring increases the fraction of sp³-hybridized carbon atoms, enhancing the three-dimensional character of the molecule.[20] |
Azetidines in Action: Bioisosteric Replacement Strategies and Case Studies
Substituted azetidines have been successfully employed as bioisosteres for a variety of common structural motifs in drug discovery.
Azetidine as a Bioisostere for Piperidine and Pyrrolidine
Larger saturated nitrogen heterocycles like piperidine and pyrrolidine are common in drug candidates. However, they can contribute to high lipophilicity and potential metabolic liabilities. Azetidines can serve as smaller, more polar mimics, maintaining the key nitrogen interaction while improving overall properties.[2][21]
Caption: Azetidine as a compact bioisostere for piperidine.
Case Study: Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists
Researchers at AstraZeneca successfully replaced a piperidine core in an MCHr1 antagonist with a 1,3-disubstituted azetidine.[15] This modification led to a significant reduction in lipophilicity while preserving the necessary pharmacophoric interactions, resulting in a compound with more favorable CNS properties.[15]
Azetidine as a Bioisostere for Aromatic and Heteroaromatic Rings
In certain contexts, the rigid, three-dimensional structure of a substituted azetidine can project substituents in a manner that mimics the vectors of a substituted aromatic ring. This can be a valuable strategy for improving solubility and metabolic stability while maintaining target engagement.
Case Study: STAT3 Inhibitors
In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a proline-based lead compound was optimized by replacing the five-membered pyrrolidine ring with a smaller, more rigid azetidine ring.[22] This led to a significant improvement in potency, with some azetidine-based analogs exhibiting sub-micromolar activity.[22][23]
Azetidine as a Bioisostere for Carbonyl Groups and Amides
The polar nature of the C-N bonds and the overall geometry of the azetidine ring can allow it to act as a bioisostere for carbonyl groups or conformationally constrained amides. This can be particularly useful for improving metabolic stability against hydrolysis.
Challenges and Future Directions
Despite the significant progress in azetidine chemistry, challenges remain. The synthesis of certain substitution patterns, particularly at the 2-position, can still be complex.[24] Furthermore, the inherent strain of the ring can, in some cases, lead to unexpected chemical instability.[25]
Future research will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider diversity of substituted azetidines. The continued exploration of azetidines as bioisosteres for other functional groups and their incorporation into novel drug modalities, such as PROTACs and covalent inhibitors, represents an exciting frontier in drug discovery.
Conclusion
Substituted azetidines have firmly established themselves as valuable and versatile building blocks in the medicinal chemist's toolbox. Their unique structural and physicochemical properties make them powerful bioisosteres for a range of common functional groups, enabling the optimization of lead compounds with improved solubility, metabolic stability, and three-dimensionality. As synthetic methodologies continue to advance, the strategic application of substituted azetidines is poised to play an increasingly important role in the design and development of the next generation of therapeutics.
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
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Azetidines of pharmacological interest - PubMed. (URL: [Link])
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Methods for the Synthesis of Substituted Azetines | Organic Letters - ACS Publications. (URL: [Link])
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Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (URL: [Link])
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
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A Technical Guide to the Reactivity of Strained Four-Membered Azaheterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Four-membered azaheterocycles, particularly azetidines and azetidin-2-ones (β-lactams), represent a class of privileged structures in medicinal chemistry and organic synthesis.[1][2][3] Their inherent ring strain, estimated at approximately 25.4 kcal/mol for azetidine, is the primary driver of their unique reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[1] This guide provides an in-depth analysis of the core reactive pathways of these strained systems. It delves into the mechanistic underpinnings of their ring-opening reactions, cycloadditions, and rearrangements, explaining the causal factors behind experimental designs. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for leveraging the strain-driven reactivity of four-membered azaheterocycles in the rational design and synthesis of complex molecules.
The Principle of Ring Strain: The Engine of Reactivity
The reactivity of four-membered azaheterocycles is fundamentally governed by the concept of ring strain, a composite of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). This stored potential energy provides a thermodynamic driving force for reactions that lead to ring cleavage, thereby relieving the strain.[1][4] Unlike their three-membered aziridine cousins, azetidines possess greater stability, allowing for easier handling and isolation while still being sufficiently activated for a diverse range of chemical transformations.[1][5][6] This balance is critical in multistep syntheses where the azetidine core must remain intact through various stages before a planned ring-opening or functionalization event.
The nitrogen atom within the ring introduces further complexity. Its lone pair of electrons can act as a nucleophile or base, and its ability to be protonated or coordinated to a Lewis acid is a primary strategy for activating the ring towards nucleophilic attack.[7]
Core Reactive Pathways of Azetidines
The synthetic utility of azetidines is largely realized through reactions that leverage their inherent strain. These can be broadly categorized into ring-opening reactions, cycloadditions, and rearrangements.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is the most common and synthetically valuable transformation of azetidines.[8] The reaction involves the attack of a nucleophile on one of the ring carbons, leading to C-N bond cleavage. The regioselectivity and stereochemistry of this process are highly dependent on the activation method, the nature of the nucleophile, and the substitution pattern of the azetidine ring.
Activation is Key: Direct nucleophilic attack on a neutral azetidine is often slow. Therefore, activation of the nitrogen is paramount. Two primary strategies are employed:
-
Brønsted or Lewis Acid Catalysis: Protonation or coordination of a Lewis acid to the azetidine nitrogen enhances the ring's electrophilicity, making the ring carbons more susceptible to nucleophilic attack.[7][9][10] Lanthanide triflates, such as La(OTf)₃, have proven effective in catalyzing the intramolecular aminolysis of epoxides to form azetidines, which can subsequently be opened.[9] Cooperative Brønsted/Lewis acid catalysis has also been used to open azetidines with organotrifluoroborates.[10][11]
-
Formation of Azetidinium Ions: Quaternization of the nitrogen atom with an alkylating agent (e.g., methyl triflate) forms a highly reactive azetidinium ion, which readily undergoes ring-opening even with weak nucleophiles.[7]
The choice of catalyst is a critical experimental decision. For instance, in reactions involving acid-sensitive functional groups, a milder Lewis acid might be selected over a strong Brønsted acid to prevent undesired side reactions.
Workflow: Lewis Acid-Catalyzed Ring Opening
Caption: General workflow for Lewis acid-mediated azetidine ring opening.
Cycloaddition Reactions
While less common than ring-opening, cycloaddition reactions involving azetidine derivatives, particularly unsaturated azetines, provide powerful routes to complex fused heterocyclic systems.[12]
-
[2+2] Cycloadditions: The Staudinger synthesis, the [2+2] cycloaddition of a ketene and an imine, is the most famous method for constructing the azetidin-2-one (β-lactam) ring.[13][14] The stereochemical outcome (cis vs. trans) is influenced by reaction conditions and the nature of the reactants.[13][15] More recently, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed for the synthesis of highly functionalized azetidines from oximes and alkenes.[16]
-
[3+2] and [4+2] Cycloadditions: Azetines, the unsaturated analogues of azetidines, can participate as dienophiles or dipolarophiles in cycloaddition reactions to rapidly build molecular complexity.[12]
-
[6+2] Cycloadditions: 2-Vinylazetidines have been shown to react with benzyne in a catalyst-free [6+2] cycloaddition to furnish synthetically useful 1-benzazocine derivatives.[17][18] This reaction proceeds via a zwitterionic intermediate after the initial nucleophilic attack of the azetidine nitrogen on the benzyne.[17]
Rearrangements and Ring Expansions
Thermal and photochemical rearrangements offer alternative pathways to leverage the strain of the azetidine ring. These reactions can lead to the formation of larger, more complex heterocyclic structures.
-
Thermal Rearrangements: Thermal isomerization of aziridines can be used to synthesize azetidines.[19] Furthermore, certain substituted azetidines can undergo thermally induced ring-expansions.[20]
-
Photochemical Reactions: Photochemical [2+2] cycloadditions are a key method for forming azetidine rings.[16][21] Additionally, photolysis can be used to generate reactive intermediates from azetidine precursors that undergo subsequent transformations. For example, the photochemical reaction of vinylazetidines with Fischer carbene complexes leads to the formation of azocinones via a [6+2] cycloaddition.[22]
The Unique Reactivity of Azetidin-2-ones (β-Lactams)
The introduction of a carbonyl group at the 2-position creates the β-lactam ring, a cornerstone of antibiotic chemistry.[2][23] The reactivity of this scaffold is dominated by the strained amide bond.
Due to the geometric constraints of the four-membered ring, the nitrogen atom cannot achieve the ideal trigonal planar geometry required for optimal amide resonance.[14] This lack of delocalization increases the ketone-like character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened electrophilicity is the basis for the mechanism of action of penicillin and other β-lactam antibiotics, which involves the acylation of bacterial penicillin-binding proteins (PBPs).[14]
Beyond their antibiotic properties, β-lactams are versatile synthetic intermediates.[23][24] The strained ring can be opened by a variety of nucleophiles (e.g., hydrolysis, aminolysis, reduction) to provide access to β-amino acids, peptides, and other valuable nitrogen-containing compounds.[15][23]
Mechanism: Nucleophilic Acyl Substitution on a β-Lactam
Caption: Nucleophilic attack and ring opening of a β-lactam.
Factors Influencing Reactivity: A Guide to Experimental Design
The outcome of reactions involving four-membered azaheterocycles is a delicate interplay of several factors. A priori consideration of these elements is crucial for successful reaction design.
| Factor | Influence on Reactivity & Causality | Example Application |
| N-Substituent | An electron-withdrawing group (e.g., sulfonyl, tosyl) on the nitrogen increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. It also stabilizes potential anionic intermediates. | N-tosylazetidines are common substrates for ring-opening reactions with organocuprates or organotrifluoroborates.[1][10] |
| C-Substituents | Steric hindrance at the carbon atoms can dictate the regioselectivity of nucleophilic attack, with the nucleophile preferentially attacking the less hindered carbon. Electronic effects (e.g., an adjacent phenyl group) can stabilize carbocationic intermediates, potentially switching the mechanism from SN2 to SN1. | In 2-aryl-substituted azetidines, ring-opening often occurs at the benzylic position due to stabilization of the positive charge in the transition state.[1] |
| Catalyst Choice | Lewis acids activate the ring by coordinating to nitrogen.[7] Transition metals (e.g., Palladium, Copper) can catalyze C-H amination to form azetidines or participate in cross-coupling reactions involving ring-opening.[1][25][26] | Palladium-catalyzed intramolecular C-H amination is a modern method for synthesizing functionalized azetidines.[1] |
| Solvent | The polarity of the solvent can significantly impact reaction rates and selectivity. Polar solvents may stabilize charged intermediates, while nonpolar solvents may favor concerted pathways.[7] | In certain enantioselective ring-openings, ethereal solvents like 2-MeTHF provided better selectivity than highly polar alternatives.[7][27] |
| Temperature | Higher temperatures can provide the necessary activation energy for ring-opening or rearrangement reactions that are sluggish at room temperature.[7] | Thermal isomerization of aziridines to azetidines often requires refluxing in a high-boiling solvent like DMSO.[19] |
Case Study: Protocol for Diastereoselective Reduction of a β-Lactam
This protocol describes the sodium borohydride-promoted reduction of a C-3 functionalized azetidin-2-one to the corresponding 2,3-disubstituted azetidine, a transformation that must carefully balance the reduction of the carbonyl against the potential for reductive ring cleavage.[19]
Objective: To achieve a diastereoselective reduction of the β-lactam carbonyl to a secondary alcohol, which can then be converted to the corresponding azetidine.
Methodology:
-
Reaction Setup: To a solution of the C-3 functionalized azetidin-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 15 minutes.
-
Causality: The use of a protic solvent is crucial as it participates in the reaction mechanism. The low temperature helps to control the reaction rate and improve diastereoselectivity by minimizing side reactions.
-
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of acetone or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy excess NaBH₄.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Causality: The aqueous workup removes inorganic salts and any remaining water-soluble components.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,3-disubstituted azetidine.
-
Self-Validation: The diastereoselectivity of the product can be determined by ¹H NMR analysis, observing the coupling constants between the protons at C-2 and C-3.
-
Conclusion and Future Outlook
The strained four-membered azaheterocycle is a powerful and versatile scaffold in modern organic chemistry. Its reactivity, driven by controllable strain release, provides access to a vast chemical space of nitrogen-containing molecules, including valuable amino acids, alkaloids, and peptidomimetics.[3][19][23] The development of new catalytic systems—including Lewis acids, transition metals, and photocatalysts—continues to expand the synthetic toolbox for manipulating these rings with ever-increasing precision and efficiency.[1][9][16] For drug development professionals, the azetidine ring serves not only as a reactive intermediate but also as a desirable structural motif that can enhance properties like solubility and metabolic stability, or act as a bioisosteric replacement for other common rings.[28] As our understanding of catalysis and reaction mechanisms deepens, the strategic application of strained azaheterocycles is set to play an even more significant role in the rapid construction of complex, high-value molecules.
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An In-Depth Technical Guide to 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate: A Novel Building Block for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] The rational design of these degraders is a complex multiparameter optimization challenge, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.[3] This technical guide introduces 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate , a novel and versatile building block for the synthesis of advanced protein degraders. We will provide a comprehensive overview of its synthesis, its strategic incorporation into PROTACs as a constrained linker, and a detailed guide to the experimental validation of the resulting degraders. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent polyubiquitination and proteasomal degradation of the POI.[5] While significant effort is often focused on the optimization of the POI and E3 ligase ligands, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of ternary complex stability and the overall degradation efficiency of the PROTAC.[3]
The introduction of rigid structural motifs into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6] Azetidine scaffolds, with their inherent ring strain and defined three-dimensional geometry, have emerged as valuable components in medicinal chemistry for imparting conformational constraint.[7][8] The gem-disubstituted pattern of This compound offers a unique opportunity to create a rigid linker with defined exit vectors for the attachment of POI and E3 ligase ligands.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis leverages the reactivity of diethyl malonate and involves the formation of a key diol intermediate, followed by a double substitution and cyclization to form the azetidine ring.
Caption: Proposed synthetic workflow for the target building block.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl bis(hydroxymethyl)malonate [9]
-
To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (2.2 eq) and a catalytic amount of a weak base such as potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl bis(hydroxymethyl)malonate, which can be purified by column chromatography.
Step 2: Synthesis of Diethyl bis(tosyloxymethyl)malonate
-
Dissolve diethyl bis(hydroxymethyl)malonate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
In a sealed reaction vessel, dissolve diethyl bis(tosyloxymethyl)malonate (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Add tert-butylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring the formation of the azetidine ring by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, This compound .
Application as a Protein Degrader Building Block: A Hypothetical Case Study
To illustrate the utility of This compound , we will outline its hypothetical incorporation into a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. The azetidine core will serve as a rigid linker connecting a JQ1-based ligand for BRD4 and a hydroxyproline-based ligand for VHL.
Rationale for Use
The gem-diethyl ester groups on the azetidine ring provide steric bulk, which can enforce a more defined conformation of the linker.[] This conformational rigidity is hypothesized to pre-organize the PROTAC for optimal binding to both BRD4 and VHL, potentially enhancing the stability of the ternary complex and leading to more efficient degradation.[3] The Boc-protected nitrogen allows for straightforward deprotection and subsequent coupling to an E3 ligase ligand, while one of the ethyl esters can be selectively hydrolyzed to provide a carboxylic acid handle for attachment to the POI ligand.
PROTAC Synthesis Workflow
Caption: Synthetic scheme for a hypothetical BRD4 degrader.
Experimental Validation of the Resulting PROTAC
A rigorous and systematic evaluation is crucial to characterize the biological activity of the newly synthesized PROTAC. The following experimental workflows are designed to assess its ability to induce the degradation of BRD4.
Workflow for PROTAC Evaluation
Caption: A systematic approach to validating PROTAC efficacy.
Detailed Methodologies
4.2.1. Ternary Complex Formation: Surface Plasmon Resonance (SPR) [11][12]
This assay will quantify the binding affinities of the PROTAC to its individual targets and assess the stability of the ternary complex.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant BRD4 bromodomain 1 (BD1)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilize the VBC complex onto the sensor chip surface via amine coupling.
-
Perform binary interaction analysis by injecting a series of concentrations of the PROTAC over the immobilized VBC to determine the KD.
-
Similarly, immobilize BRD4(BD1) and inject the PROTAC to determine its binary KD for the target protein.
-
To assess ternary complex formation, inject a constant concentration of BRD4(BD1) mixed with a range of PROTAC concentrations over the immobilized VBC surface.
-
Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
-
4.2.2. Cellular Degradation: Western Blot Analysis [1][13]
This semi-quantitative assay will visualize the reduction in BRD4 protein levels in cells treated with the PROTAC.
-
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa or HEK293)
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.
-
4.2.3. Quantitative Cellular Degradation: HiBiT Assay [14][15]
This luminescence-based assay provides a quantitative and kinetic measurement of protein degradation in live cells.
-
Materials:
-
CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous BRD4 locus
-
LgBiT protein
-
Nano-Glo® Live Cell Reagent
-
Luminometer
-
-
Protocol:
-
Plate the HiBiT-BRD4 cells in a white, clear-bottom 96-well plate.
-
Add the Nano-Glo® Live Cell Reagent to the cells and incubate to allow for substrate equilibration.
-
Add serial dilutions of the PROTAC to the wells.
-
Measure luminescence at various time points using a plate-reading luminometer.
-
Normalize the data to vehicle-treated cells to determine the percentage of BRD4 degradation.
-
Plot the data to determine key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation and Interpretation
The data generated from the above assays should be presented in a clear and concise manner to facilitate interpretation and decision-making for further optimization.
Table 1: Biophysical and Cellular Activity of the Hypothetical BRD4 Degrader
| Parameter | Value | Method |
| Binary Binding Affinity | ||
| KD (PROTAC to BRD4(BD1)) | [Value] nM | SPR |
| KD (PROTAC to VBC) | [Value] nM | SPR |
| Ternary Complex | ||
| KD (Ternary Complex) | [Value] nM | SPR |
| Cooperativity (α) | [Value] | SPR |
| Cellular Degradation | ||
| DC₅₀ | [Value] nM | HiBiT Assay |
| Dₘₐₓ | [Value] % | HiBiT Assay |
Conclusion and Future Directions
This compound represents a promising new building block for the construction of next-generation protein degraders. Its rigid, gem-disubstituted azetidine core offers a strategic advantage in the design of conformationally constrained linkers, which can lead to enhanced ternary complex stability and improved degradation efficacy. The proposed synthetic route provides a practical approach to its preparation, and the detailed experimental workflows offer a robust framework for the evaluation of PROTACs derived from this novel scaffold. Future work should focus on the synthesis and evaluation of a diverse library of degraders incorporating this building block to fully explore its potential in targeting a wide range of disease-relevant proteins.
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The Ascendancy of Spirocyclic Azetidines: A Technical Guide to Navigating a New Dimension in Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is a central theme in modern drug discovery. Spirocyclic azetidines have emerged as a compelling class of building blocks that offer a unique combination of structural rigidity, conformational constraint, and improved metabolic stability. This guide provides an in-depth exploration of the chemical space of spirocyclic azetidines, from their rational design as bioisosteres of common saturated heterocycles to detailed synthetic methodologies and their impact on pharmacological activity. We will delve into the nuanced differences between "linear" and "angular" spirocyclic azetidines, offering a comprehensive resource for researchers seeking to leverage these innovative scaffolds in the design of next-generation therapeutics.
Introduction: The Rationale for Embracing Three-Dimensionality
The over-saturation of flat, aromatic structures in drug discovery pipelines has been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Increasing the three-dimensional (3D) character of drug candidates can lead to improved solubility, reduced off-target activity, and enhanced metabolic stability.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are an effective strategy for introducing 3D complexity.[2] The incorporation of a strained four-membered azetidine ring into a spirocyclic framework imparts a unique set of properties, making these scaffolds particularly attractive for medicinal chemistry applications.[3]
Spirocyclic azetidines offer a compelling alternative to commonly used saturated heterocycles such as piperidines, morpholines, and piperazines.[4] By replacing these larger, more flexible rings with a compact and rigid spiro-azetidine motif, chemists can fine-tune the spatial arrangement of substituents, influencing binding interactions with biological targets. Furthermore, the inherent strain of the azetidine ring can alter the basicity of the nitrogen atom and impact the overall physicochemical profile of the molecule.[4] The introduction of spirocyclic azetidines has also been shown to be an effective method for mitigating early drug clearance, as they are often poorly recognized by degradative enzymes.[3][5]
This guide will navigate the key aspects of exploring and utilizing the chemical space of spirocyclic azetidines, providing both the theoretical underpinnings and practical guidance for their synthesis and application.
The Architectural Nuances: "Linear" vs. "Angular" Spirocyclic Azetidines
The orientation of the azetidine ring relative to the adjacent ring in the spirocycle gives rise to two distinct isomers: "linear" and "angular". This structural difference has profound implications for the molecule's shape, vectoral properties, and ultimately, its biological activity.
-
"Linear" Spirocyclic Azetidines: In this configuration, the azetidine ring extends in a relatively linear fashion from the adjacent ring. These are often explored as direct bioisosteres for motifs like piperidine.
-
"Angular" Spirocyclic Azetidines: Here, the azetidine ring is positioned at an angle to the neighboring ring, creating a more compact and sterically demanding scaffold. These have been less explored but offer unique vectoral properties that can access different regions of chemical space compared to their linear counterparts.[6]
The choice between a linear and angular scaffold is a critical design element, allowing chemists to strategically probe different binding pockets and optimize molecular interactions.
Navigating the Synthetic Landscape: Key Methodologies
The construction of spirocyclic azetidines hinges on the formation of the strained four-membered ring. The primary and most versatile approach involves the synthesis of a spirocyclic β-lactam (azetidin-2-one) intermediate, which is subsequently reduced to the corresponding azetidine.
The Staudinger [2+2] Cycloaddition: A Cornerstone for Spiro-β-Lactam Synthesis
The Staudinger cycloaddition, a reaction between a ketene and an imine, remains the most prevalent method for constructing the β-lactam core of spirocyclic azetidines.[7][8] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome is influenced by the substituents on both the ketene and the imine.[8]
Experimental Protocol: General Procedure for the Staudinger Synthesis of Spiro[azetidine-2,3'-indoline]-2',4-diones [1]
This one-pot procedure exemplifies a common approach where the ketene is generated in situ from a carboxylic acid precursor.
-
Imine Formation: To a solution of the desired isatin (1.0 equiv.) in anhydrous toluene, add the appropriate aniline (1.1 equiv.). The mixture is heated to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
Ketene Generation and Cycloaddition: The crude imine is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Triethylamine (3.0 equiv.) is added, and the solution is cooled to 0 °C. A solution of the desired substituted acetic acid (1.2 equiv.) in anhydrous DCM is added dropwise, followed by the slow addition of tosyl chloride (TsCl) (1.5 equiv.) in anhydrous DCM. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro-β-lactam.
Synthesis of "Angular" Spirocyclic Azetidines via [2+2] Cycloaddition with Graf's Isocyanate
A powerful method for accessing "angular" spirocyclic azetidines involves the thermal [2+2] cycloaddition of endocyclic alkenes with chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate.[9] This reaction proceeds through a concerted suprafacial mechanism or a stepwise pathway involving a 1,4-dipolar intermediate, depending on the electronics of the alkene.[9][10]
Experimental Protocol: Synthesis of Angular Spirocyclic β-Lactams
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, the endocyclic alkene (1.0 equiv.) is dissolved in an anhydrous solvent such as dichloromethane or nitromethane.
-
Addition of Graf's Isocyanate: The solution is cooled to an appropriate temperature (e.g., 0 °C or lower). Chlorosulfonyl isocyanate (1.1 equiv.) is added dropwise via syringe.
-
Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by TLC or NMR spectroscopy. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Reduction of Spirocyclic β-Lactams to Azetidines
The final step in accessing the desired spirocyclic azetidine is the reduction of the β-lactam carbonyl group. Strong reducing agents such as lithium aluminum hydride (LAH) or aluminum hydride (alane) are typically employed for this transformation.[11]
Experimental Protocol: General Procedure for the Reduction of Spirocyclic β-Lactams [12][13]
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
Preparation of LAH Suspension: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, a suspension of lithium aluminum hydride (2.0-4.0 equiv.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Addition of β-Lactam: A solution of the spirocyclic β-lactam (1.0 equiv.) in anhydrous THF is added dropwise to the LAH suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude spirocyclic azetidine, which can be further purified by chromatography or distillation.
Impact on Physicochemical Properties: A Data-Driven Analysis
The replacement of a six-membered heterocycle with a spirocyclic azetidine can have a significant and often beneficial impact on key physicochemical properties relevant to drug development.
Lipophilicity (logD)
Counterintuitively, replacing a larger ring system with a spiro-azetidine, which involves the net addition of a carbon atom, can lead to a decrease in lipophilicity (logD).[4] This is primarily attributed to the increased basicity of the azetidine nitrogen, which leads to a higher degree of protonation at physiological pH (7.4).[4]
| Parent Moiety | Spiro-Azetidine Analog | ΔlogD7.4 | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -1.1 | [4] |
| Piperidine (C-linked) | 2-Azaspiro[3.3]heptane | -0.2 to -1.1 | [4] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1 | [4] |
| Piperidine (N-linked) | 1-Azaspiro[3.3]heptane | +0.2 to +0.5 | [4] |
Table 1: Comparison of logD7.4 for parent heterocycles and their spiro-azetidine analogs.
Basicity (pKa)
The strained nature of the azetidine ring influences the hybridization of the nitrogen lone pair, generally resulting in an increased pKa compared to analogous piperidines. This increased basicity can be advantageous for forming salt forms with improved solubility and for establishing key interactions with biological targets.
| Compound | pKa |
| Piperidine | 11.12 |
| 2-Azaspiro[3.3]heptane | ~9.5-10.5 |
Table 2: Comparison of pKa values.
Case Studies in Drug Discovery: Real-World Applications
The theoretical advantages of spirocyclic azetidines translate into tangible benefits in drug discovery programs. Here, we present a case study illustrating the impact of this scaffold on biological activity.
Sonidegib Analogs: Modulating Hedgehog Pathway Inhibition
Sonidegib is an approved anticancer agent that functions as a Hedgehog signaling pathway inhibitor. In a study by Mykhailiuk and colleagues, the morpholine moiety of Sonidegib was replaced with both "linear" and "angular" spirocyclic azetidines.[6]
| Compound | Structure | IC50 (nM) |
| Sonidegib | Morpholine-containing | 6 |
| "Linear" Analog | 2-Oxa-6-azaspiro[3.3]heptane | 116 |
| "Angular" Analog | 1-Oxa-6-azaspiro[3.3]heptane | 21 |
Table 3: Biological activity of Sonidegib and its spirocyclic azetidine analogs in Gli-Luc reporter NIH3T3 cells.[6]
This study highlights the profound impact of spiro-azetidine incorporation and the nuanced differences between linear and angular isomers. While the linear analog showed a significant drop in potency, the angular analog retained a high level of activity, demonstrating that this scaffold can serve as a viable bioisostere for morpholine and provides a novel, patent-free chemical space to explore.[6]
Conformational Analysis: Understanding the 3D Landscape
The rigidity of the spirocyclic azetidine framework is a key attribute that reduces the entropic penalty upon binding to a target. Computational studies are invaluable for understanding the preferred conformations and the energy barriers associated with ring puckering.
The four-membered azetidine ring can adopt a puckered conformation to relieve ring strain.[14] The degree of puckering and the preferred conformation are influenced by the nature of the substituents on the ring. In spiro[3.3]heptane systems, the two four-membered rings can adopt various puckered conformations, and the interplay between these conformations dictates the overall 3D shape of the molecule. Understanding these conformational preferences is crucial for rational drug design.[15]
Conclusion and Future Outlook
Spirocyclic azetidines represent a significant advancement in the design of 3D-rich molecular scaffolds for drug discovery. Their unique combination of structural rigidity, tunable physicochemical properties, and potential for improved metabolic stability makes them a valuable tool for medicinal chemists. The synthetic methodologies outlined in this guide provide a practical framework for accessing a diverse range of both linear and angular spiro-azetidine building blocks. As our understanding of the interplay between 3D structure and biological function continues to grow, the exploration of the chemical space of spirocyclic azetidines is poised to deliver the next generation of innovative therapeutics.
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An ab initio study on the mechanism of the alkene–isocyanate cycloaddition reaction to form β-lactams. (1996). Royal Society of Chemistry. [Link]
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The Azetidine Scaffold: A Privileged Structure Unlocking Novel Biological Activities
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Untapped Potential of a Strained Ring System
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has rapidly emerged as one such scaffold.[1][2] Historically overshadowed by its more famous β-lactam cousins (azetidin-2-ones), the parent azetidine core is now gaining significant attention for its unique chemical properties and broad therapeutic potential.[1][3]
The inherent ring strain of the azetidine nucleus imparts a distinct three-dimensional geometry and reactivity profile, making it an attractive starting point for designing novel therapeutics that can interact with biological targets in previously unexplored ways.[4] This guide provides an in-depth exploration of the diverse biological activities of novel azetidine derivatives, moving beyond theoretical concepts to provide field-proven experimental insights and protocols for researchers at the forefront of drug discovery. We will delve into the causality behind their mechanisms of action in oncology, infectious diseases, inflammation, and neurology, offering a comprehensive resource for harnessing the full potential of this remarkable scaffold.[1][2][5]
Anticancer Activity: Targeting Aberrant Signaling Pathways
The deregulation of cellular signaling is a hallmark of cancer. Azetidine derivatives have shown remarkable promise as precision inhibitors of key oncogenic pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
Expertise & Causality: Why STAT3 is a Compelling Target
STAT3 is a transcription factor that, when aberrantly activated, plays a pivotal role in cancer cell proliferation, survival, invasion, and immunosuppression.[6][7] Its persistent activation is a common feature in a wide array of human cancers, including triple-negative breast cancer (TNBC), making it a high-value therapeutic target.[8] Novel azetidine-based compounds have been engineered to act as potent, selective, and even irreversible inhibitors of STAT3 activation, offering a significant therapeutic window with minimal effects on cells that do not harbor hyperactive STAT3.[8] This targeted approach is a cornerstone of modern oncology drug development, aiming to maximize efficacy while minimizing off-target toxicity.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have successfully optimized proline-based STAT3 inhibitors into more potent (R)-azetidine-2-carboxamide analogues.[6][7] The constrained nature of the azetidine ring helps to properly orient the key pharmacophoric elements for high-affinity binding to the STAT3 protein. Further modifications, such as converting a polar carboxylate group to a methyl ester, have been shown to dramatically improve cell membrane permeability and, consequently, cellular activity, even if the in vitro potency is slightly reduced.[6][7] This highlights a critical principle in drug design: balancing target affinity with drug-like physicochemical properties is essential for in vivo success.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro efficacy of representative azetidine derivatives against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | Potency (IC₅₀ / EC₅₀) | Reference |
| 1a (TZT-1027 Analogue) | Tubulin Polymerization | A549 (Lung) | 2.2 nM | [9][10] |
| 1a (TZT-1027 Analogue) | Tubulin Polymerization | HCT116 (Colon) | 2.1 nM | [9][10] |
| H182 | Irreversible STAT3 Inhibitor | TNBC Models | Sub-micromolar | [8] |
| 7g (Azetidine Amide) | STAT3 DNA-Binding | MDA-MB-231 (Breast) | EC₅₀: 1.9 µM | [6][7] |
| 9k (Azetidine Amide) | STAT3 DNA-Binding | MDA-MB-231 (Breast) | EC₅₀: 0.9 µM | [6][7] |
Visualization: STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 signaling pathway by novel azetidine derivatives.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol provides a self-validating system for assessing the antiproliferative effects of novel azetidine compounds.
Objective: To determine the concentration of an azetidine derivative that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the azetidine derivative in culture media (e.g., from 200 µM to 0.1 µM).
-
Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include "vehicle control" (e.g., 0.1% DMSO) and "media only" (blank) wells.
-
Trustworthiness: Triplicate wells are essential to ensure statistical validity and identify outliers. The vehicle control normalizes for any effect of the solvent.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
Causality: Incubation time allows for sufficient formazan crystal formation by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Antimicrobial Activity: A Modern Take on a Classic Pharmacophore
The azetidin-2-one (β-lactam) ring is the cornerstone of some of the most important antibiotics in history.[5][11][12] Modern research is now expanding the antimicrobial potential of the broader azetidine class, developing novel derivatives to combat the growing threat of drug-resistant pathogens.[11]
Expertise & Causality: Mechanism of Action
Many azetidine derivatives owe their antimicrobial prowess to the β-lactam pharmacophore, which inhibits bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). This disrupts the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death. However, the activity is not limited to β-lactams. The incorporation of the azetidine scaffold into other molecular structures can enhance cell permeability or interaction with other microbial targets. The goal is to create compounds with novel mechanisms or improved efficacy against resistant strains.[11][13]
Data Presentation: Antimicrobial Efficacy
The table below shows the results of antimicrobial screening for newly synthesized azetidine derivatives against common pathogens.
| Compound ID | Bacterial Strain | Activity (Zone of Inhibition, mm) | Fungal Strain | Activity (Zone of Inhibition, mm) | Reference |
| D1 | Staphylococcus aureus | Significant | Candida albicans | Significant | [13] |
| D2 | Staphylococcus aureus | Highly Significant | Candida albicans | Highly Significant | [13] |
| 4k | Escherichia coli | 93.06% Inhibition | Aspergillus niger | - | [14] |
| 4m | Escherichia coli | - | Aspergillus niger | 78.7% Inhibition | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This protocol is a standard, reliable method for preliminary screening of antimicrobial activity.
Objective: To qualitatively assess the antimicrobial activity of novel azetidine derivatives.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it inhibits its growth, resulting in a clear area, or "zone of inhibition," around the disc.
Step-by-Step Methodology:
-
Media and Inoculum Preparation:
-
Prepare and sterilize Müller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.[13]
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard.
-
Causality: Standardizing the inoculum density is crucial for reproducibility and ensures that the zone size is a function of the compound's activity, not the microbial load.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate evenly in three directions to ensure uniform growth.
-
-
Disc Application:
-
Sterilize blank filter paper discs (6 mm diameter).
-
Impregnate the sterile discs with a known concentration of the dissolved azetidine derivative (e.g., 100 µ g/disc ).
-
Place the impregnated discs, along with a positive control disc (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a negative control disc (solvent only), onto the surface of the inoculated agar plate.
-
Trustworthiness: The positive control validates the susceptibility of the microorganism, while the negative control ensures the solvent has no intrinsic antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).
-
Interpret the results based on standard guidelines or by comparison to the positive control. A larger zone diameter indicates greater antimicrobial activity.
-
Anti-inflammatory & Neurological Activities: Modulating Complex Systems
The versatility of the azetidine scaffold extends to the complex interplay of the immune and central nervous systems. Derivatives are being developed as potent anti-inflammatory agents and as modulators of key neurological targets.
Expertise & Causality: Targeting Neuroinflammation and CNS Receptors
Chronic neuroinflammation, often driven by the over-activation of microglial cells, is a key pathological feature of neurodegenerative diseases.[15][16] Certain azetidine derivatives can suppress this activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[15][17] The mechanism often involves modulating critical signaling pathways such as NF-κB.[15]
In parallel, the rigid structure of azetidine makes it an ideal scaffold for designing ligands for specific CNS receptors. For instance, novel derivatives have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a crucial protein in dopamine regulation and a target for treating methamphetamine abuse.[18] Others have been designed to target the Adenosine A2A receptor, which plays a role in neurodegenerative conditions.[19]
Data Presentation: CNS and Anti-inflammatory Activity
| Compound ID | Biological Activity | Target/Assay | Potency (Kᵢ / Effect) | Reference |
| KHG26792 | Anti-inflammatory | Aβ-induced NO production | Attenuated production | [15] |
| KHG26792 | Anti-inflammatory | Aβ-induced TNF-α, IL-1β | Attenuated production | [15] |
| 15c (trans-analog) | CNS Activity | VMAT2 Inhibition | Kᵢ = 31 nM | [18] |
| 22b (cis-analog) | CNS Activity | VMAT2 Inhibition | Kᵢ = 24 nM | [18] |
Visualization: Workflow for Assessing Anti-inflammatory Potential
Caption: Experimental workflow for evaluating the anti-inflammatory effects of azetidines.
Experimental Protocol: In Silico Molecular Docking Analysis
This computational protocol is a crucial first step in modern drug discovery, allowing for the rational design and prioritization of compounds before costly synthesis.
Objective: To predict the binding affinity and interaction mode of a novel azetidine derivative with a specific protein target (e.g., Adenosine A2A receptor).
Principle: Molecular docking uses computational algorithms to predict the preferred orientation of one molecule (the ligand, our azetidine derivative) when bound to a second (the receptor, our target protein) to form a stable complex. The output provides a "docking score," which estimates binding affinity, and a visual model of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Step-by-Step Methodology:
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., Adenosine A2A receptor) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Causality: This "cleaning" step is essential for accurate calculation of electrostatic and van der Waals interactions.
-
-
Preparation of Ligand:
-
Draw the 2D structure of the azetidine derivative and convert it to a 3D structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization on the ligand structure to find its most stable conformation.
-
Assign charges and define rotatable bonds.
-
Causality: Energy minimization ensures the ligand is in a low-energy, realistic conformation before docking.
-
-
Defining the Binding Site:
-
Identify the active site or binding pocket of the receptor. This can be determined from the location of a co-crystallized native ligand or through pocket prediction algorithms.
-
Define a "grid box" around this binding site. The docking algorithm will confine its search for binding poses within this box.
-
-
Running the Docking Simulation:
-
Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Initiate the docking run. The software will systematically explore various conformations and orientations of the ligand within the grid box, scoring each pose.
-
-
Analysis of Results:
-
Analyze the output to identify the pose with the best (lowest) docking score. This score is an estimate of the binding free energy.
-
Visualize the top-ranked binding pose to identify key molecular interactions (hydrogen bonds, pi-pi stacking, etc.) between the azetidine derivative and the protein's amino acid residues.
-
Trustworthiness: The predicted interactions provide a testable hypothesis. A good docking pose will show chemically sensible interactions with key residues in the active site, providing confidence in the model. This informs the next cycle of chemical synthesis to optimize these interactions.
-
Conclusion and Future Perspectives
The azetidine scaffold has unequivocally established its place as a privileged structure in modern drug discovery. Its derivatives have demonstrated potent and diverse biological activities, from targeted anticancer agents and broad-spectrum antimicrobials to nuanced modulators of inflammatory and neurological pathways. The inherent structural and chemical properties of this four-membered ring provide a unique platform for developing next-generation therapeutics.
Future research will undoubtedly focus on several key areas:
-
Stereoselective Synthesis: Developing efficient methods to access all stereoisomers of a given scaffold will be crucial for detailed structure-activity relationship studies and identifying the most potent and selective enantiomer.[20]
-
Pharmacokinetic Optimization: A major challenge remains in translating high in vitro potency into in vivo efficacy. Future work will continue to focus on modifying azetidine scaffolds to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.[7]
-
Exploring New Targets: The application of azetidine-based libraries against novel biological targets will continue to uncover unexpected therapeutic opportunities.
As our understanding of disease biology deepens, the ability to rationally design molecules with precise three-dimensional architectures will become ever more critical. The azetidine scaffold, with its constrained yet versatile nature, is perfectly positioned to meet this challenge, promising a new wave of innovative medicines for researchers to develop.
References
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Yang, J. W., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. BMB Reports, 50(12), 634-639. [Link]
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Bhati, S. K., & Kumar, A. (2008). Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(11), 2323-30. [Link]
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Rubenstein, E., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 461-475. [Link]
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Al-Salami, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4731-4746. [Link]
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Methodological & Application
synthesis protocol for 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
An Application Note and Detailed Protocol for the Synthesis of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Azetidines are strained four-membered rings that can serve as bioisosteres for other functional groups, offering unique vectors for molecular exploration.[1][2] The protocol herein details a robust two-stage synthesis commencing from diethyl malonate. The first stage involves the preparation of a key intermediate, diethyl 2,2-bis(bromomethyl)malonate. The second stage describes the subsequent cyclization reaction with tert-butyl carbamate to yield the target N-Boc protected azetidine derivative. This guide is intended for researchers and scientists in organic synthesis and drug development, providing in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice.
Introduction: The Significance of Substituted Azetidines
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1][3] Their inherent ring strain, measured at approximately 25.2 kcal/mol, imparts unique conformational properties and chemical reactivity, making them valuable scaffolds in drug design.[2] Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, allowing for easier handling and more predictable reactivity.[2][3]
The target molecule, this compound (also known as Diethyl 1-Boc-azetidine-3,3-dicarboxylate), is a highly functionalized building block. The geminal diester at the C3 position originates from diethyl malonate, providing a versatile handle for further chemical modification through reactions such as hydrolysis and decarboxylation to generate 3-monosubstituted azetidines. The tert-butoxycarbonyl (Boc) group on the nitrogen serves as a standard protecting group, which can be readily removed under acidic conditions to allow for subsequent N-functionalization. This combination of features makes the title compound an attractive starting point for constructing complex molecular architectures and exploring novel chemical space in drug discovery programs.
Overall Reaction Scheme & Mechanism
The synthesis is accomplished via a two-part strategy: (1) preparation of the key electrophilic intermediate, diethyl 2,2-bis(bromomethyl)malonate, and (2) subsequent cyclization via double N-alkylation using tert-butyl carbamate.
Part 1: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate
Scheme 1: Synthesis of the key di-electrophile intermediate.
Part 2: Synthesis of this compound
Scheme 2: Cyclization to form the target azetidine.
Mechanistic Rationale
The core of this synthesis lies in the classic reactivity of malonic esters and intramolecular cyclization.[4][5]
-
Intermediate Synthesis : The synthesis of the dibromide intermediate begins with the base-catalyzed double hydroxymethylation of diethyl malonate using formaldehyde. This proceeds through the formation of a resonance-stabilized enolate, which acts as a nucleophile. The subsequent conversion of the diol to the dibromide is a standard nucleophilic substitution, typically achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid.
-
Cyclization : The final ring-forming step is an intramolecular double SN2 reaction. Tert-butyl carbamate is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent nitrogen nucleophile. This nucleophile then attacks one of the electrophilic bromomethyl carbons of the intermediate. The resulting intermediate then undergoes a second, intramolecular SN2 reaction where the nitrogen attacks the remaining bromomethyl group, closing the four-membered ring. The use of a polar aprotic solvent like DMF or THF is crucial to accelerate this SN2 process.[4]
Caption: Key mechanistic steps in the azetidine ring formation.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be conducted before starting any chemical synthesis.[6]
Part 1: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate
Step 1a: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
| Materials & Reagents | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Diethyl malonate | 160.17 | 40.0 g | 250 |
| Paraformaldehyde | 30.03 | 16.5 g | 550 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.45 g | 25 |
| Ethanol (EtOH) | 46.07 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl malonate, ethanol, and potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add paraformaldehyde in one portion.
-
Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting malonate is consumed.
-
Cool the reaction to room temperature and neutralize the catalyst by adding 2M HCl dropwise until the pH is ~7.
-
Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure to obtain the crude diol as a viscous oil. This is often used directly in the next step without further purification.
Step 1b: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate
| Materials & Reagents | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Crude Diethyl 2,2-bis(hydroxymethyl)malonate | 220.22 | ~55 g | ~250 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 81.2 g (27.2 mL) | 300 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
Procedure:
-
Caution: PBr₃ is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a 1 L three-necked flask fitted with a dropping funnel, mechanical stirrer, and an inert gas inlet, dissolve the crude diol from the previous step in 250 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add phosphorus tribromide dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 18-24 hours.
-
Carefully quench the reaction by slowly pouring it over 500 g of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford diethyl 2,2-bis(bromomethyl)malonate as a colorless to pale yellow oil.
Part 2: Synthesis of this compound
| Materials & Reagents | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Diethyl 2,2-bis(bromomethyl)malonate | 346.01 | 17.3 g | 50 |
| tert-Butyl carbamate | 117.15 | 6.45 g | 55 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 4.40 g | 110 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 250 mL | - |
Procedure:
-
Caution: NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
To a 500 mL flame-dried, three-necked flask under an inert atmosphere, add sodium hydride.
-
Add 100 mL of anhydrous DMF and cool the suspension to 0 °C.
-
Dissolve the tert-butyl carbamate in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-45 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.
-
Dissolve the diethyl 2,2-bis(bromomethyl)malonate in 100 mL of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C over 1 hour.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (approx. 20 mL).
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (3 x 100 mL) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.
Visualization of Experimental Workflow
Caption: Workflow for the two-part synthesis of the target azetidine.
Characterization and Data
Upon successful synthesis and purification, the product should be characterized to confirm its identity and purity.
-
Physical Appearance: Colorless to pale yellow oil.
-
Expected Yield: 40-60% over the final two steps.
Spectroscopic Data:
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20 (q, 4H, -OCH₂CH₃), 3.95 (s, 4H, azetidine CH₂), 1.45 (s, 9H, -C(CH₃)₃), 1.25 (t, 6H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1 (C=O, ester), 155.8 (C=O, carbamate), 80.5 (-C(CH₃)₃), 62.0 (-OCH₂CH₃), 55.0 (azetidine CH₂), 48.0 (quaternary C3), 28.3 (-C(CH₃)₃), 14.1 (-OCH₂CH₃). |
| Mass Spec (ESI+) | m/z: 302.16 [M+H]⁺, 324.14 [M+Na]⁺. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part 1b (Bromination) | Incomplete reaction; hydrolysis of PBr₃ or product due to moisture. | Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Increase reaction time or temperature slightly. |
| Low yield in Part 2 (Cyclization) | Incomplete deprotonation of carbamate; competing intermolecular reactions.[4] | Ensure NaH is fresh and active. Use high-quality anhydrous solvent. Consider using a stronger base like potassium tert-butoxide if NaH is ineffective. High dilution conditions can favor intramolecular cyclization.[4] |
| Formation of side products | Elimination reactions competing with substitution; incomplete second cyclization. | Maintain lower temperatures during the addition of the electrophile. Ensure a 2:1 or slightly higher base-to-electrophile molar ratio to promote double alkylation. |
| Difficulty in purification | Residual DMF in the final product. | Wash the ethyl acetate extract thoroughly with brine (at least 3-4 times) to remove DMF before concentrating. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for the preparation of the key dibromide intermediate and the subsequent base-mediated cyclization, researchers can access this versatile building block in good yield. The mechanistic insights and troubleshooting guide offer a framework for optimizing the reaction and adapting it as needed for specific research applications in the fields of organic synthesis and medicinal chemistry.
References
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- Singh, G. S., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00213a]
- Feron, L., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [URL: https://www.
- Baxendale, I. R., et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Azetidine-ring-formation-via-the-Yang-reaction_fig1_334515591]
- Zambito, A. J., & Howe, E. E. Diethyl acetamidomalonate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0373]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/22735/84/1]
- Anderson, R. J., et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1). [URL: https://patents.google.
- PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57415897]
- Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [URL: https://www.acme-hardesty.
- Wünsch, B., et al. (2014). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. [URL: https://s3-us-west-2.amazonaws.com/vision-prod-s3-papers/11545465.pdf]
- Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications. [URL: https://typeset.
- Gruszecka-Kowalik, E., et al. (1998). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [URL: https://www.
- Lee, J. Y., et al. (2014). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [URL: https://s-space.snu.ac.kr/bitstream/10371/162817/1/Multigram-scale%20and%20column%20chromatography-free%20synthesis%20of%20l-azetidine-2-carboxylic%20acid%20for.pdf]
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- BenchChem. (2025). Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol. [URL: https://www.benchchem.
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- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [URL: https://www.jmchemsci.com/article_158655.html]
- Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6821810/]
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- Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel derivatives of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. [URL: https://www.scholarsresearchlibrary.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [URL: https://www.pubfacts.com/detail/49339898/Synthesis-Characterization-of-Azetidine-Derivative-and-Studying-the-Antioxidant-Activity]
- Yang, C. C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865063/]
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Application Notes: 1-Boc-Azetidine Derivatives in Asymmetric Synthesis
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of modern medicinal chemistry and asymmetric synthesis, the pursuit of novel chemical space is paramount. Four-membered nitrogen-containing heterocycles, specifically azetidines, have emerged from relative obscurity to become highly sought-after structural motifs.[1][2][3] Their value stems from a unique combination of properties: the inherent ring strain (approx. 25.4 kcal/mol) makes them reactive synthons for ring-opening and expansion reactions, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[3][4] This balance of stability and reactivity, coupled with their ability to introduce favorable physicochemical properties like improved solubility and metabolic stability, makes them privileged scaffolds in drug discovery.[5]
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in harnessing the synthetic potential of azetidines. Its steric bulk can direct stereoselective functionalizations at other positions on the ring, and its reliable, orthogonal removal under acidic conditions without compromising the strained ring makes it a cornerstone of multi-step syntheses involving these building blocks.[6]
This guide provides an in-depth exploration of the applications of 1-Boc-azetidine derivatives in asymmetric synthesis, focusing on their roles as chiral ligands, precursors to complex spirocycles, and versatile building blocks for stereocontrolled functionalization.
Chiral Azetidine-Based Ligands in Asymmetric Catalysis
The conformational rigidity of the azetidine ring provides a well-defined, sterically hindered chiral environment when incorporated into a ligand structure.[7] This feature is highly effective for inducing high levels of enantioselectivity in metal-catalyzed reactions.[7][8]
Causality of Effectiveness: The success of azetidine-based ligands, such as azePhenol, lies in their ability to form bimetallic complexes (e.g., with diethylzinc) that feature both Lewis acidic and Brønsted basic sites.[9] This cooperative catalysis model allows for the simultaneous activation of both the electrophile and the nucleophile within a single, highly organized chiral pocket, leading to exceptional stereocontrol.[9] This principle has been successfully applied to a range of important carbon-carbon bond-forming reactions.[8][9]
Key Applications:
-
Henry (Nitroaldol) Reactions: Copper-catalyzed Henry reactions using chiral 2,4-disubstituted amino azetidine ligands have achieved excellent enantiomeric excess (>99% ee) for the synthesis of chiral nitroamines.[9]
-
Friedel-Crafts Alkylations: Dinuclear zinc-azePhenol catalysts have been shown to be highly effective in the asymmetric Friedel-Crafts alkylation of indoles.[9]
-
Michael-Type Additions: Azetidine-derived dinuclear zinc catalysts also promote the phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds with outstanding enantioselectivities (up to 99% ee).[4]
Strain-Release Driven Synthesis of Spirocyclic Azetidines
Spirocycles are three-dimensional structures of significant interest in medicinal chemistry. The inherent strain of the azetidine ring can be strategically exploited as a driving force for the construction of complex spirocyclic systems.[10]
A powerful strategy involves the use of highly strained intermediates like azabicyclo[1.1.0]butyl ketones. These precursors undergo a strain-release driven spirocyclization, enabling rapid access to a diverse library of azetidine-containing spirocycles with four-, five-, or six-membered rings.[10] This method provides gram-scale access to these valuable building blocks, which are relevant for assembling various pharmaceutically important compounds.[10]
More recently, catalytic enantioselective methods have been developed. For instance, the synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation, activated by a novel chiral phase-transfer catalyst.[11]
Diastereoselective Functionalization of the Azetidine Ring
The 1-Boc group plays a crucial role in directing the stereoselective functionalization of the azetidine ring, particularly at the C2 and C3 positions. This allows for the creation of multiple stereogenic centers with high control.
Workflow for Diastereoselective Synthesis
The following diagram illustrates a generalized workflow for the diastereoselective functionalization of a 1-Boc-azetidine derivative, a common sequence in synthetic organic chemistry.
Caption: Workflow for Asymmetric Synthesis of 3-Substituted Azetidines.
This sequence highlights a powerful strategy where a commercially available starting material is converted into a prochiral unsaturated intermediate.[12] The subsequent asymmetric hydrogenation, guided by a chiral catalyst, establishes the desired stereocenter with high fidelity.[12] This approach has been successfully used to prepare a library of chiral functionalized azetidines and non-natural α-amino acids.[12]
Protocols and Methodologies
Protocol 1: Asymmetric Synthesis of γ-Fluoroamines via Ring-Opening
This protocol details the enantioselective ring-opening of a 3-arylazetidinium salt, a method that leverages a chiral catalyst to control the formation of a stereocenter.[13]
Objective: To synthesize an enantioenriched γ-fluoroamine from a 1-Boc-3-arylazetidine precursor.
Materials:
-
1-Boc-3-arylazetidine
-
Trifluoromethanesulfonic acid (TfOH)
-
Silver fluoride (AgF)
-
Chiral bis-urea hydrogen bond donor catalyst
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Formation of the Azetidinium Salt:
-
In an oven-dried flask under an inert atmosphere, dissolve the 1-Boc-3-arylazetidine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add trifluoromethanesulfonic acid (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours until Boc deprotection and salt formation are complete (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude azetidinium triflate salt. Use directly in the next step.
-
-
Enantioselective Fluorination:
-
To a new oven-dried flask, add the chiral bis-urea catalyst (0.1 equiv) and silver fluoride (1.5 equiv).
-
Purge the flask with an inert atmosphere.
-
Add anhydrous acetonitrile.
-
Add a solution of the crude azetidinium triflate salt (1.0 equiv) in anhydrous acetonitrile to the catalyst/AgF suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the consumption of the starting material by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched γ-fluoroamine.
-
-
Validation:
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
-
Protocol 2: Horner-Wadsworth-Emmons/Aza-Michael Synthesis of 3,3-Disubstituted Azetidines
This two-step protocol provides a reliable method for accessing 3,3-disubstituted azetidines, which are valuable precursors for amino acid derivatives.[14]
Objective: To synthesize functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Materials:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
NH-Heterocycle (e.g., pyrrolidine, indazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Step A: Horner-Wadsworth-Emmons (HWE) Reaction:
-
To a suspension of NaH (1.05 equiv) in anhydrous THF under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl (N-Boc-azetidin-3-ylidene)acetate, by flash chromatography.[14]
-
-
Step B: Aza-Michael Addition:
-
In a flask, dissolve the purified product from Step A (1.0 equiv) and the desired NH-heterocycle (1.2 equiv) in anhydrous methanol.
-
Add DBU (0.2 equiv) as a catalyst.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by LC-MS for full conversion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target 1-Boc-3-(heterocyclyl)-3-(acetoxymethyl)azetidine derivative.
-
-
Validation:
-
Confirm the structure of the final product using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, as well as HRMS analysis.[14]
-
Data Summary
The following table summarizes representative data from an asymmetric hydrogenation of various 3-aryl-azetine-2-carboxylic acids, demonstrating the efficacy and scope of the method.[12]
| Entry | Substrate (Aryl Group) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | 95 | 92:8 |
| 2 | 4-Methoxyphenyl | 96 | 92:8 |
| 3 | 4-Fluorophenyl | 91 | 94:6 |
| 4 | 4-(Trifluoromethyl)phenyl | 93 | 93:7 |
| 5 | Dibenzothiophenyl | 74 | 93:7 |
| 6 | Ethyl | 92 | 87:13 |
Data synthesized from Reiners, F., et al. (2017). Organic Letters.[12] The results show consistently high yields and good to excellent enantioselectivity for a range of electronically diverse aromatic substrates, though a slight decrease in selectivity is observed for alkyl substituents.
Conclusion and Future Outlook
1-Boc-azetidine derivatives are not merely esoteric building blocks; they are enabling tools for the sophisticated construction of complex, stereochemically rich molecules. Their applications in asymmetric catalysis, strain-release diversification, and as chiral scaffolds underscore their strategic importance. The continued development of novel synthetic methods, such as the enantioselective functionalization of C-H bonds and catalytic difunctionalization of azetines, will further expand the synthetic toolbox available to researchers.[15][16] As the demand for novel therapeutics with precisely controlled three-dimensional architecture grows, the utility of these versatile four-membered rings in asymmetric synthesis is set to increase even further.
References
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Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60, 11824–11829. Available from: [Link]
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Denton, J. R., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Available from: [Link]
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Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. Available from: [Link]
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Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. Available from: [Link]
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Smith, A. B., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available from: [Link]
-
Becker, M. R., et al. (2019). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie. Available from: [Link]
-
Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Available from: [Link]
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-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Request PDF on ResearchGate. Available from: [Link]
-
Liu, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]
-
Liu, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. Available from: [Link]
-
Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available from: [Link]
-
Johnson, J. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]
-
Reiners, F., et al. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available from: [Link]
-
Wulff, W. D., et al. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. SciSpace. Available from: [Link]
-
Wang, Q., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2019). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Available from: [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231. Available from: [Link]
-
Didier, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available from: [Link]
-
Pápai, I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available from: [Link]
-
Schindler, C. S., et al. (2017). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C3 Position in 1-Boc-Azetidines
Abstract
The azetidine scaffold is an increasingly vital structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] Functionalization at the C3 position of the 1-Boc-azetidine ring is a key strategy for generating novel molecular architectures and exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of the primary synthetic strategies for C3 functionalization, complete with detailed, field-tested protocols, mechanistic insights, and troubleshooting advice for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of C3-Functionalized Azetidines
Saturated heterocycles are cornerstones of pharmaceutical design. While pyrrolidines and piperidines are ubiquitous, the more strained four-membered azetidine ring offers a unique and often advantageous vector in chemical space.[2] Its rigid structure reduces conformational flexibility and can serve as a non-classical bioisostere for other functional groups, leading to enhanced target binding and improved pharmacokinetic profiles.[1]
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in azetidine chemistry. It activates the ring for certain transformations while providing the stability needed for multi-step syntheses. Functionalization at the C3 position is particularly important as it allows for the introduction of diverse substituents without creating a chiral center at the point of attachment on the parent ring, simplifying synthesis and analysis unless the substituent itself is chiral.[3]
This document details the three predominant modern strategies for accessing this chemical space:
-
Functionalization via 1-Boc-3-Azetidinone: Utilizing a commercially available ketone as a versatile electrophilic hub.
-
Strain-Release Functionalization: Leveraging the high ring strain of 1-azabicyclo[1.1.0]butane (ABB) precursors for modular and stereocontrolled synthesis.[1][4]
-
Advanced C-H and Radical Functionalization: Emerging methods that offer novel pathways for C3 modification.
Core Strategies and Mechanistic Overview
The choice of strategy depends on the desired final structure, available starting materials, and required stereochemical control. The following diagram provides a high-level overview of the main synthetic routes.
Caption: Overview of major synthetic routes to C3-functionalized azetidines.
Strategy 1: Functionalization via 1-Boc-3-Azetidinone
The most direct route begins with the commercially available 1-Boc-3-azetidinone (CAS 398489-26-4).[5] This ketone serves as a powerful electrophilic handle for introducing a wide array of carbon and heteroatom substituents. A common and highly effective two-stage workflow involves initial nucleophilic addition to the carbonyl, followed by activation of the resultant tertiary alcohol to create a good leaving group, enabling a second substitution.
Caption: Workflow for C3-functionalization starting from 1-Boc-3-azetidinone.
Protocol 1: Grignard Addition for 3-Aryl/Alkyl-3-hydroxyazetidines
This protocol describes the addition of an organometallic reagent to 1-Boc-3-azetidinone to generate a tertiary alcohol intermediate, a crucial precursor for further functionalization.
-
Materials:
-
1-Boc-3-azetidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl- or Alkylmagnesium bromide (Grignard reagent, ~1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-azetidinone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Scientist's Note: This low temperature is critical to control the reaction rate and prevent undesired side reactions, such as enolization of the ketone.
-
Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-substituted-3-hydroxyazetidine.
-
Protocol 2: Electrophilic Azetidinylation via an Azetidinyl Trichloroacetimidate (ATA)
The tertiary alcohol from Protocol 1 can be converted into a potent electrophile, an azetidinyl trichloroacetimidate (ATA), which can then react with a wide range of nucleophiles in the presence of a Lewis acid catalyst.[6][7] This modular approach provides access to a diverse library of C3-functionalized azetidines.
-
Part A: Formation of the ATA Reagent
-
Setup: To a solution of the 3-aryl-3-hydroxyazetidine (1.0 eq, from Protocol 1) in anhydrous dichloromethane (DCM, 0.2 M), add trichloroacetonitrile (Cl₃CCN, 1.5 eq).
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise at 0 °C. Scientist's Note: DBU acts as a non-nucleophilic base to catalyze the addition of the alcohol to the nitrile, forming the imidate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture directly. The crude ATA is often sufficiently pure for the next step, or it can be quickly filtered through a short plug of silica with hexanes/EtOAc. These reagents are typically bench-stable.[6]
-
-
Part B: Reaction with Nucleophile
-
Setup: To a flame-dried flask containing the ATA reagent (1.0 eq) and the chosen nucleophile (e.g., aniline, phenol, thiol; 1.2 eq), add anhydrous DCM (0.1 M) and 4Å molecular sieves. Scientist's Note: The molecular sieves are crucial to remove trace water, which can hydrolyze the carbocation intermediate and reduce yield.[6]
-
Catalysis: Cool the mixture to -78 °C and add the Lewis acid catalyst (e.g., Cu(OTf)₂, BF₃·OEt₂; 10 mol%) portion-wise.
-
Reaction: Stir at -78 °C for 30 minutes, then allow to slowly warm to room temperature and stir for 4-16 hours.
-
Quenching & Workup: Quench with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the final C3,C3-disubstituted azetidine.
-
| Nucleophile Class | Catalyst | Typical Yield | Reference |
| Anilines | Cu(OTf)₂ | 60-95% | [6] |
| Phenols | BF₃·OEt₂ | 70-90% | [6] |
| Alcohols (Primary) | Cu(OTf)₂ | 50-80% | [6] |
| Thiols | Cu(OTf)₂ | 75-98% | [6] |
| Indoles (C3) | Cu(OTf)₂ | 65-85% | [6] |
Strategy 2: Strain-Release Functionalization
This powerful strategy utilizes highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors.[2] Upon activation with a Brønsted or Lewis acid, the ABB undergoes stereospecific ring-opening when attacked by a nucleophile at the C3 position. This method allows for the simultaneous installation of two new substituents at the N1 and C3 positions.
Caption: General mechanism for strain-release functionalization of ABBs.
Protocol 3: Nucleophilic Opening of an N-Boc-Azetidinium Intermediate
This protocol describes the in-situ formation of an N-Boc-azetidinium species from an ABB, followed by trapping with a nucleophile. This is adapted from methods used for complex azetidine synthesis.[1][8]
-
Materials:
-
1-Azabicyclo[1.1.0]butane precursor (often generated in situ)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Nucleophile (e.g., thiol, alcohol, amine)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Protic acid (e.g., trifluoroacetic acid, TFA, catalytic)
-
-
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.5 eq) and Boc₂O (1.2 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
ABB Addition: Add a solution of the 1-azabicyclo[1.1.0]butane (1.0 eq) in anhydrous solvent dropwise. Scientist's Note: ABBs are highly reactive and are often prepared and used immediately without isolation.
-
Activation: After the addition is complete, add a catalytic amount of TFA (0.1 eq) dropwise. The acid protonates the nitrogen, activating the strained ring system towards nucleophilic attack.
-
Reaction: Stir the mixture at low temperature (-78 °C to -40 °C) for 1-3 hours. The reaction is typically very fast.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃.
-
Workup & Purification: Allow to warm to room temperature, extract with an organic solvent, dry, concentrate, and purify by flash column chromatography. This method often produces high diastereoselectivity when using substituted ABBs.[1]
-
| Nucleophile | Conditions | Typical Yield | Reference |
| Thiophenol | Boc₂O, TFA, THF, -78 °C | 85% | [1] |
| Benzyl alcohol | Boc₂O, TFA, THF, -78 °C | 78% | [1] |
| Aniline | Boc₂O, TFA, THF, -78 °C | 65% | [1] |
| Phenylboronic acid | Boc₂O, THF, -78 °C to rt | 70% | [2] |
Troubleshooting and Field-Proven Insights
-
Low Yields in Grignard Reactions: Ensure all glassware is rigorously dried and reagents are anhydrous. Titrate the Grignard reagent before use to confirm its concentration. If enolization is a problem, consider using an organolithium reagent at a very low temperature.
-
ATA Formation is Sluggish: The tertiary alcohol may be sterically hindered. Gently warming the reaction to 40 °C or increasing the amount of DBU catalyst (to 0.3 eq) can improve the rate.
-
Multiple Products in Strain-Release: The regioselectivity of the nucleophilic opening (C1 vs. C3) can be sensitive to the steric and electronic nature of the ABB and the nucleophile. Pre-complexing the ABB with a bulky Lewis acid can sometimes enhance C3 selectivity.
-
Purification Challenges: Azetidines can be basic and may streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can significantly improve chromatographic separation.
Conclusion
The C3 position of 1-Boc-azetidines offers a fertile ground for chemical innovation in drug discovery. The classic approach via 1-Boc-3-azetidinone provides a reliable and scalable route using a commercially available starting material. For more complex, stereodefined targets, the strain-release functionalization of 1-azabicyclo[1.1.0]butanes has emerged as a state-of-the-art method for modular and efficient synthesis. By understanding the mechanistic principles and applying the detailed protocols outlined in this guide, researchers can confidently access a diverse range of novel C3-functionalized azetidines to accelerate their discovery programs.
References
- Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Google Scholar.
-
Radical strain-release photocatalysis for the synthesis of azetidines. (2024). ResearchGate. [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. [Link]
-
Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (n.d.). National Institutes of Health. [Link]
-
Parmar, D., & Sugiono, E., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv. [Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). PubMed. [Link]
-
Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. (n.d.). National Institutes of Health. [Link]
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategies for the Deprotection of N-Boc Protected Azetidine Rings
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a valuable building block in the design of novel therapeutics. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, frequently employed to protect the nitrogen atom of the azetidine ring during synthetic sequences. Its stability under a wide range of reaction conditions, coupled with the relative ease of its removal, makes it an ideal protecting group.
However, the very strain that makes the azetidine ring an attractive feature also presents a significant challenge during the crucial deprotection step. The potential for undesired ring-opening reactions necessitates a careful selection of deprotection methods to ensure the integrity of the azetidine core.[1][2] This guide provides an in-depth exploration of various methods for the deprotection of N-Boc protected azetidines, offering detailed protocols and expert insights to aid researchers in navigating this critical synthetic transformation.
I. Acid-Mediated Deprotection: The Workhorse Methods
Acid-catalyzed cleavage is the most common strategy for the removal of the N-Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[3][4]
A. Trifluoroacetic Acid (TFA): The Gold Standard
Trifluoroacetic acid (TFA) is arguably the most frequently used reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts.[5][6] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
Expert Insights: The concentration of TFA can be modulated to control the reaction rate. While higher concentrations (e.g., 50% TFA in DCM) lead to rapid deprotection, they also increase the risk of side reactions, particularly with sensitive functional groups. For substrates prone to acid-catalyzed degradation, starting with a lower concentration (e.g., 10-25% TFA) and monitoring the reaction closely is advisable.[6] The tert-butyl cation generated during the reaction can act as an electrophile, potentially leading to unwanted alkylation of electron-rich aromatic rings. The addition of a scavenger, such as triethylsilane or anisole, can mitigate this issue.
Protocol 1: General Procedure for TFA-Mediated N-Boc Deprotection of Azetidines
Materials:
-
N-Boc protected azetidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-20 equiv, typically a 25% v/v solution in DCM) to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected azetidine.
B. Hydrochloric Acid (HCl): A Cost-Effective Alternative
Hydrochloric acid, often used as a solution in an organic solvent like dioxane or methanol, is another widely employed reagent for Boc deprotection.[3][7] It offers a more economical option compared to TFA.
Expert Insights: The use of HCl in dioxane is particularly common, and commercially available solutions (e.g., 4 M in dioxane) are convenient.[7] It is crucial to use anhydrous conditions, as the presence of water can lead to side reactions. The deprotection often yields the hydrochloride salt of the azetidine, which may precipitate from the reaction mixture. This can be advantageous for isolation but may require a subsequent neutralization step to obtain the free base.
Protocol 2: HCl in Dioxane for N-Boc Azetidine Deprotection
Materials:
-
N-Boc protected azetidine derivative
-
4 M HCl in 1,4-dioxane
-
Diethyl ether or tert-butyl methyl ether (MTBE)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., methanol, DCM) if it is a solid.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv) to the substrate at room temperature with stirring.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.
-
If a precipitate forms, dilute the mixture with diethyl ether or MTBE to ensure complete precipitation.
-
Collect the solid product by filtration, wash with diethyl ether or MTBE, and dry under vacuum to yield the azetidinium chloride salt.
-
To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃, NaOH), followed by extraction with an organic solvent.
II. Lewis Acid-Mediated Deprotection: Milder Conditions for Sensitive Substrates
For azetidine derivatives bearing acid-sensitive functional groups, Lewis acids can offer a milder alternative to strong Brønsted acids.[8][9] The mechanism involves coordination of the Lewis acid to the carbamate oxygen, which facilitates the cleavage of the C-O bond.[9]
Expert Insights: A variety of Lewis acids, including aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂), have been reported for Boc deprotection.[8][9][10] The choice of Lewis acid and reaction conditions should be tailored to the specific substrate. While often milder, some Lewis acids can still promote side reactions, and careful optimization is key.
Protocol 3: Deprotection of N-Boc Azetidines using Aluminum Chloride
Materials:
-
N-Boc protected azetidine derivative
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM (10-20 mL per mmol) at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5-3.0 equiv) portion-wise.[8]
-
Stir the reaction mixture at 0 °C to room temperature for 1-5 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected azetidine.
III. Silylation-Based Deprotection: A Neutral Approach
For highly sensitive substrates, methods that avoid strongly acidic or basic conditions are desirable. Trimethylsilyl iodide (TMSI) has emerged as a powerful reagent for the neutral deprotection of Boc groups.[11][12][13]
Expert Insights: TMSI-mediated deprotection is typically fast and clean. It is particularly useful when other acid-labile groups, such as tert-butyl esters, are present, as selective cleavage of the N-Boc group can sometimes be achieved under carefully controlled conditions.[11] The reaction is often performed in an inert solvent like DCM or acetonitrile.
Protocol 4: N-Boc Deprotection using Trimethylsilyl Iodide (TMSI)
Materials:
-
N-Boc protected azetidine derivative
-
Trimethylsilyl iodide (TMSI)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Methanol
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM or MeCN (10-20 mL per mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSI (1.2-2.0 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous Na₂S₂O₃ solution to remove any residual iodine, followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected azetidine.
IV. Thermal Deprotection: A Catalyst-Free Option
In some cases, the N-Boc group can be removed thermally, without the need for any reagents.[11][14] This method is particularly attractive from a green chemistry perspective as it avoids the use of corrosive acids and generates benign byproducts (isobutylene and carbon dioxide).
Expert Insights: Thermal deprotection typically requires high temperatures (150-250 °C) and can be carried out neat or in a high-boiling solvent like dioxane, dimethylformamide (DMF), or toluene.[11][15][16] This method is only suitable for substrates that are thermally stable. Continuous flow reactors can be particularly effective for thermal deprotections, allowing for precise temperature control and short reaction times.[15][16]
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| TFA | TFA, DCM | 0 °C to RT, 1-4 h | Highly efficient, volatile byproducts.[5][6] | Strongly acidic, can cleave other acid-labile groups, potential for t-butylation side reactions.[4] |
| HCl | HCl in dioxane/MeOH | RT, 1-3 h | Cost-effective, product often precipitates as HCl salt.[7] | Strongly acidic, requires anhydrous conditions. |
| Lewis Acid | AlCl₃, SnCl₄, ZnBr₂ | 0 °C to RT, 1-5 h | Milder than Brønsted acids, good for sensitive substrates.[8] | Stoichiometric amounts of Lewis acid often required, workup can be more complex.[9] |
| TMSI | TMSI, DCM/MeCN | 0 °C to RT, 0.5-2 h | Neutral conditions, fast and clean.[11][13] | Reagent is moisture-sensitive and corrosive. |
| Thermal | Heat (neat or in solvent) | 150-250 °C | Catalyst-free, green.[11] | Requires high temperatures, only for thermally stable substrates.[15][16] |
Troubleshooting and Special Considerations
-
Ring Opening: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. This is a particular concern under strongly acidic conditions or with substrates that have suitably positioned internal nucleophiles.[1][2] Careful monitoring and the use of the mildest possible conditions are essential.
-
Substrate Solubility: Ensure the N-Boc protected azetidine is fully dissolved in the chosen solvent before adding the deprotection reagent to ensure a homogeneous reaction.
-
Workup: For water-soluble deprotected azetidines, extraction can be challenging. In such cases, techniques like ion-exchange chromatography or lyophilization of the hydrochloride salt may be necessary.
Conclusion
The successful deprotection of N-Boc protected azetidines is a critical step in many synthetic routes. A thorough understanding of the available methods and their underlying mechanisms is paramount for selecting the optimal conditions for a given substrate. By carefully considering the stability of the azetidine ring and any other functional groups present, researchers can effectively navigate this challenging transformation and access valuable azetidine-containing building blocks for drug discovery and development.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 11.
- BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 10-13.
- Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
- Gámez-Montaño, R., & Kouznetsov, V. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2561-2572.
- Reddit. (2021, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
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- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Akinyemi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(38), 152336.
- Wuts, P. G. M. (2014). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids.
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The Strategic Application of Azetidine-3,3-dicarboxylates in Spirocycle Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spiro-Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property potential has led to a surge of interest in spirocyclic scaffolds.[1][2] Among these, spiro-azetidines have emerged as particularly valuable motifs. The incorporation of the strained four-membered azetidine ring imparts a rigid, well-defined three-dimensional geometry, which can facilitate precise interactions with biological targets.[3][4] This guide focuses on the synthetic utility of a pivotal class of building blocks, namely 1-tert-butyl 3,3-diethyl azetidine-1,3-dicarboxylate and its derivatives, in the construction of diverse and medicinally relevant spirocyclic systems. While the specific "1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate" is not a commonly cited reagent, the principles outlined herein are directly applicable to the broader and well-established class of N-Boc-protected azetidine-3,3-dicarboxylates, which serve as versatile precursors for these complex architectures.
The strategic advantage of employing azetidine-3,3-dicarboxylates lies in the C3-disubstitution pattern, which pre-programs the molecule for spirocyclization at this position. The diester functionality provides two reactive handles for elaboration and ring formation, making these compounds ideal starting points for a variety of annulation strategies. This guide will provide an in-depth exploration of key synthetic methodologies, complete with detailed protocols and mechanistic insights, to empower researchers in the application of these powerful building blocks.
Core Synthetic Strategies and Mechanistic Considerations
The construction of spiro-azetidines from azetidine-3,3-dicarboxylate precursors can be broadly categorized into several key strategies. The choice of method is often dictated by the desired target spirocycle and the available starting materials.
Intramolecular Cyclization via Tandem Reactions
A powerful and convergent approach to spiro-azetidines involves a tandem sequence of reactions where the azetidine building block is first elaborated with a suitable tether, followed by an intramolecular cyclization. A common strategy is a tandem ring-opening/ring-closing procedure.[5]
Conceptual Workflow:
Caption: Tandem functionalization and cyclization workflow.
This approach offers a high degree of modularity, as the nature of the tether and the cyclization conditions can be varied to access a wide range of spirocyclic systems, including those containing five-, six-, or even larger rings fused at the C3 position of the azetidine.
Strain-Release Driven Spirocyclization
More advanced and elegant strategies leverage the inherent ring strain of highly activated azetidine precursors, such as azabicyclo[1.1.0]butyl ketones, to drive the formation of spirocycles.[1][6] This method provides a rapid and efficient entry to complex spiro-azetidines.
Mechanistic Rationale:
The high degree of ring strain in the azabicyclo[1.1.0]butane system (ABB) makes it susceptible to electrophilic activation and subsequent ring-opening. When the ABB core is appended with a nucleophilic tether, this strain release can be coupled with an intramolecular cyclization to furnish the spirocyclic product.
Caption: Strain-release driven spirocyclization mechanism.
This methodology has been successfully applied to generate spiro-azetidines incorporating four-, five-, and six-membered rings, demonstrating its versatility.[1]
Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient route to molecular complexity from simple starting materials in a single synthetic operation. The synthesis of spiro[azetidine-3,3'-oxindole] derivatives, a privileged scaffold in medicinal chemistry, can be achieved through such strategies.[7]
Illustrative MCR Strategy:
A notable example is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with suitable dipolarophiles. For instance, the reaction of an isatin derivative, an amino acid, and an electron-deficient alkene can lead to the formation of a spiro-oxindole-pyrrolidine system. While not directly starting from an azetidine-3,3-dicarboxylate, this principle can be adapted. A more direct approach would involve the Knoevenagel condensation of N-Boc-azetidin-3-one with an active methylene compound, followed by a Michael addition and cyclization sequence.
Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: Synthesis of a Spiro[azetidine-3,4'-piperidine] Derivative via Intramolecular Cyclization
This protocol is a generalized procedure based on the principles of intramolecular nucleophilic substitution.
Step 1: Reductive Amination to Introduce the Tether
-
To a solution of 1-tert-butyl 3,3-diethyl azetidine-1,3-dicarboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add 4-oxobutyl pivalate (1.2 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the tethered intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane (excess) at 0 °C.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the resulting amine hydrochloride salt in a suitable solvent such as acetonitrile or DMF (0.1 M).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq) or potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the formation of the spirocyclic product.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by flash chromatography to afford the desired spiro[azetidine-3,4'-piperidine] derivative.
Protocol 2: Strain-Release Driven Spirocyclization of an Azabicyclo[1.1.0]butyl Ketone
This protocol is based on the work of Aggarwal and co-workers and provides a rapid entry into spiro-azetidines.[1][6]
-
To a solution of the silyl-protected alcohol-containing azabicyclo[1.1.0]butyl ketone precursor (1.0 eq) in anhydrous DCM (0.05 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add triflic anhydride (Tf₂O, 1.2 eq) or trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spiro-azetidine.
Data Presentation
The versatility of these methods is highlighted by the diverse range of spirocyclic systems that can be synthesized. The following table summarizes representative examples and typical yields.
| Starting Material Class | Synthetic Strategy | Spiro-Ring Size | Typical Yield (%) | Reference |
| N-Boc-azetidine-3,3-dicarboxylate | Intramolecular Cyclization | 5, 6 | 50-80 | [8] |
| Azabicyclo[1.1.0]butyl Ketone | Strain-Release Spirocyclization | 4, 5, 6 | 60-95 | [1] |
| Isatin Derivatives & Amino Acids | Multi-component Reaction | 5 (pyrrolidine) | 50-80 | [8] |
| 3-Oxetanone & Amino Acids | 1,3-Dipolar Cycloaddition | 5 (pyrrolidine) | 60-90 | [9] |
Conclusion and Future Outlook
The use of 1-tert-butyl 3,3-diethyl azetidine-1,3-dicarboxylate and related building blocks represents a robust and versatile platform for the synthesis of medicinally relevant spiro-azetidines. The methodologies outlined in this guide, from classical intramolecular cyclizations to cutting-edge strain-release driven strategies, provide a powerful toolkit for chemists in both academic and industrial settings. The continued development of novel synthetic methods to access these and other structurally unique spirocycles will undoubtedly fuel the discovery of next-generation therapeutics.[2] The inherent three-dimensionality and conformational rigidity of spiro-azetidines ensure their continued prominence as privileged scaffolds in the ongoing quest for new and effective medicines.
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Angewandte Chemie International Edition. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Angew. Chem. Int. Ed., 60, 11824–11829. [Link]
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RSC Advances. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Adv., 13, 34585-34614. [Link]
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Organic Letters. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Org. Lett.[Link]
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ACS Medicinal Chemistry Letters. (2020). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Med. Chem. Lett., 11(5), 895–902. [Link]
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The Journal of Organic Chemistry. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem.[Link]
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Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. [Link]
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Journal of the American Chemical Society. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. J. Am. Chem. Soc., 139(30), 10217–10220. [Link]
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Chemistry. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. [Link]
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Application Note & Protocol: Intramolecular Cyclization of γ-Amino Alcohols for Azetidine Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of azetidines via the intramolecular cyclization of γ-amino alcohols. Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and drug development.[1][2][3] This guide details the primary synthetic strategies, elucidates the underlying reaction mechanisms, and offers field-proven, step-by-step protocols for researchers and scientists. The protocols emphasize safety, efficiency, and reproducibility, with a focus on the critical experimental parameters that govern reaction outcomes.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are a class of saturated four-membered azaheterocycles that have garnered significant attention in synthetic and medicinal chemistry.[1][3] Their inherent ring strain makes them valuable synthetic intermediates for ring-opening and ring-expansion reactions, providing access to a diverse array of nitrogen-containing compounds.[1][4] Furthermore, the rigid azetidine framework can serve as a conformational lock in bioactive molecules, potentially increasing potency and selectivity towards biological targets.[5][6] Consequently, the azetidine motif is found in numerous natural products and pharmaceutical agents, highlighting its importance in drug discovery.[1][2][7]
The synthesis of azetidines from γ-amino alcohols is a common and effective strategy, typically involving the activation of the hydroxyl group to facilitate an intramolecular nucleophilic substitution by the amino group.[3][7] This guide will focus on two robust and widely employed methods: activation via sulfonate ester formation (tosylation or mesylation) and the Mitsunobu reaction.
Reaction Mechanisms and Key Considerations
The successful synthesis of azetidines from γ-amino alcohols hinges on the efficient conversion of the hydroxyl group into a good leaving group, which is then displaced by the intramolecular nitrogen nucleophile. The choice of activating agent and reaction conditions is critical and depends on the substrate's structure and functional group tolerance.
Activation via Sulfonate Esters (Tosylation/Mesylation)
A prevalent strategy involves the conversion of the γ-amino alcohol to a sulfonate ester, typically a tosylate (using p-toluenesulfonyl chloride, TsCl) or a mesylate (using methanesulfonyl chloride, MsCl). The sulfonate group is an excellent leaving group, facilitating the subsequent intramolecular SN2 reaction by the amino group to form the azetidine ring.
Mechanism:
-
N-Protection (Optional but often necessary): The amino group is often more nucleophilic than the hydroxyl group. To prevent undesired N-sulfonylation, the amine is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[8][9]
-
O-Sulfonylation: The hydroxyl group of the N-protected γ-amino alcohol reacts with TsCl or MsCl in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding sulfonate ester.
-
Deprotection & Cyclization: The protecting group on the nitrogen is removed (e.g., using an acid for a Boc group). The liberated amine then acts as an intramolecular nucleophile, displacing the sulfonate ester in a 4-exo-trig cyclization to yield the azetidine ring.[10] In some cases, a one-pot mesylation/intracyclization can be achieved.[1]
Causality Behind Experimental Choices:
-
Choice of Sulfonyl Chloride: Both TsCl and MsCl are effective. MsCl is often more reactive and less sterically hindered.
-
Base: A non-nucleophilic base is crucial to deprotonate the alcohol and neutralize the HCl byproduct without competing in the reaction. Pyridine or triethylamine are common choices.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions.
-
Temperature: The sulfonylation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. The cyclization step may require heating.
The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the direct conversion of the hydroxyl group into a leaving group in situ, followed by intramolecular cyclization.[11][12] This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Mechanism:
-
Activation of PPh₃: DEAD or DIAD activates PPh₃ to form a phosphonium salt.
-
Formation of the Oxyphosphonium Salt: The alcohol attacks the activated phosphonium species, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
Intramolecular SN2 Attack: The nitrogen atom of the amino group, which must be rendered sufficiently nucleophilic (often as a sulfonamide or other N-protected form), attacks the carbon bearing the oxyphosphonium leaving group. This proceeds with inversion of configuration at the carbinol center.[12][13]
Causality Behind Experimental Choices:
-
Reagents: DEAD and DIAD are common, but other azodicarboxylates are available to simplify purification.[11] Resin-bound PPh₃ can also facilitate easier workup.[11]
-
Nucleophilicity of the Amine: The acidity of the N-H proton is a critical factor. The nucleophile should generally have a pKa of less than 13 to avoid side reactions where the azodicarboxylate acts as the nucleophile.[11] For this reason, the amino group is often protected as a sulfonamide (e.g., N-tosyl), which increases the acidity of the N-H proton.
-
Solvent: Anhydrous THF or diethyl ether are common solvents.
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[11]
Experimental Protocols
Protocol 1: Azetidine Synthesis via Mesylation and Cyclization
This two-step protocol is a reliable method for converting N-protected γ-amino alcohols to azetidines.
Workflow Diagram:
Caption: Workflow for azetidine synthesis via mesylation.
Materials and Reagents:
-
N-Boc-γ-amino alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: O-Mesylation
-
Dissolve the N-Boc-γ-amino alcohol (1.0 equiv) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Part B: Boc-Deprotection and Cyclization
-
Dissolve the purified mesylate from Part A in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) and stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting crude ammonium salt in a suitable solvent like acetonitrile or methanol.
-
Add a base such as potassium carbonate (K₂CO₃, 3-4 equiv) or sodium hydroxide (NaOH) to neutralize the salt and induce cyclization. The mixture may require heating (reflux) to drive the cyclization to completion.[14]
-
After the reaction is complete (monitored by TLC or GC-MS), filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude azetidine product by column chromatography or distillation.
Protocol 2: Azetidine Synthesis via Intramolecular Mitsunobu Reaction
This one-pot protocol is highly effective for substrates compatible with Mitsunobu conditions. An N-tosyl protected γ-amino alcohol is used here as a representative example.
Workflow Diagram:
Caption: Workflow for azetidine synthesis via Mitsunobu reaction.
Materials and Reagents:
-
N-Tosyl-γ-amino alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-tosyl-γ-amino alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure azetidine product.
Data Presentation: Comparative Overview
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Mesylation/Cyclization | MsCl or TsCl, Base (e.g., Et₃N, K₂CO₃) | Two steps: 0°C to RT for mesylation; RT to reflux for cyclization. | Readily available and inexpensive reagents; generally high yielding. | Two distinct steps; may require protection/deprotection of the amine. |
| Mitsunobu Reaction | PPh₃, DIAD or DEAD | One-pot; 0°C to RT. | Mild conditions; one-pot procedure; stereospecific inversion of configuration. | Stoichiometric amounts of byproducts (phosphine oxide, hydrazine) can complicate purification; sensitive to steric hindrance and nucleophile pKa. |
Characterization of Azetidines
The successful synthesis and purity of the azetidine products must be confirmed through standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16] The characteristic chemical shifts and coupling constants of the azetidine ring protons provide definitive structural proof.[17] For example, in ¹H NMR, the protons on the azetidine ring typically appear as multiplets in the upfield region.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of the starting alcohol O-H stretch and the presence of characteristic N-H (for N-unsubstituted azetidines) or other functional group stretches.[16][18]
Conclusion
The intramolecular cyclization of γ-amino alcohols is a robust and versatile strategy for the synthesis of the valuable azetidine core. The choice between a sulfonate ester-mediated pathway and the Mitsunobu reaction will depend on the specific substrate, available reagents, and desired stereochemical outcome. The protocols provided herein offer reliable starting points for researchers. Careful attention to reaction conditions, particularly stoichiometry, temperature, and moisture control, is paramount for achieving high yields and purity. Proper characterization of the final product is a critical step to ensure structural integrity.
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Application Note: Navigating the Purification of Azetidine Derivatives by Column Chromatography
An Application Guide by Senior Application Scientists
Abstract: The purification of azetidine derivatives presents a unique set of challenges rooted in the inherent chemical properties of the four-membered ring. This guide provides an in-depth analysis of the critical factors governing the successful purification of these valuable scaffolds using column chromatography. We will move beyond generic protocols to explain the causal relationships between azetidine structure, stability, and chromatographic behavior. Detailed, field-tested protocols for stability assessment, normal-phase, and reversed-phase chromatography are provided, alongside a comprehensive troubleshooting guide to empower researchers in drug discovery and development.
The Azetidine Conundrum: Understanding the Purification Challenge
Azetidines are privileged scaffolds in medicinal chemistry, offering unique three-dimensional exit vectors for molecular design.[1] However, their utility is counterbalanced by purification challenges stemming from three core properties:
-
Ring Strain: The ~25.4 kcal/mol of ring strain makes the azetidine ring susceptible to cleavage.[1] This reactivity is the primary obstacle during purification, as interactions with the stationary phase can catalyze degradation.
-
Basicity: The lone pair on the azetidine nitrogen (pKa of the conjugate acid is often ~4.3 for simple N-aryls) makes it basic.[2] This leads to strong, often irreversible, binding to acidic stationary phases like standard silica gel, resulting in poor recovery and significant peak tailing.
-
Polarity: As small, nitrogen-containing heterocycles, many azetidine derivatives are highly polar, leading to poor retention and separation in traditional reversed-phase systems and strong adsorption in normal-phase systems.[3][4][5]
The most critical interaction to manage is the acid-catalyzed ring-opening of the azetidine.[2][6] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate the azetidine nitrogen, creating a highly electrophilic azetidinium ion that is readily attacked by nucleophiles (e.g., water, methanol) in the mobile phase, leading to ring-opened byproducts and low yields.[6]
Pre-Chromatography Workflow: A Strategy for Success
Before committing the bulk of a precious sample to a column, a systematic preliminary analysis is essential. This self-validating approach minimizes product loss and ensures the selection of an appropriate purification strategy.
Caption: Decision workflow for azetidine purification.
Protocol 1: Assessing Azetidine Stability on Silica Gel
This is the most critical preliminary step. Do not skip it.
-
Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Initial Elution: Develop the TLC plate in a suitable solvent system that gives the desired product an Rf value between 0.2 and 0.4.
-
Drying & Waiting: After development, remove the plate and allow the solvent to evaporate completely. Let the plate sit on the benchtop for 30-60 minutes. This allows for prolonged contact between the compound and the acidic silica, simulating the column environment.[7]
-
Second Elution (2D TLC): Rotate the plate 90 degrees counter-clockwise and re-develop it in the same solvent system.
-
Analysis: After the second development, visualize the plate.
-
Stable Compound: A stable compound will appear as a single spot on the diagonal.
-
Unstable Compound: If new spots appear off the diagonal (especially a new baseline spot), the compound is degrading on silica gel.[7] In this case, standard silica chromatography is not a viable option.
-
Method Selection and Optimization
The choice of stationary and mobile phase is dictated by the stability and polarity of the specific azetidine derivative.
Stationary Phase Selection
| Stationary Phase | Primary Use Case for Azetidines | Advantages | Disadvantages & Causality |
| Standard Silica Gel | Non-basic or robust N-protected azetidines. | High resolution, widely available, inexpensive. | Acidic surface can cause ring-opening of sensitive azetidines. Strong binding of basic nitrogen leads to tailing and poor recovery.[6] |
| Neutralized Silica Gel | Recommended default for most azetidines. | Minimizes acid-catalyzed degradation, improves peak shape for basic compounds by masking acidic silanol sites.[6][8] | Requires pre-treatment or addition of a basic modifier to the mobile phase. |
| Alumina (Neutral/Basic) | Acid-sensitive azetidines that degrade even on neutralized silica. | Provides a non-acidic environment.[9] | Can have lower resolving power than silica; activity can be inconsistent depending on water content. |
| Reversed-Phase (C18) | Polar, water-soluble azetidines, especially those with protecting groups. | Good for polar compounds that do not retain on normal phase.[10] | Many small, unprotected azetidines have insufficient hydrophobicity and elute in the solvent front.[4][11] |
| HILIC / Mixed-Mode | Very polar, small, and/or charged azetidines. | Specifically designed to retain and separate highly polar compounds that are unretained by C18.[3][10][12] | Requires specific aqueous/organic mobile phases; can be less intuitive to develop methods for. |
Mobile Phase: The Key to Selectivity and Stability
For Normal-Phase Chromatography on neutralized silica, the goal is to achieve good separation while preventing on-column degradation.
-
Solvent System: A combination of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc) is the standard starting point. For more polar azetidines, Dichloromethane (DCM) and Methanol (MeOH) can be used.[10]
-
The Critical Additive - Triethylamine (TEA): The addition of a small amount of a volatile, non-nucleophilic base like triethylamine (typically 0.1-1% v/v) to the mobile phase is crucial.[6][13] The TEA acts as a competitive base, preferentially binding to the acidic silanol groups on the silica surface. This effectively "shields" the azetidine from protonation, preventing degradation and improving peak shape by reducing tailing.
Caption: Mechanism of azetidine degradation and protection.
For Reversed-Phase Chromatography , mobile phase pH control is paramount for achieving retention and good peak shape.
-
Solvent System: Typically a mixture of water and an organic solvent like Acetonitrile (ACN) or Methanol.
-
pH Modifiers: The choice of modifier depends on the pKa of the azetidine derivative.
-
Acidic Modifiers (0.1% Formic Acid or Acetic Acid): Using an acidic mobile phase (e.g., pH 2.8 for formic acid) will protonate the azetidine nitrogen.[14] This can improve water solubility but may decrease retention on the C18 phase. This is often suitable for LC-MS applications.
-
Basic Modifiers (0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate, pH ~10): For basic compounds, chromatography at high pH can be very effective.[15] At a pH well above the azetidine's pKa, the nitrogen is in its neutral, free-base form, which is more hydrophobic and will be retained more strongly on the C18 column, leading to better separation. This requires a pH-stable column.
-
Detailed Experimental Protocols
Protocol 2: Normal-Phase Purification with a Neutralized System
This protocol is the recommended starting point for most novel azetidine derivatives.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:EtOAc) that provides good separation and an Rf of ~0.2-0.3 for the target compound. Add 0.5% TEA to the TLC developing chamber to mimic column conditions.
-
Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel.
-
Prepare the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane + 0.5% TEA).
-
Add the eluent to the silica and stir to create a uniform slurry, ensuring all heat from wetting the silica has dissipated.[13]
-
Pour the slurry into the column and use gentle air pressure to pack a stable bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH).
-
Add a small amount of clean silica gel (approx. 1-2 times the mass of the crude product).
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Carefully add the dry-loaded sample to the top of the packed column bed.
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A step gradient is often effective.[8]
-
Always include 0.5% TEA in all mobile phase mixtures.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 3: Reversed-Phase Purification (High pH Method)
This protocol is ideal for polar azetidines that are not well-retained on normal phase.
-
Column & System: Use a C18 column that is certified for high pH stability.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer, such as 10 mM ammonium bicarbonate, adjusted to pH 10.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as DMSO or a small amount of Mobile Phase A/B mixture.
-
Elution: Inject the sample and begin a gradient elution, increasing the percentage of Mobile Phase B to elute the compounds.
-
Fraction Collection & Product Recovery: Collect fractions. Removal of aqueous buffers can be challenging; lyophilization (freeze-drying) is often the most effective method for product isolation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | 1. Irreversible binding: Azetidine is strongly binding to acidic silica sites. 2. On-column degradation: Compound is not stable to the stationary phase. | 1. Ensure sufficient TEA (0.5-2%) is in the eluent. 2. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase.[7][9] Confirm stability with the 2D TLC test (Protocol 1). |
| Severe Peak Tailing | 1. Acid-base interaction: The basic nitrogen is interacting with acidic silanols. 2. Column overload: Too much material was loaded. | 1. Increase the concentration of TEA in the eluent. 2. Reduce the amount of sample loaded onto the column. |
| Streaking or Smeared Bands | 1. Poor sample solubility: The compound is precipitating at the top of the column when the low-polarity eluent is introduced. 2. Co-elution with polar impurities. | 1. Use dry loading (Protocol 2, Step 3).[16] This ensures the compound is finely dispersed. 2. Try a different solvent system (e.g., switch from EtOAc to DCM/MeOH) to alter selectivity. |
| Product Elutes in Solvent Front (Reversed-Phase) | Compound is too polar/insufficiently hydrophobic. | 1. Switch to a HILIC or mixed-mode column.[3][12] 2. If applicable, use a high pH mobile phase to neutralize the azetidine, making it more hydrophobic. 3. Consider adding a suitable protecting group (e.g., Boc, Cbz) to increase hydrophobicity for purification, if synthetically feasible.[17][18] |
Conclusion
The successful purification of azetidine derivatives by column chromatography is not a matter of applying a standard protocol, but of understanding and mitigating the specific chemical liabilities of the strained, basic heterocycle. By performing preliminary stability tests, selecting a neutralized or alternative stationary phase, and carefully controlling the mobile phase composition—particularly through the use of basic additives like triethylamine in normal phase or pH control in reversed phase—researchers can reliably obtain high-purity materials. This strategic approach transforms a significant challenge into a routine and successful step in the synthesis of these valuable molecules.
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Application Notes & Protocols for the Large-Scale Synthesis of Functionalized Azetidine Building Blocks
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry.[1][2] Their unique, strained ring system imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[3] However, the synthesis of these valuable building blocks, particularly on a large scale, presents significant challenges due to their inherent ring strain.[1][4] This technical guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of the azetidine core, strategies for its subsequent functionalization, and practical protocols for researchers and drug development professionals. We will explore the causality behind experimental choices in key synthetic routes, including intramolecular cyclizations, [2+2] cycloadditions, and modern catalytic approaches, to provide a field-proven guide for the large-scale production of functionalized azetidines.
Introduction: The Strategic Value of Azetidines in Drug Discovery
The incorporation of small, strained rings into molecular scaffolds is a powerful strategy in modern drug design. Azetidines, positioned between the highly reactive aziridines and the more flexible pyrrolidines in terms of ring strain (approx. 25.4 kcal/mol), offer a unique balance of stability and conformational rigidity.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets. Notable FDA-approved drugs containing the azetidine motif, such as the anticoagulant Ximelagatran and the calcium channel blocker Azelnidipine, underscore the therapeutic potential of this scaffold.[1][5]
Despite their utility, accessing diverse, functionalized azetidines remains a bottleneck for many discovery programs.[5] Classical synthetic methods often lack scalability or functional group tolerance. This guide aims to demystify the large-scale synthesis of these building blocks by presenting validated, scalable strategies and detailed experimental protocols.
Core Methodologies for Scalable Azetidine Ring Synthesis
The construction of the four-membered azetidine ring is the critical first step. The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements.
Intramolecular Cyclization: The Foundational Approach
Intramolecular cyclization is a direct and fundamental strategy, typically involving the formation of a C-N bond from a functionalized acyclic precursor.[3] The most common variant is the cyclization of γ-amino alcohols or their corresponding halides.
-
Mechanism & Rationale: This method relies on an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces a leaving group (e.g., halide, mesylate, tosylate) at the γ-position. The choice of a suitable N-protecting group is critical to modulate the nucleophilicity of the amine and prevent side reactions. The use of a strong, non-nucleophilic base is essential to deprotonate the amine (or sulfonamide) without competing in the substitution reaction.
-
Scalability & Challenges: While conceptually simple, this approach can be hampered by competing elimination reactions (E2), especially with sterically hindered substrates.[3] Achieving high concentrations to favor the intramolecular pathway without promoting intermolecular polymerization can also be challenging on a large scale. However, for specific substrates, this remains a robust and cost-effective method.[6]
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Cycloaddition Reactions: An Efficient and Convergent Strategy
[2+2] cycloadditions represent one of the most direct and atom-economical methods for constructing four-membered rings.[7]
-
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition occurs between an imine and an alkene.[7][8] Recent advances using visible light and photocatalysts have significantly improved the mildness and applicability of this reaction, overcoming previous limitations associated with harsh UV irradiation.[1][9][10] The reaction can proceed through either a singlet or triplet excited state of the imine, which influences the stereochemical outcome.[8]
-
Staudinger Synthesis (Ketene-Imine Cycloaddition): This powerful reaction forms a β-lactam (azetidin-2-one) ring, which can be subsequently reduced to the corresponding azetidine. The reaction involves the in-situ generation of a ketene (e.g., from an acyl chloride and a tertiary amine) which then undergoes a [2+2] cycloaddition with an imine.[11] The mechanism is believed to proceed through a zwitterionic intermediate, followed by conrotatory ring closure.[11] This method is highly versatile and widely used for its reliability and broad substrate scope.
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- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions [ideas.repec.org]
- 11. mdpi.com [mdpi.com]
incorporating azetidine scaffolds into pharmacologically active compounds
Introduction: The Rise of a Strained Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold" of significant interest.[1][2][3] Historically, its synthesis was considered challenging due to inherent ring strain, which limited its widespread application.[1][2] However, recent advancements in synthetic methodologies have unlocked the potential of this unique motif, revealing its capacity to impart desirable characteristics to drug candidates.[1][2][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic incorporation of azetidine scaffolds. We will delve into the rationale behind its use, its impact on physicochemical and pharmacological properties, and provide detailed protocols for its synthesis and integration into lead compounds.
The Strategic Advantage of the Azetidine Moiety
The utility of the azetidine ring in drug design stems from a unique combination of structural and electronic features that can be leveraged to overcome common developmental hurdles.
Conformational Rigidity and Vectorial Control
The inherent strain of the four-membered ring imparts significant conformational rigidity.[5][6] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[7] Furthermore, the defined geometry of the azetidine ring provides precise control over the spatial orientation of substituents, allowing for the optimization of interactions with protein binding pockets.[5] This "vectorial control" is crucial for enhancing selectivity and minimizing off-target effects.
Bioisosterism: A 3D Alternative to Planar and Saturated Rings
Azetidines serve as effective bioisosteres for a variety of common chemical motifs, offering a three-dimensional alternative to planar aromatic rings and larger saturated heterocycles like piperidines and pyrrolidines.[8] This bioisosteric replacement can lead to several advantages:
-
Improved Physicochemical Properties: Replacing a lipophilic aromatic ring with a more polar azetidine scaffold can decrease lipophilicity (LogP) and increase aqueous solubility, key parameters for favorable pharmacokinetics.[8][9]
-
Enhanced Metabolic Stability: The azetidine ring can be more resistant to metabolic degradation compared to other functionalities, leading to improved in vivo stability.
-
Exploration of Novel Chemical Space: The unique 3D shape of the azetidine ring allows for the exploration of new regions of chemical space, potentially leading to the discovery of novel intellectual property.
Impact on Pharmacological Properties: A Quantitative Perspective
The incorporation of an azetidine scaffold can profoundly influence the pharmacological profile of a lead compound. The following table summarizes key improvements observed in various drug discovery programs.
| Property | Observation | Example Compound Class | Reference |
| Potency | Increased binding affinity due to conformational rigidity and optimized vectoral presentation of pharmacophores. | STAT3 Inhibitors | [10] |
| Solubility | Replacement of lipophilic moieties with the polar azetidine ring enhances aqueous solubility. | Oxytocin Receptor Antagonists | [9] |
| Metabolic Stability | Azetidine-containing compounds can exhibit increased resistance to metabolic enzymes. | General Observation | [8] |
| Permeability | Judicious placement of the azetidine moiety can balance polarity and lipophilicity to maintain or improve cell permeability. | STAT3 Inhibitors | [10] |
| Selectivity | The rigid scaffold allows for precise positioning of substituents to maximize interactions with the target and minimize off-target binding. | MEK1/2 Inhibitors | [3] |
Synthetic Strategies for Incorporating Azetidine Scaffolds
The successful integration of the azetidine motif hinges on the availability of robust and versatile synthetic methodologies. While numerous methods exist, we will focus on two widely applicable approaches: intramolecular cyclization and [2+2] photocycloaddition.
Protocol 1: Synthesis of N-Substituted Azetidines via Intramolecular Cyclization
This protocol describes a common and effective method for the synthesis of N-substituted azetidines from γ-haloamines. The causality behind this approach lies in the intramolecular nucleophilic substitution of a halide by the amine.
Workflow: Intramolecular Cyclization
Caption: Workflow for N-substituted azetidine synthesis.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the requisite γ-haloamine precursor. For example, treatment of a suitable amino alcohol with a halogenating agent (e.g., SOCl₂, PBr₃).
-
Cyclization Reaction:
-
To a solution of the γ-haloamine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 0.1 M), add a base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed. The choice of base and temperature is critical; stronger bases and higher temperatures can promote elimination side reactions.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted azetidine.
Self-Validation: The success of the cyclization can be confirmed by ¹H NMR spectroscopy, observing the characteristic upfield shift of the protons on the azetidine ring, and by mass spectrometry to confirm the expected molecular weight.
Protocol 2: Aza Paternò-Büchi Reaction for Functionalized Azetidines
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the direct synthesis of functionalized azetidines.[11] This method is particularly valuable for creating stereochemically complex azetidines.
Workflow: Aza Paternò-Büchi Reaction
Caption: Workflow for the Aza Paternò-Büchi reaction.
Step-by-Step Methodology:
-
Reactant Preparation: Prepare the imine and select the desired alkene. The electronic nature of the alkene can influence the regioselectivity of the cycloaddition.
-
Photochemical Reaction:
-
In a quartz reaction vessel, dissolve the imine (1.0 eq) and the alkene (1.5-2.0 eq) in a degassed, anhydrous solvent (e.g., benzene, CH₂Cl₂).
-
Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of diastereomers by column chromatography or preparative HPLC to isolate the desired azetidine product(s).
Self-Validation: Characterization by advanced NMR techniques (e.g., NOESY) can be used to determine the stereochemistry of the resulting azetidine.
Case Study: Azetidine in FDA-Approved Drugs
The successful application of the azetidine scaffold is exemplified by several FDA-approved drugs.
| Drug | Therapeutic Area | Role of Azetidine |
| Cobimetinib | Oncology | A key component of the MEK1/2 inhibitor, contributing to its potency and selectivity.[3] |
| Azelnidipine | Cardiovascular | A calcium channel blocker where the azetidine ring is crucial for its antihypertensive activity.[7] |
| Ximelagatran | Anticoagulant | An oral direct thrombin inhibitor where the azetidine provides a rigid scaffold for optimal pharmacophore presentation.[12] |
Conclusion and Future Perspectives
The incorporation of azetidine scaffolds has proven to be a valuable strategy in modern drug discovery.[5][13] Its ability to impart conformational rigidity, serve as a versatile bioisostere, and improve physicochemical properties makes it an attractive motif for overcoming common challenges in lead optimization.[8][9] As synthetic methodologies continue to advance, the accessibility and utility of functionalized azetidines will undoubtedly expand, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- ResearchGate. (n.d.). Examples of azetidine‐based bioisosters | Download Scientific Diagram.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Azetidine Intermediates: Driving Innovation in Pharmaceutical Research.
- ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of....
- Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.
- ResearchGate. (2025). Azetidines of pharmacological interest | Request PDF.
- PubMed. (2021). Azetidines of pharmacological interest.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Chinese Chemical Society. (n.d.). Synthesis of Azetidines.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- ResearchGate. (n.d.). Utility of the developed synthetic method to access diversified....
- TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Enamine. (n.d.). Azetidines.
- NIH. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- PMC - NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. (n.d.). a) Selected azetidine‐containing spirocyclic pharmaceuticals.... | Download Scientific Diagram.
- ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF.
- ACS Publications. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
- Benchchem. (n.d.). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines
Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in synthesizing this valuable structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Azetidines, particularly 3,3-disubstituted variants, are increasingly sought after in medicinal chemistry for their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity. However, their synthesis is often hampered by the inherent ring strain of the four-membered ring, leading to challenges in achieving high yields.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles.
Part 1: Troubleshooting Guide - Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis of 3,3-disubstituted azetidines, presented in a question-and-answer format.
Issue 1: My intramolecular cyclization reaction is giving a low yield or failing completely.
Answer: Low yields in intramolecular cyclizations to form azetidines are a frequent problem, often stemming from a few key factors. Let's break down the potential causes and solutions.
Causality Analysis: The formation of the azetidine ring via intramolecular SN2 reaction is an entropically disfavored process.[2] Success hinges on maximizing the rate of the desired intramolecular reaction while minimizing competing side reactions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
-
Leaving Group Quality: A primary culprit for failed cyclization is a poor leaving group. Hydroxyl groups, for instance, must be activated.[3]
-
Solution: Convert the alcohol to a sulfonate ester like a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf), which are excellent leaving groups. If you are using a halide, iodide is superior to bromide or chloride. An in situ Finkelstein reaction can be used to convert a chloride or bromide to the more reactive iodide.[3]
-
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, the reactive ends of two different molecules can react with each other faster than the ends of the same molecule can find each other. This leads to polymerization and other intermolecular side products.[3]
-
Solution: Employ high-dilution conditions. This is achieved by slowly adding the substrate to a large volume of solvent, keeping the instantaneous concentration of the substrate very low. This favors the intramolecular pathway.[3]
-
-
Reaction Kinetics: The activation energy for forming a strained four-membered ring can be high, leading to a slow reaction.
-
Solution: Increase the reaction temperature. Additionally, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can significantly accelerate SN2 reactions compared to less polar solvents like THF.[3]
-
-
Steric Hindrance: Bulky substituents near the reaction centers can physically block the nucleophilic attack required for ring closure.[3]
-
Solution: If significant steric hindrance is unavoidable, a different synthetic strategy might be necessary. Sometimes, modifying the protecting group or other substituents to be less bulky can be effective.
-
Comparative Data: Leaving Group Efficiency
| Leaving Group | Relative Rate of Substitution (Approx.) | Typical Conditions |
| Iodide (-I) | ~100,000 | Finkelstein reaction (NaI in Acetone) |
| Triflate (-OTf) | ~1,000,000 | Tf₂O, pyridine or other base |
| Tosylate (-OTs) | ~50,000 | TsCl, pyridine or other base |
| Mesylate (-OMs) | ~20,000 | MsCl, Et₃N or other base |
| Bromide (-Br) | ~10,000 | PBr₃, CBr₄/PPh₃ |
| Chloride (-Cl) | ~200 | SOCl₂, (COCl)₂ |
Issue 2: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct.
Answer: The formation of a pyrrolidine byproduct is a classic example of competing regioselectivity in ring-closure reactions, particularly when starting from precursors like epoxy amines.
Causality Analysis: According to Baldwin's rules for ring closure, the formation of a four-membered ring (4-exo-tet) is generally kinetically favored over the formation of a five-membered ring via an endo-cyclization (5-endo-tet). However, reaction conditions, particularly the presence of certain catalysts, can alter this selectivity.[4][5] In the intramolecular aminolysis of a cis-3,4-epoxy amine, the amine can attack either the C3 or C4 position of the epoxide. Attack at C3 gives the desired azetidine (4-exo-tet), while attack at C4 gives the undesired pyrrolidine (5-endo-tet).[4][6]
Caption: Competing pathways in epoxy amine cyclization.
Troubleshooting & Optimization:
-
Catalyst Choice: The choice of catalyst is paramount. Standard Brønsted or Lewis acids may not provide sufficient selectivity. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been shown to be highly effective in promoting the desired 4-exo-tet cyclization to form the azetidine.[4][6] This catalyst coordinates to the epoxide oxygen, selectively activating the C3 position for nucleophilic attack.
-
Solvent Optimization: The reaction solvent can influence the transition state energies of the competing pathways. For La(OTf)₃-catalyzed reactions, solvents like 1,2-dichloroethane (DCE) at reflux have proven effective.[6] It is recommended to screen a variety of solvents to find the optimal conditions for your specific substrate.
Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine [6]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add Lanthanum(III) triflate (La(OTf)₃, 10-15 mol%).
-
Heat the reaction mixture to reflux (approx. 83 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for my azetidine synthesis?
A1: The choice of the nitrogen protecting group is one of the most critical decisions in azetidine synthesis and can mean the difference between success and failure. The two most common choices, tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), have vastly different effects on reactivity.
-
N-Boc (tert-butyloxycarbonyl): Generally considered a robust protecting group, but often deactivating in azetidine synthesis. In many cases, substrates with an N-Boc group are found to be unreactive, particularly in reactions that proceed through a carbocationic intermediate at the C3 position.[7] This is because the Boc group is not effective at stabilizing a positive charge on the adjacent ring carbon.
-
N-Cbz (Carboxybenzyl): The Cbz group is frequently essential for achieving high yields, especially in syntheses starting from 3-azetidinols.[7][8] The phenyl ring of the Cbz group can stabilize a transient carbocation intermediate at the C3 position through resonance, thereby lowering the activation energy of the reaction and facilitating the desired transformation.[8]
Recommendation Summary:
| Protecting Group | Reactivity in Cationic Rxns | Key Advantage | Common Deprotection |
| N-Cbz | Activating / Essential | Stabilizes C3 carbocation | Hydrogenolysis (Pd/C, H₂) |
| N-Boc | Deactivating / Unreactive | Stable, easy to introduce | Acid (TFA, HCl) |
Q2: What are the main modern strategies for synthesizing 3,3-disubstituted azetidines?
A2: While classical methods like intramolecular cyclization of γ-amino halides are still used, modern synthesis has focused on more efficient and modular approaches.[2]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 8. researchgate.net [researchgate.net]
managing ring strain and preventing ring-opening in azetidine reactions
Welcome to the technical support center dedicated to the nuanced chemistry of azetidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique four-membered heterocycle in their work. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword: it provides a unique reactivity profile for novel chemical transformations but also presents a significant challenge in preventing unwanted ring-opening reactions.[1][2]
This guide moves beyond simple protocols to explain the underlying principles governing azetidine stability. By understanding why a reaction succeeds or fails, you can troubleshoot more effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, purification, and handling of azetidine-containing compounds.
Q1: My azetidine derivative looks clean by TLC, but my yield after silica gel chromatography is significantly lower than expected. What is happening?
A: This is a classic and frequent problem. The culprit is almost certainly the acidic nature of standard silica gel.[3] The Lewis acidic silanol groups on the silica surface can protonate the azetidine nitrogen, forming a highly reactive azetidinium ion. This dramatically increases the ring's susceptibility to nucleophilic attack by the eluent (e.g., methanol, water) or other impurities, leading to decomposition via ring-opening. The longer the compound remains on the column, the more pronounced this degradation becomes.[3]
Q2: I'm trying to perform a reaction on a side chain, but I'm isolating a γ-amino alcohol or a related ring-opened product. Why?
A: Your reaction conditions are likely too harsh for the strained azetidine ring. The most common causes are:
-
Presence of Acid: Protic acids (Brønsted) or Lewis acids will activate the azetidine nitrogen, facilitating ring cleavage.[1][4][5][6]
-
Nucleophilic Reagents or Solvents: If the ring is activated (e.g., by an electron-withdrawing N-protecting group or trace acid), even moderately nucleophilic species can open the ring.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, especially for already strained or activated systems.[6]
Q3: How does the N-substituent (protecting group) on my azetidine affect its stability?
A: The N-substituent has a profound impact on the ring's reactivity.
-
Electron-Withdrawing Groups (e.g., Tosyl, Nosyl, Carbamates): These groups activate the ring carbons toward nucleophilic attack by pulling electron density away from the nitrogen. While this is useful for planned ring-opening reactions, it makes the ring much more sensitive to unintended cleavage.[2][7]
-
Electron-Donating/Neutral Groups (e.g., Benzyl, Alkyl): These groups generally increase the stability of the ring against nucleophilic attack compared to N-sulfonyl or N-acyl derivatives. However, they increase the nitrogen's basicity, making it more prone to protonation and subsequent acid-mediated ring-opening.[4]
-
Aryl Groups: An N-aryl substituent can delocalize the nitrogen's lone pair into the aromatic system. This reduces the nitrogen's basicity and can enhance stability against acid-catalyzed decomposition, a principle that has been used to design more stable analogues in drug discovery.[4]
Q4: My azetidine-containing final compound is showing degradation upon storage. What are the ideal storage conditions?
A: To maximize the shelf-life of sensitive azetidines:
-
Temperature: Store at -20°C or below in a freezer.[3]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and CO₂.
-
Solvent: If in solution, use a non-polar, aprotic, and non-nucleophilic solvent like toluene or hexanes. Avoid protic or nucleophilic solvents like methanol or DMSO. If it is a solid, store it neat.[3]
-
Light: Use an amber vial to protect against potential photochemical degradation.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
When a reaction involving an azetidine fails, a systematic approach is needed to identify the root cause. This guide provides a framework for troubleshooting common failure modes.
Problem 1: Low or No Yield with Significant Ring-Opened Byproduct
You've attempted to functionalize your azetidine or a substituent on it, but you primarily isolate a γ-substituted amine (e.g., amino alcohol, amino ether).
Caption: Troubleshooting workflow for azetidine ring-opening.
The fundamental issue is that the energy barrier for ring-opening has become lower than the barrier for your desired reaction.
-
Acid-Catalyzed Pathway: Protonation or coordination of a Lewis acid to the azetidine nitrogen creates a potent electrophile.[5][8] This azetidinium ion is highly susceptible to attack.
-
Solution: If acid is required, use the mildest possible Lewis acid at cryogenic temperatures (-78°C).[3] For workups, use a buffered aqueous solution or a mild base like saturated sodium bicarbonate instead of strong acids.
-
-
Intramolecular Attack: Be aware of pendant nucleophiles within your molecule. A nearby hydroxyl or amide group can facilitate intramolecular ring-opening, a known decomposition pathway, especially at low pH.[4]
-
Solution: Protect the internal nucleophile before attempting further transformations. Increasing the linker length between the azetidine and the nucleophilic group can also increase stability.[4]
-
Problem 2: Uncontrolled Regioselectivity in Planned Ring-Opening Reactions
You are intentionally opening the ring with a nucleophile but obtain a mixture of regioisomers (i.e., attack at C2 vs. C4).
The site of nucleophilic attack on an activated azetidinium ion is a complex interplay of steric and electronic factors.[9][10]
Caption: Factors influencing the regioselectivity of azetidine ring-opening.
-
General Rule (Sₙ2-like): For many cases, the nucleophile will attack the less sterically hindered carbon (often C4).[10][11]
-
Exceptions:
-
Activating Substituents: An electron-withdrawing group (like an ester or cyano group) at one position can make that carbon more electrophilic, directing the nucleophile there, even if it is more sterically hindered.[9][10]
-
Nature of the Nucleophile: Highly nucleophilic reagents (e.g., azide) have been shown to favor attack at a more substituted C2 position in some systems, while less nucleophilic species (e.g., acetate) attack the less substituted C4 position.[11]
-
Solution: The regiochemical outcome can be sensitive to the nucleophile, solvent, and temperature. It is often necessary to screen a variety of conditions. DFT calculations have also proven useful in predicting the favored site of attack.[10]
-
Prophylactic Strategies & Key Experimental Protocols
Preventing ring-opening is preferable to troubleshooting its consequences. The following tables and protocols provide guidance on making robust experimental choices from the outset.
Table 1: Influence of N-Protecting Groups on Azetidine Stability and Reactivity
| Protecting Group | Effect on Ring Reactivity | Common Cleavage Conditions | Stability Considerations & Notes |
| Tosyl (Ts) | Strongly Activating | HBr/AcOH, Na/NH₃, Mg/MeOH | Ring is highly susceptible to nucleophiles. Harsh deprotection can be incompatible with other functional groups.[7] |
| Boc | Moderately Activating | TFA, HCl | Caution: Can participate in intramolecular ring-opening under acidic conditions to form oxazinanones.[4][5] |
| Cbz | Moderately Activating | H₂/Pd, HBr/AcOH | Can be removed orthogonally to acid-labile (e.g., t-butyl esters) and base-labile groups. Useful for late-stage functionalization.[12][13] |
| Benzyl (Bn) | Deactivating (Relative to PG=H) | H₂/Pd | Increases nitrogen basicity. Ring is generally stable to nucleophiles but sensitive to acid. |
| Trifluoroacetyl (TFA) | Strongly Activating | Mild base (e.g., NH₃ in MeOH) | Provides good activation and can be removed under very mild conditions, preserving other sensitive functionalities.[1] |
Protocol 1: Purification of Acid-Sensitive Azetidines by Column Chromatography
This protocol minimizes on-column degradation of azetidine derivatives.
-
Choose the Right Stationary Phase:
-
Option A (Best): Basic or Neutral Alumina. This is the most effective choice for preventing acid-catalyzed decomposition.[3]
-
Option B (Good): Deactivated Silica Gel. Prepare a slurry of standard silica gel in your chosen eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base (e.g., DIPEA). Let it stand for 15-20 minutes before packing the column.
-
-
Prepare the Sample:
-
Adsorb the crude product onto a small amount of the chosen stationary phase (e.g., Celite or the deactivated silica/alumina) rather than dissolving in a polar solvent for loading. This minimizes streaking and reduces contact time.
-
-
Elution:
-
Run the column with an eluent that has been pre-treated with the same percentage of base used for deactivation.
-
Do not delay. Collect fractions efficiently to minimize the compound's residence time on the column.
-
-
Post-Purification:
-
Immediately concentrate the fractions containing the product. If triethylamine was used, it can often be removed by co-evaporation with a solvent like toluene under reduced pressure.
-
Protocol 2: Controlled Ring-Opening via Azetidinium Ion Formation
This protocol describes a general method for activating an azetidine for a planned nucleophilic ring-opening.
-
Azetidinium Ion Formation:
-
Dissolve the N-substituted azetidine (1.0 eq) in a non-nucleophilic, anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C or -78°C.
-
Add a potent alkylating agent, such as methyl trifluoromethanesulfonate (MeOTf, 1.1 eq), dropwise.[6][10]
-
Stir the reaction at low temperature for 30-60 minutes. Formation of the salt may be observed as a precipitate.
-
-
Nucleophilic Addition:
-
In a separate flask, prepare a solution or suspension of the nucleophile (1.2 - 2.0 eq) in a suitable solvent.
-
Slowly add the nucleophile solution to the cold suspension of the azetidinium salt.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the intermediate.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-functionalized amine by standard methods. The product of this reaction is no longer acid-sensitive.
-
References
-
Urban, M., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
- Urban, M., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Urban, M., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D1OB00061F.
-
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Goldberg, F. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]
-
Urban, M., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. [Link]
-
Driver, T. G., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]
-
Jolliffe, K. A., & Payne, R. J. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Doyle, A. G. (n.d.). N-Activation strategies for aziridination. ResearchGate. [Link]
-
Tayama, E., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports. [Link]
-
Couty, F., & Evano, G. (2008). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]
-
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]
-
Panda, S., et al. (2025). Ring-opening of azetidines. ResearchGate. [Link]
-
Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Chen, Z., et al. (2008). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Jolliffe, K. A., & Payne, R. J. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 11. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Azetidine Ring Formation
Welcome to the technical support center for the optimization of azetidine ring formation. The synthesis of the strained four-membered azetidine ring presents unique challenges, often leading to low yields or the formation of undesired side products.[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues and optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Yield
Question: My intramolecular cyclization reaction to form an azetidine is resulting in consistently low yields or complete failure. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can be at play, and a systematic approach to optimization is crucial.
1. Inefficient Leaving Group: The intramolecular SN2 cyclization is highly dependent on the ability of the leaving group to depart.
- Explanation: A poor leaving group (e.g., -OH, -Cl) will significantly slow down the rate of the desired ring closure, allowing side reactions to dominate. Hydroxyl groups, in particular, require activation.
- Solution: Convert γ-amino alcohols into substrates with better leaving groups. Mesylates (-OMs), tosylates (-OTs), and triflates (-OTf) are excellent choices.[2] If starting from a γ-haloamine, consider converting a chloride to an iodide in situ using the Finkelstein reaction to accelerate the cyclization.[2]
Table 1: Comparison of Common Leaving Groups for Azetidine Formation
| Leaving Group | Relative Reactivity | Comments |
| Triflate (TfO⁻) | Excellent | Highly reactive, but reagents can be expensive and moisture-sensitive. |
| Tosylate (TsO⁻) | Very Good | Common, stable, and effective. A reliable choice for many systems.[2] |
| Mesylate (MsO⁻) | Good | More compact than tosylate, easy to form, and widely used.[2] |
| Iodide (I⁻) | Good | A better leaving group than other halides. |
| Bromide (Br⁻) | Moderate | Often sufficient, but may require more forcing conditions. |
| Chloride (Cl⁻) | Poor | Generally requires harsh conditions, leading to more side reactions. |
2. Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for promoting the desired intramolecular reaction.
- Explanation: The base deprotonates the amine nucleophile, but a strong, sterically hindered base can favor E2 elimination as a side reaction. The solvent must be able to dissolve the substrate and facilitate the SN2 reaction.
- Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the amine without competing in the substitution reaction.[2] For solvents, polar aprotic options like DMF or DMSO can accelerate SN2 reactions.[2] However, optimization is key; in some cases, less polar solvents like THF or 1,2-dichloroethane (DCE) may give cleaner reactions.[2][3]
3. Steric Hindrance: Bulky substituents on the substrate can physically block the nitrogen nucleophile from attacking the electrophilic carbon center.
- Explanation: Thorpe-Ingold effects can sometimes be favorable, but excessive steric crowding around the reaction centers will disfavor the transition state for cyclization.
- Solution: While difficult to change post-synthesis, be mindful of this during substrate design. If steric hindrance is suspected, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but this can also promote side reactions. A careful balance is needed.
Problem 2: Dominance of Side Reactions (Polymerization, Elimination, or Rearrangement)
Question: My reaction is consuming the starting material, but I'm isolating significant quantities of oligomers, an elimination byproduct, or a rearranged product like a pyrrolidine. How can I favor the formation of the azetidine?
Answer: The formation of side products indicates that an alternative reaction pathway is kinetically more favorable than the desired 4-exo-tet cyclization.
1. Intermolecular Reactions (Dimerization/Polymerization):
- Explanation: At high concentrations, the deprotonated amine of one molecule is more likely to react with the electrophilic center of another molecule, leading to dimers and polymers.
- Solution: Employ high-dilution conditions. This is achieved by the slow addition of the substrate and base to a large volume of solvent. This maintains a very low instantaneous concentration of the reactive species, statistically favoring the intramolecular cyclization.[2]
2. Elimination Reactions:
- Explanation: Strong, non-nucleophilic bases can promote E2 elimination to form an alkene, especially if the substrate is sterically hindered.
- Solution: If elimination is a major issue, consider using a weaker base (e.g., K₂CO₃) over a wider temperature and time range. Also, ensure the geometry of the substrate does not overly favor anti-periplanar alignment for elimination.
3. Competing Ring-Closure (e.g., Pyrrolidine Formation):
- Explanation: In certain substrates, such as cis-3,4-epoxy amines, a competing 5-endo-tet cyclization can occur, leading to a five-membered pyrrolidine ring instead of the desired four-membered azetidine (formed via 4-exo-tet cyclization).[4]
- Solution: The choice of catalyst and solvent can dramatically influence regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to strongly favor the desired 4-exo-tet pathway to the azetidine.[3][4] Optimizing the solvent can further enhance this selectivity.[3]
Problem 3: Difficulty in Product Isolation and Purification
Question: I have spectroscopic evidence of product formation, but I am struggling to isolate my azetidine product. It seems to be highly polar or water-soluble.
Answer: Azetidines, especially those with a free N-H group, are basic and often polar, leading to challenges in extraction and chromatography.
-
Explanation: The basic nitrogen can become protonated during acidic workups, rendering the molecule highly water-soluble. On silica gel, the basic lone pair can cause significant tailing and poor separation.
-
Solutions:
-
Workup: Use a basic aqueous solution (e.g., saturated NaHCO₃) during the initial quench and extraction to ensure the azetidine remains in its neutral, more organic-soluble form.[3]
-
Extraction: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol. Multiple extractions (3-5x) are recommended.
-
Chromatography:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1-2%). This neutralizes the acidic silanol groups.
-
Alternatively, use a different stationary phase like alumina (basic or neutral).
-
For highly polar compounds, reverse-phase chromatography may be a viable option.
-
-
Distillation: For volatile azetidines, purification by vacuum distillation, potentially using a Kugelrohr apparatus, can be very effective and avoid issues with chromatography.[5]
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yielding azetidine formation reactions.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-protecting groups in azetidine synthesis? A1: Protecting groups are crucial for preventing the nucleophilic azetidine nitrogen from participating in unwanted side reactions, such as quaternization or polymerization.[6] Common protecting groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn) are used to temporarily deactivate the nitrogen's reactivity. The choice of protecting group can also influence the substrate's conformation and reactivity, and must be selected based on its stability to the reaction conditions and the ease of its eventual removal.[1]
Q2: Can high pressure or microwave irradiation improve my reaction? A2: Yes, both can be effective. Microwave irradiation can significantly accelerate the ring-closure reaction by rapidly heating the solvent, sometimes leading to higher yields and shorter reaction times.[1][7] High pressure can also promote cyclization by favoring the formation of the more compact, strained ring system, as the transition state volume is often smaller.
Q3: How can I favor intramolecular cyclization over intermolecular reactions? A3: The key principle is to maintain a very low concentration of the reactive precursor throughout the reaction. This is best achieved using "high dilution" or "pseudo-high dilution" techniques, where the substrate is added very slowly via a syringe pump to a large volume of refluxing solvent containing the base.[2] This ensures that an individual molecule is more likely to react with itself than to encounter another molecule.
Caption: Kinetic control of intramolecular vs. intermolecular reactions.
Q4: Which spectroscopic methods are best for confirming azetidine ring formation? A4: A combination of NMR spectroscopy and mass spectrometry is definitive. In ¹H NMR, look for the characteristic signals of the protons on the four-membered ring, which are often shifted due to ring strain. In ¹³C NMR, the carbons of the azetidine ring will have distinct chemical shifts. High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and molecular formula of the product.
Example Experimental Protocol
Protocol: Synthesis of N-Tosyl-azetidine from N-Tosyl-3-amino-1-propanol
This protocol describes a two-step sequence involving the activation of the hydroxyl group followed by base-mediated intramolecular cyclization.
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve N-tosyl-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[2]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in anhydrous THF or DMF (to a concentration of ~0.01-0.05 M to ensure dilute conditions).
-
Under an argon atmosphere, cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, being careful to manage gas evolution.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the desired N-tosyl-azetidine.
References
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the synthesis of 3-(Bromomethyl)azetidine.
-
Al-Mutaib, F. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Troubleshooting the Purification of Polar Azetidine Compounds
Welcome to the technical support center for the purification of polar azetidine compounds. Azetidines are crucial building blocks in medicinal chemistry, but their unique properties—a combination of high polarity, basicity from the nitrogen atom, and ring strain—present significant challenges during purification.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to solve not just current, but future purification challenges.
FAQ 1: I'm starting a new azetidine synthesis. How do I choose the right purification strategy from the beginning?
Answer: Selecting the optimal purification strategy upfront can save significant time and prevent sample loss. The choice depends on your compound's specific properties (polarity, stability) and the nature of the impurities. The following decision tree provides a logical workflow for selecting a starting point.
Caption: Workflow for selecting and optimizing a purification method.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during your experiments.
Section A: Chromatography Issues
Q1: My polar azetidine shows little to no retention on my C18 column. What's happening and what are my options?
A: This is a classic problem for highly polar molecules in Reversed-Phase (RP) chromatography.[4] The non-polar C18 stationary phase cannot adequately interact with your polar analyte, causing it to elute with the solvent front. Here are several effective solutions:
-
Adjust Mobile Phase pH: Azetidines are basic (pKa of the conjugate acid is ~11.3).[2][5] Lowering the mobile phase pH to 2-3 units below the pKa of any acidic impurities (or to a pH of around 3-4 for general purposes) will protonate your azetidine.[6] The resulting cation can have increased retention on some RP columns, especially those that are not base-deactivated, due to interaction with residual silanols. However, the primary goal is often to ensure consistent ionization state for reproducible chromatography.
-
Use an Embedded Polar Group (EPG) Column: These "AQ" or "polar end-capped" columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best solution.[7][8] HILIC uses a polar stationary phase and a high-organic mobile phase. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that fail in RP mode.[7][9]
-
Consider Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both hydrophobic (like C18) and ion-exchange properties.[10][11][12] This allows for multiple, tunable retention mechanisms, making them extremely powerful for retaining and separating polar and ionizable compounds without the need for ion-pairing agents.[4]
Q2: I'm observing severe peak tailing for my azetidine compound, even on a C18 column. How do I get sharp, symmetrical peaks?
A: Peak tailing for basic compounds like azetidines is typically caused by secondary interactions with acidic, deprotonated silanol groups (-SiO⁻) on the surface of silica-based stationary phases.[2] This strong ionic interaction leads to slow elution kinetics for a portion of the analyte molecules, resulting in a tailed peak.
Caption: Cause of peak tailing for basic azetidines on silica-based columns.
Solutions:
-
Add a Competing Base: Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[13] These additives will preferentially interact with the active silanol sites, masking them from your azetidine analyte.
-
Lower the Mobile Phase pH: Using an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) protonates both your azetidine (making it positively charged) and the silanol groups (making them neutral, -SiOH). This eliminates the strong ionic interaction, leading to vastly improved peak shape.[6][13]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize accessible silanol groups. Ensure you are using such a column for analyzing basic compounds.[2]
Q3: My azetidine compound appears to be degrading during silica gel flash chromatography. How can I purify it without decomposition?
A: This is a common and serious issue. The strained azetidine ring can be susceptible to acid-catalyzed ring-opening, and standard silica gel is inherently acidic.[2][14][15] Prolonged contact time on the column can lead to significant product loss.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine (TEA) or another volatile base.[13] This neutralizes the acidic sites on the silica surface. See Protocol 1 for a detailed method.
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time: Run the column slightly faster than usual to reduce the residence time of your compound on the stationary phase. However, be aware that this can lead to broader peaks and reduced separation efficiency.[17]
-
Reversed-Phase Flash Chromatography: If your compound and impurities have sufficiently different hydrophobicities, RP flash chromatography on a C18-functionalized silica is a powerful option that avoids the acidity of bare silica.
Section B: Separation and Recovery
Q4: My purification yield is consistently low. Where could my compound be going?
A: Low recovery can be frustrating. Besides the decomposition on silica mentioned above, here are other potential causes:
-
Irreversible Adsorption: Your compound might be sticking irreversibly to the column. This is common with highly basic compounds on acidic silica. Deactivating the column or switching phases can help.
-
Compound is Highly Water-Soluble: During workup, if you are performing a liquid-liquid extraction, your polar azetidine may prefer to stay in the aqueous layer, especially if it is protonated. Consider back-extracting the aqueous layer with a more polar organic solvent or neutralizing the aqueous layer before extraction.
-
Volatility: Some low molecular weight azetidines can be volatile. Avoid overly aggressive solvent removal on the rotary evaporator (use a cool water bath) or high vacuum.
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[18] Try combining and concentrating a wider range of fractions where you expect your compound to elute.
Q5: How can I effectively separate my polar azetidine from other polar impurities, like unreacted starting materials?
A: This requires maximizing the selectivity of your chromatographic system.
-
Exploit a Different Separation Mechanism: If you are struggling with RP-HPLC where separation is based on hydrophobicity, switch to a mode that separates based on a different principle.
-
HILIC: Separates based on hydrophilicity/polarity.[8]
-
Ion-Exchange (IEX): Separates based on charge.[19][20] This is ideal if your azetidine is charged at a certain pH while your key impurities are neutral. A strong cation exchange (SCX) column can be used to bind the protonated azetidine, wash away neutral impurities, and then elute the product with a salt or pH gradient.[21]
-
-
Optimize Selectivity in Mixed-Mode Chromatography: The power of MMC is that you can tune selectivity by adjusting mobile phase pH, ionic strength (buffer concentration), and organic solvent content independently.[4][10] This gives you multiple handles to pull to achieve separation.
| Chromatography Mode | Typical Stationary Phase | Typical Mobile Phase | Primary Retention Mechanism | Pros for Polar Azetidines | Cons for Polar Azetidines |
| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl | Water/Acetonitrile/Methanol | Hydrophobic Interactions[22][23] | Widely available; good for less polar azetidines. | Poor retention of highly polar azetidines; peak tailing.[4] |
| Normal-Phase (NP) | Silica, Alumina | Hexane/Ethyl Acetate | Adsorption | Good for separating isomers.[24][25] | Acidic silica can cause degradation; poor solubility of polar salts.[2][14] |
| HILIC | Bare Silica, Amide, Diol | High % Acetonitrile w/ Aqueous Buffer | Partitioning into a surface water layer[7][9] | Excellent retention for very polar compounds.[8] | Requires long equilibration times; sensitive to water content. |
| Ion-Exchange (IEX) | Sulfonic Acid (SCX), Quaternary Amine (SAX) | Aqueous Buffers w/ Salt Gradient | Electrostatic Interactions[19][20] | Highly selective for charged molecules; high capacity. | Only works for ionizable compounds; can require desalting. |
| Mixed-Mode (MMC) | C18 + IEX Ligands | Water/Acetonitrile w/ Buffer | Hydrophobic + Electrostatic[10] | Excellent, tunable selectivity for polar, ionizable analytes.[11] | Can have complex method development. |
| Table 1: Comparison of Common Chromatography Modes for Azetidine Purification. |
Section C: Post-Purification Challenges
Q6: I have pure fractions of my azetidine, but I can't get it to crystallize. What can I try?
A: Crystallization of polar, flexible molecules can be difficult. Often, the free base is an oil at room temperature.
-
Salt Formation: This is the most effective strategy. The ionic interactions in a salt lattice provide the energy needed to form a stable crystal. Screen different acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) in various solvents to form the corresponding ammonium salt. See Protocol 3 for a screening method.
-
Solvent System: Experiment with a wide range of solvent/anti-solvent systems. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, isopropanol) and slowly add an anti-solvent (e.g., diethyl ether, hexanes, MTBE) until turbidity persists.[26]
-
Seeding: If you have ever had a batch crystallize, save a few seed crystals. Adding a single seed crystal to a supersaturated solution can induce crystallization.[27]
-
Slow Evaporation/Cooling: Patience is key. Allow the solvent to evaporate very slowly from a loosely covered vial over several days, or cool the solution very slowly from hot to cold.[26]
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare Solvent: Prepare your initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes). Add 1-2% (v/v) triethylamine (TEA).
-
Pack Column: Dry or slurry pack your flash column with the appropriate amount of silica gel as you normally would.
-
Deactivate: Flush the packed column with 2-3 column volumes of the TEA-containing eluent. This neutralizes the acidic sites.
-
Equilibrate: Flush the column with 2-3 column volumes of the initial eluent without TEA to remove the excess base.
-
Load and Run: Load your sample (preferably as a "dry load" by adsorbing it onto a small amount of silica) and run the chromatography as planned.[17]
Protocol 2: Generic HILIC Method Development for a Polar Azetidine
-
Column Selection: Start with a robust HILIC phase, such as an amide or diol-based column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate (pH ~3).
-
-
Column Equilibration: This is critical in HILIC. Equilibrate the column with your starting conditions (e.g., 100% A) for at least 10-15 minutes or until the baseline is stable.
-
Sample Preparation: Dissolve your sample in the initial mobile phase (95% ACN) if possible. If solubility is an issue, use the minimum amount of a stronger solvent, but be aware this can distort peak shape.
-
Initial Gradient: Run a broad gradient from 100% A to 100% B over 10-15 minutes to determine the approximate elution conditions for your compound.
-
Optimization: Based on the initial run, adjust the gradient slope to improve the separation of your target compound from its impurities.
Protocol 3: Micro-Scale Salt Screening for Crystallization
-
Prepare Stock Solutions: Prepare ~1 M solutions of various acids (e.g., HCl in isopropanol, methanesulfonic acid in MTBE, sulfuric acid in dioxane).
-
Dissolve Free Base: In separate small vials, dissolve 10-20 mg of your purified azetidine free base in a small volume (~0.5 mL) of a few different solvents (e.g., isopropanol, ethyl acetate, acetone, MTBE).
-
Add Acid: To each vial, add one of the acid solutions dropwise until the solution is acidic (check with pH paper).
-
Observe: Cap the vials and observe. Look for spontaneous precipitation. If no solid forms, try scratching the inside of the vial with a glass rod to initiate nucleation.
-
Cool & Concentrate: If still no solid forms, loosely cover the vials and allow for slow evaporation, or place them in a refrigerator to cool. The conditions that produce a crystalline solid can then be scaled up.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. columbia.edu [columbia.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Purification [chem.rochester.edu]
- 19. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 23. chromtech.com [chromtech.com]
- 24. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. community.wvu.edu [community.wvu.edu]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of 1-Boc-Azetidine Esters
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the stability of 1-Boc-azetidine esters under common acidic and basic experimental conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate and resolve challenges in your synthetic workflows.
Section 1: Stability and Reactions under Acidic Conditions
The tert-butyloxycarbonyl (Boc) protecting group is renowned for its lability under acidic conditions, a feature central to its utility in multi-step synthesis. However, the strained azetidine ring introduces a layer of complexity that requires careful consideration of reaction parameters to prevent undesired side reactions such as ring-opening.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: My 1-Boc-azetidine ester is degrading during Boc deprotection with Trifluoroacetic Acid (TFA). What is happening and how can I prevent it?
A1: Degradation during TFA-mediated Boc deprotection often points to the cleavage of the azetidine ring itself, not just the protecting group. The mechanism involves protonation of the azetidine nitrogen, which can weaken the C-N bonds of the strained four-membered ring. This can lead to ring-opening, particularly if the resulting carbocation is stabilized by substituents on the ring[1].
Troubleshooting Guide: Incomplete Deprotection or Substrate Degradation
-
Lower the Reaction Temperature: Perform the deprotection at 0°C or even lower to temper the reactivity of the acid.
-
Reduce TFA Concentration: A solution of 20-50% TFA in a non-polar, aprotic solvent like Dichloromethane (DCM) is often sufficient for Boc removal without aggressive degradation of the azetidine core.
-
Switch to a Milder Acid: Consider using 4M HCl in 1,4-dioxane or ethyl acetate, which can be less harsh than TFA and may offer a wider window for selective Boc deprotection[2][3].
-
Incorporate a Scavenger: The tert-butyl cation generated during deprotection can lead to side reactions. Adding a scavenger like triethylsilane (TES) or anisole can capture this cation and prevent unwanted alkylation of your product[4].
Q2: Can I selectively deprotect the Boc group in the presence of other acid-sensitive functional groups on my azetidine ester?
A2: Yes, selective deprotection is achievable by carefully tuning the reaction conditions. The Boc group is generally more acid-labile than many other protecting groups, such as benzyl esters or some silyl ethers[4].
Experimental Protocol: Selective Boc Deprotection
-
Reagents: 1-Boc-azetidine ester, Dichloromethane (DCM, anhydrous), Trifluoroacetic Acid (TFA).
-
Procedure:
-
Dissolve the 1-Boc-azetidine ester in anhydrous DCM (0.1 M concentration) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of 10-20% TFA in DCM dropwise to the stirred solution.
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically within 30-60 minutes), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azetidine ester.
-
Q3: I am observing a product with a different molecular weight than expected after acidic workup. Could the azetidine ring be opening?
A3: It is highly probable. The inherent ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening under acidic conditions, especially with certain substitution patterns[5][6]. The presence of a pendant nucleophile on the ester portion of the molecule can lead to intramolecular ring-opening[5].
Diagram: Acid-Catalyzed Ring Opening of 1-Boc-Azetidine
Caption: Acidic condition pathways for 1-Boc-azetidine esters.
Section 2: Stability and Reactions under Basic Conditions
The Boc group is characteristically stable to basic conditions, making it an excellent orthogonal protecting group. However, the ester functionality and any stereocenters on the azetidine ring require careful handling in the presence of bases.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: I need to hydrolyze the ester of my 1-Boc-azetidine derivative. Will the Boc group be stable?
A1: Yes, the Boc group is generally stable to the basic conditions required for ester hydrolysis (saponification)[7]. The mechanism of basic hydrolysis of a carbamate is significantly less favorable than that of an ester due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon[7].
Experimental Protocol: Saponification of a 1-Boc-Azetidine Ester
-
Reagents: 1-Boc-azetidine ester, Tetrahydrofuran (THF), Methanol (MeOH), 1M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve the 1-Boc-azetidine ester in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of 1M aqueous LiOH or NaOH solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with 1M HCl at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 1-Boc-azetidine carboxylic acid.
-
Q2: My 1-Boc-azetidine ester has a chiral center. Am I at risk of epimerization under basic conditions?
A2: Yes, there is a significant risk of epimerization at a stereocenter adjacent to a carbonyl group (the ester) under basic conditions. The base can abstract the acidic α-proton, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of epimers[8].
Troubleshooting Guide: Preventing Epimerization
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base if possible (e.g., K₂CO₃) or a non-nucleophilic base for other transformations. | Stronger bases increase the rate of enolization and the risk of epimerization. |
| Temperature | Maintain low temperatures (e.g., 0°C to -78°C) throughout the reaction. | Lower temperatures disfavor the equilibrium leading to the enolate. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions increases the likelihood of epimerization. |
| Solvent | Aprotic solvents are generally preferred. | Protic solvents can facilitate proton exchange with the enolate intermediate. |
Q3: Can I perform other base-mediated reactions without affecting the 1-Boc-azetidine ester?
A3: This is highly dependent on the specific reaction. While the Boc group itself is robust, the ester is susceptible to nucleophilic attack by strong bases or nucleophiles. For instance, reactions involving strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) for alpha-functionalization should be conducted at very low temperatures (-78°C) to minimize attack at the ester carbonyl.
Diagram: Troubleshooting Base-Mediated Reactions
Caption: Decision workflow for base-mediated reactions.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
-
O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586-1591. [Link]
-
Driver, T. G., & Harris, J. M. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1946-1950. [Link]
-
De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2635-2641. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Gaertner, R. (1966). Facile ring cleavage of basic azetidines. Tetrahedron Letters, 7(38), 4691-4695. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(78), 49355-49387. [Link]
-
S. N. Murat, et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6249. [Link]
-
Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific reports, 9(1), 1-8. [Link]
- Allen, M. S., et al. (2000). Synthesis of azetidine derivatives.
-
V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1435. [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Azetidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed azetidine synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during your experimental work. As your virtual Senior Application Scientist, my goal is to empower you with the causal understanding behind experimental choices, ensuring your path to synthesizing these valuable four-membered rings is as efficient and high-yielding as possible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format, providing quick and actionable insights.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A: Low or no conversion in palladium-catalyzed azetidine synthesis can often be attributed to several factors:
-
Catalyst Inactivity: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and has been stored correctly. Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Consider using a fresh batch or a pre-catalyst designed for high stability.
-
Ligand Issues: The phosphine ligands commonly used are prone to oxidation. Use freshly opened ligands or store them under an inert atmosphere. The ligand-to-palladium ratio is also critical; an insufficient amount of ligand can lead to catalyst decomposition and the formation of inactive palladium black.
-
Inadequate Activation of C-H bond: The C-H bond activation is often the rate-limiting step. This can be influenced by the directing group, with picolinamide (PA) being a widely used and effective option for directing the palladium catalyst to the desired γ-C(sp³)-H bond.[1][2]
-
Problematic Substrate: Certain functional groups on your substrate can chelate to the palladium center and act as catalyst poisons. If you suspect this, consider protecting the interfering functional group.
Q2: I'm observing a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I improve selectivity for the azetidine?
A: The formation of a pyrrolidine ring is a common side reaction and a key selectivity challenge.[1][2] Here’s what to consider:
-
Substrate Structure is Key: The presence of substituents at the γ-position of the amine substrate generally favors the formation of the four-membered azetidine ring. Substrates lacking γ-substituents are more prone to δ-C-H activation, leading to the thermodynamically more stable five-membered pyrrolidine.[1][2]
-
Torsional Strain Effects: The formation of the azetidine is often kinetically favored due to torsional strain in the transition state leading to the five-membered palladacycle intermediate required for pyrrolidine formation.[1]
-
Reaction Conditions: Carefully screen your solvent and base. The polarity of the solvent can influence the conformational flexibility of the substrate and the stability of the palladacycle intermediates.
Q3: My desired azetidine product is contaminated with an acetoxylated byproduct. What causes this and how can I prevent it?
A: Acetoxylation is another common side reaction, particularly when using PhI(OAc)₂ as the oxidant.[1]
-
Mechanism of Formation: The acetoxylated byproduct arises from the reductive elimination of a C-O bond from a Pd(IV) intermediate, competing with the desired C-N reductive elimination.[1]
-
Substrate Influence: Substrates without β-substituents are more susceptible to acetoxylation. The presence of β-substituents can create steric hindrance that disfavors the C-O bond formation pathway.[1]
-
Additive Strategy: The addition of acetic acid can often suppress the formation of the acetoxylated byproduct.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common problems, their root causes, and systematic troubleshooting protocols.
Issue 1: Poor Yield and Low Selectivity - A Deeper Dive
Low yields and the formation of undesired byproducts are the most frequent hurdles in palladium-catalyzed azetidine synthesis. A systematic approach to optimizing your reaction is crucial for success.
The choice of palladium precursor and ligand is paramount in controlling the outcome of the reaction.
-
Palladium Precursor: While Pd(OAc)₂ is a common and cost-effective choice, other precursors like Pd₂(dba)₃ may offer different reactivity profiles. It is advisable to screen a few options if you are facing persistent issues.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step and can help suppress side reactions. However, the optimal ligand is often substrate-dependent. A screening of a small library of ligands (e.g., Buchwald-type biaryl phosphine ligands) can be highly beneficial.
-
Setup: Prepare a parallel set of reactions in small vials.
-
Constant Parameters: Keep the substrate, oxidant, base, solvent, temperature, and reaction time constant across all vials.
-
Variable Parameters: In each vial, vary either the palladium precursor or the phosphine ligand.
-
Analysis: After the reaction time, analyze the crude reaction mixture of each vial by ¹H NMR or LC-MS to determine the conversion and the ratio of desired azetidine to byproducts.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Screen Pd(OAc)₂, Pd₂(dba)₃, and a pre-formed catalyst. | Different precursors can have varying efficiencies in entering the catalytic cycle. |
| Ligand | Screen a set of bulky, electron-rich monophosphine ligands. | Ligand sterics and electronics directly influence the rates of oxidative addition and reductive elimination, impacting both yield and selectivity. |
The solvent and base are not merely spectators in the reaction; they can profoundly influence the selectivity and overall efficiency.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of the reagents and the stability of the catalytic intermediates. Non-coordinating solvents like toluene are often a good starting point.
-
Base Selection: The base plays a crucial role in the C-H activation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can impact the chemoselectivity.
-
Setup: Use the best catalyst-ligand combination from the previous screen.
-
Constant Parameters: Maintain constant substrate, catalyst, ligand, oxidant, temperature, and reaction time.
-
Variable Parameters: Systematically vary the solvent and the base in a grid-like fashion.
-
Analysis: Quantify the yield and selectivity for each combination to identify the optimal conditions.
| Parameter | Common Choices | Considerations |
| Solvent | Toluene, Dioxane, THF | Solvent polarity can influence the conformation of the substrate and the stability of intermediates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect the rate of C-H activation and potentially influence the selectivity between C-N and C-O bond formation. |
Part 3: Mechanistic Insights into Side Reactions
A deeper understanding of the mechanisms behind common side reactions is essential for rational troubleshooting.
Mechanism 1: The Azetidine vs. Pyrrolidine Selectivity Challenge
The competition between the formation of four- and five-membered rings is a classic example of kinetic versus thermodynamic control.
Caption: Kinetic vs. Thermodynamic control in azetidine vs. pyrrolidine formation.
The formation of the five-membered palladacycle via γ-C-H activation is generally kinetically favored over the formation of the six-membered palladacycle from δ-C-H activation.[1] This initial C-H activation step is often irreversible and dictates the final product distribution. Therefore, reaction conditions that favor the kinetic pathway are crucial for high azetidine selectivity.
Mechanism 2: The Role of β-Hydride Elimination
While not always the most dominant side reaction in directed C-H amination for azetidine synthesis, β-hydride elimination is a fundamental decomposition pathway for organopalladium intermediates. It can become significant under certain conditions, leading to the formation of unsaturated byproducts and reduced yields of the desired azetidine.
Sources
Technical Support Center: Improving Diastereoselectivity in Functionalized Azetidine Synthesis
Welcome to the Technical Support Center for the synthesis of functionalized azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective azetidine synthesis. Azetidines are critical structural motifs in medicinal chemistry, and controlling their stereochemistry is paramount for therapeutic efficacy.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition (Staudinger reaction) is yielding a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors I should investigate?
A1: The stereochemical outcome of the Staudinger reaction between a ketene and an imine is a classic challenge. The formation of a zwitterionic intermediate is the first step, and the final stereochemistry is determined by the kinetics of ring closure versus isomerization of this intermediate.[3][4] Several factors can influence this delicate balance:
-
Reaction Temperature: Temperature has a significant and often non-linear effect on the diastereoselectivity of Staudinger reactions.[5][6] Generally, lower temperatures favor the kinetic product, which can lead to higher selectivity. However, this is not always the case, and the optimal temperature is substrate-dependent. It is crucial to screen a range of temperatures to find the optimal conditions for your specific system.
-
Solvent Polarity: The solvent can influence the stability and lifetime of the zwitterionic intermediate. A systematic screening of solvents with varying polarities is recommended. Less polar solvents may favor a more concerted-like pathway, potentially increasing stereoselectivity.[7]
-
Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a critical role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, often favoring the formation of the cis-β-lactam.[4] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and potentially leading to the trans-β-lactam.[4]
Q2: I am attempting an intramolecular cyclization to form a 2,3-disubstituted azetidine, but the diastereoselectivity is poor. How can I improve this?
A2: Intramolecular cyclizations are a powerful tool for azetidine synthesis. However, achieving high diastereoselectivity often requires careful optimization. Consider the following:
-
Nature of the Base and Counterion: For cyclizations involving deprotonation, the choice of base is critical. Bulky bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can influence the conformation of the transition state, leading to improved selectivity. The nature of the counterion (e.g., Li+, K+, Na+) can also affect the aggregation state and reactivity of the intermediate.
-
Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the cyclization. This is known as substrate-controlled diastereoselection.[8] For instance, using an enantiomerically pure starting material can lead to a single diastereomer of the product.
-
Reaction Conditions: As with intermolecular reactions, temperature and solvent are key parameters to optimize. Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[9]
Q3: My metal-catalyzed reaction is not providing the expected diastereoselectivity. What are the likely causes and how can I troubleshoot?
A3: Metal catalysis offers a versatile platform for diastereoselective azetidine synthesis.[10][11] If you are experiencing poor selectivity, consider these points:
-
Ligand Choice: The chiral ligand is the primary source of stereocontrol in many asymmetric metal-catalyzed reactions. The steric and electronic properties of the ligand create a chiral environment around the metal center, which in turn dictates the facial selectivity of the reaction. It is often necessary to screen a library of ligands to find the optimal one for a particular transformation.
-
Catalyst Loading and Purity: Insufficient catalyst loading can lead to a significant background reaction that is not stereocontrolled. Ensure that your catalyst is pure and used at an appropriate loading.
-
Pre-catalyst Activation: Some metal catalysts require an activation step to form the active catalytic species. Incomplete activation can lead to a mixture of active and inactive species, resulting in poor selectivity. Review the literature for the recommended activation procedure for your specific catalyst.
Q4: Can chiral auxiliaries be used to control diastereoselectivity in azetidine synthesis?
A4: Yes, chiral auxiliaries are a well-established strategy for inducing diastereoselectivity.[12][13][14] The auxiliary is a chiral moiety that is temporarily attached to the substrate. It directs the stereochemical course of the reaction and is subsequently cleaved to yield the desired enantiomerically enriched product. The key is to select an auxiliary that provides high facial discrimination and can be removed under mild conditions without racemization. (S)-1-Phenylethylamine is an example of a chiral auxiliary that has been successfully used in the synthesis of azetidine-2,4-dicarboxylic acids.[12][13]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in the Aza-Paternò-Büchi Reaction
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for azetidine synthesis.[15] However, controlling the diastereoselectivity can be challenging.
Symptom: The reaction produces a mixture of syn and anti diastereomers with a low diastereomeric ratio (d.r.).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in the aza-Paternò-Büchi reaction.
Detailed Steps:
-
Assess Imine Geometry: Acyclic imines can undergo E/Z isomerization upon photoexcitation, which can lead to a loss of stereochemical information.[15] If you are using an acyclic imine, consider switching to a cyclic analogue to prevent this competing pathway.
-
Screen Photosensitizers: The choice of photosensitizer can influence the energy transfer process and the subsequent stereochemical outcome.[16] Screen a variety of photosensitizers with different triplet energies.
-
Optimize Temperature: Photochemical reactions can still be temperature-dependent. Running the reaction at lower temperatures can sometimes improve diastereoselectivity.
-
Vary the Solvent: The solvent can affect the stability of the exciplex and the diradical intermediate. Experiment with a range of solvents of varying polarity.
-
Analyze Substituent Effects: The steric and electronic properties of the substituents on both the imine and the alkene can influence the facial selectivity of the cycloaddition. Consider modifying the substituents to enhance steric hindrance on one face of the reactants.
Guide 2: Poor Diastereoselectivity in the Reduction of β-Lactams (Azetidin-2-ones)
The reduction of β-lactams is a common method for accessing functionalized azetidines.[17] The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.
Symptom: The reduction of a C3-functionalized β-lactam yields a mixture of cis and trans 2,3-disubstituted azetidines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in β-lactam reduction.
Detailed Steps:
-
Choice of Reducing Agent: The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) in isopropanol has been shown to favor the formation of trans-azetidines from C3-functionalized azetidin-2-ones.[17] More powerful reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) can sometimes lead to ring-opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus.[17]
-
Solvent Effects: The solvent can influence the coordination of the reducing agent to the carbonyl group. A screening of alcoholic solvents may be beneficial.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.
-
Substituent Effects: The nature of the substituent at the C3 position can influence the direction of hydride attack. Bulky substituents may favor attack from the less hindered face, leading to a higher diastereomeric ratio.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-Azetidines via NaBH₄ Reduction of β-Lactams
This protocol is adapted from the work of Kumar et al. for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines.[17]
Materials:
-
C3-functionalized azetidin-2-one
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the C3-functionalized azetidin-2-one (1.0 eq) in isopropanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired trans-azetidine.
Quantitative Data Summary:
| Entry | C3-Substituent | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Phenyl | >95:5 | 85 |
| 2 | 4-Chlorophenyl | >95:5 | 82 |
| 3 | 4-Methoxyphenyl | >95:5 | 88 |
Data is representative and may vary based on specific substrates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Synthesis of Densely Functionalized Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of densely functionalized azetidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing and manipulating these valuable four-membered nitrogenous heterocycles. The inherent ring strain of the azetidine core, while a source of its unique chemical reactivity, presents significant synthetic hurdles.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the synthesis of functionalized azetidines.
Q1: Why is the synthesis of azetidines notoriously difficult compared to pyrrolidines or piperidines?
A: The primary challenge is the substantial ring strain (approx. 25.4 kcal/mol) inherent to the four-membered ring.[1][3] This strain energy creates a high activation barrier for ring formation. Standard intramolecular cyclization reactions, which are highly effective for forming 5- and 6-membered rings, often fail for azetidines because the required acyclic precursor conformation suffers from unfavorable eclipsing interactions.[4] Consequently, competing side reactions such as intermolecular polymerization, elimination, or the formation of more stable ring systems are common.[5]
Q2: What are the most direct and currently favored strategies for constructing a functionalized azetidine core?
A: While classical intramolecular SN2 reactions are used, modern methods that offer better control and efficiency are now preferred.[3][6] The most powerful strategies include:
-
[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This is arguably the most direct approach, forming the ring in a single step from an imine and an alkene.[7][8] Recent advances using visible-light photocatalysis have surmounted many traditional limitations, such as the need for UV irradiation and competing side reactions, allowing for the synthesis of complex azetidines under mild conditions.[3][4]
-
Strain-Release Synthesis: These methods utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which undergo ring-opening reactions with a wide range of nucleophiles and radical species.[9][10] This strategy is exceptionally effective for producing densely functionalized azetidines that are otherwise difficult to access.[11]
-
Metal-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination, often catalyzed by palladium, provides a novel route to functionalized azetidines by forming a C-N bond at a previously unactivated position.[3]
Q3: My azetidine product seems to degrade during purification or workup. Is this common?
A: Yes, this is a significant issue stemming from the ring strain.[12] The strained C-N and C-C bonds are susceptible to cleavage under certain conditions. Acid-mediated decomposition is a known pathway, especially if the molecule contains a pendant nucleophilic group (like an amide) that can facilitate an intramolecular ring-opening.[12][13] It is crucial to maintain careful pH control during aqueous workups and to use mild purification techniques, such as chromatography on neutral silica or alumina, to preserve the integrity of the azetidine ring.
Q4: How can I achieve high stereocontrol during azetidine synthesis?
A: Stereocontrol is a critical challenge. The strategy depends on the reaction type:
-
For [2+2] Cycloadditions: The stereochemical outcome can depend on the excited state involved. Reactions proceeding from a singlet excited state are often concerted and stereospecific, while triplet state reactions proceed via a stepwise biradical intermediate, which can allow for stereochemical scrambling. The use of chiral catalysts or auxiliaries is essential for enantiocontrol.[14]
-
For Intramolecular Cyclizations: The stereochemistry is typically set by the stereocenters present in the acyclic precursor.
-
For Strain-Release Reactions: The stereospecificity of these reactions is an active area of research and can be influenced by the choice of catalyst and reagents.[9]
Section 2: Troubleshooting Guides
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: Low or No Yield in Intramolecular Cyclization for Azetidine Formation
-
Symptoms: The primary observation is the recovery of starting material or the formation of a complex mixture of side products, with little to no desired azetidine.
-
Causality Analysis: This issue is almost always tied to the high activation energy of the 4-exo-tet cyclization.[4]
-
Poor Leaving Group: The nucleophilic attack by the nitrogen is an SN2 reaction. An inadequate leaving group (e.g., -OH, -Cl) will not be displaced effectively.
-
Competing Pathways: Elimination reactions to form an alkene are often kinetically favored. If a 5- or 6-membered ring can be formed through attack at a different site, this will almost always predominate (Baldwin's rules).
-
Steric Hindrance: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary transition state geometry.
-
-
Troubleshooting & Solutions:
-
Enhance the Leaving Group: Convert alcohols to better leaving groups like tosylates (-OTs), mesylates (-OMs), or triflates (-OTf). Halides like iodide are superior to chloride or bromide.
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to accelerate SN2 reactions.
-
Temperature: While higher temperatures can overcome the activation barrier, they can also promote elimination. A careful temperature screen is necessary. Start at room temperature and gradually increase.
-
Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) to deprotonate the amine without causing side reactions.
-
-
Consider Catalysis: Lewis acids can be used to activate certain substrates. For example, La(OTf)₃ has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines.[6]
-
Problem 2: Poor Regio- or Diastereoselectivity in Aza Paternò-Büchi [2+2] Cycloadditions
-
Symptoms: Formation of multiple isomers (regioisomers or diastereomers) that are difficult to separate, leading to low isolated yields of the desired product.
-
Causality Analysis:
-
Mechanism: In photocatalytic versions, the reaction often proceeds through a 1,4-biradical intermediate formed after energy transfer from the catalyst.[15] The rate of intersystem crossing and ring closure versus bond rotation in this intermediate determines the final stereochemistry.
-
Substrate Electronics: The electronic nature of the alkene and imine components can influence the stability of intermediates and the regioselectivity of the initial bond formation.
-
Catalyst Choice: The triplet energy of the photocatalyst must be well-matched to the acceptor (alkene or imine) to ensure efficient energy transfer and avoid unwanted side reactions.[4]
-
-
Troubleshooting & Solutions:
-
Photocatalyst Screening: The choice of photocatalyst is critical. Iridium-based catalysts like fac-[Ir(dFppy)₃] are common, but ruthenium complexes or organic photosensitizers may offer different selectivity.[3] Screen a panel of catalysts with varying triplet energies and redox potentials.
-
Solvent Effects: Solvent polarity can influence the stability of intermediates and the reaction pathway. Test a range of solvents from nonpolar (e.g., benzene, toluene) to polar (e.g., acetonitrile, acetone).
-
Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product and reducing the rate of bond rotation in the biradical intermediate.
-
Substrate Modification: Altering the electronic properties of the substituents on the alkene or imine can direct the regioselectivity. For instance, using electron-rich alkenes often leads to successful cycloadditions.[7]
-
Problem 3: Failure to Functionalize the Azetidine Ring Post-Synthesis
-
Symptoms: Attempts to perform reactions on the synthesized azetidine ring (e.g., N-alkylation, C-H functionalization) result in decomposition or no reaction.
-
Causality Analysis:
-
Nitrogen Basicity/Nucleophilicity: The azetidine nitrogen is a reasonably strong base and nucleophile. However, bulky substituents at the C2 and C4 positions can sterically shield the nitrogen, preventing reactions.
-
Ring Strain: Reagents that are highly electrophilic or that coordinate strongly to nitrogen can induce ring-opening. For example, attempting to install a protecting group like Boc under harsh acidic conditions can lead to decomposition.[12]
-
C-H Bond Inertness: The C-H bonds on the azetidine ring are typical sp³ C-H bonds and require specific activation (e.g., via directed metalation or radical abstraction) to be functionalized.[3][16]
-
-
Troubleshooting & Solutions:
-
Mild N-Functionalization: For N-alkylation or N-acylation, use mild conditions. For example, use potassium carbonate as the base instead of stronger bases like NaH, and perform the reaction at room temperature. For sensitive substrates, consider reductive amination.[17]
-
Protecting Group Strategy: If the nitrogen needs to be protected, choose a group that can be installed and removed under mild conditions. Carbamates (like Cbz) or sulfonamides (like Nosyl) are often better choices than Boc if acid sensitivity is an issue.
-
Directed C-H Functionalization: To functionalize a specific C-H bond, a directing group strategy is often required. This involves installing a group on the nitrogen that can direct a metal catalyst (e.g., Pd, Rh) to a specific C-H bond for activation.[3]
-
α-Lithiation: For functionalization at C2, α-lithiation followed by trapping with an electrophile is a powerful method. The use of a borane group (BH₃) complexed to the azetidine nitrogen has been shown to facilitate regioselective lithiation at the benzylic position.[18]
-
Section 3: Key Methodology & Protocol
This section provides a representative protocol for a modern, high-impact synthetic method.
Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
This protocol is adapted from methodologies developed by the Schindler group and represents a state-of-the-art method for synthesizing complex, bicyclic azetidines.[3][15][19][20] The reaction harnesses the energy from visible light to promote a [2+2] cycloaddition via triplet energy transfer.
Objective: To synthesize a tricyclic azetidine from a precursor containing both an oxime and an unactivated alkene moiety.
Materials:
-
Substrate (e.g., 2-(cyclohex-2-en-1-yl)oxy-N-methoxyethan-1-imine): 1.0 eq
-
Photocatalyst (fac-[Ir(dFppy)₃]): 1-2 mol%
-
Solvent: Anhydrous, degassed benzene or toluene (0.05 M concentration)
-
Equipment: Schlenk tube or vial with a screw cap and septum, magnetic stir bar, blue LED light source (450 nm), nitrogen or argon line.
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the substrate (1.0 eq) and the photocatalyst (fac-[Ir(dFppy)₃], 0.01-0.02 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe to achieve the desired concentration (e.g., 0.05 M).
-
Degassing (Critical Step): The reaction is highly sensitive to oxygen, which can quench the excited state of the photocatalyst. Degas the reaction mixture thoroughly by subjecting it to three cycles of freeze-pump-thaw or by sparging with argon for 20-30 minutes.
-
Initiation of Reaction: Seal the vessel tightly. Place the tube approximately 5-10 cm from the blue LED light source. To prevent overheating, a small fan can be directed at the reaction vessel. Begin vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots with a syringe under a positive pressure of inert gas. Typical reaction times range from 12 to 48 hours.
-
Workup: Once the starting material is consumed, turn off the light source and remove the reaction vessel. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (a typical starting point is a gradient of ethyl acetate in hexanes).
Section 4: Visual Guides & Data
Diagrams (Generated with Graphviz)
A troubleshooting workflow and a key reaction mechanism are presented below to visually guide experimental decisions.
Caption: Mechanism of a visible-light-mediated aza Paternò-Büchi reaction.
Data Presentation
The following table summarizes hypothetical results from a reaction optimization screen for a photocatalytic azetidine synthesis, demonstrating how to structure such data for clear analysis.
| Entry | Photocatalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr |
| 1 | fac-[Ir(ppy)₃] | Benzene | 25 | 24 | 45 | 3:1 |
| 2 | fac-[Ir(dFppy)₃] | Benzene | 25 | 24 | 88 | 10:1 |
| 3 | Ru(bpy)₃Cl₂ | Benzene | 25 | 48 | <10 | - |
| 4 | fac-[Ir(dFppy)₃] | CH₃CN | 25 | 24 | 65 | 6:1 |
| 5 | fac-[Ir(dFppy)₃] | Toluene | 25 | 24 | 85 | 10:1 |
| 6 | fac-[Ir(dFppy)₃] | Benzene | 0 | 48 | 70 | >15:1 |
Table 1: Optimization of a photocatalytic intramolecular [2+2] cycloaddition. The use of the more electron-deficient iridium catalyst (fac-[Ir(dFppy)₃]) in a non-polar solvent like benzene provides the best yield, while lowering the temperature improves diastereoselectivity (dr).
Section 5: References
-
G. D. McAllister, T. S. P. C. Lec, S. J. D. G. D. P. G. C. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
-
M. R. Becker, E. R. Wearing, C. S. Schindler (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
-
W. Zhang, et al. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters. [Link]
-
A. Degennaro, R. Luisi (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
W. Zhang, et al. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-cycloaddition. PubMed. [Link]
-
A. Brandi, S. Cicchi, F. M. Cordero (2008). Azetidine Synthesis. Science of Synthesis. [Link]
-
D. Le-Coin, et al. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Communications. [Link]
-
D. Le-Coin, et al. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
D. E. Blackmun, S. A. Chamness, C. S. Schindler (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]
-
S. Uesugi, et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
S. H. Park, et al. (2023). Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]
-
D. Le-Coin, et al. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. University of Padua. [Link]
-
H. Mughal, M. Szostak (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
D. Tian, et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. ChemRxiv. [Link]
-
G. D. McAllister, et al. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Various Authors. Methods for the synthesis of azetidines. ResearchGate. [Link]
-
M. Shahbaz (2023). Stereoselective functionalization of azetidines. LMU Munich. [Link]
-
D. Tian, et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
-
H. J. Kulik, C. S. Schindler (2022). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ResearchGate. [Link]
-
A. de la Torre, et al. (2016). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
D. E. Blackmun, S. A. Chamness, C. S. Schindler (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. ACS Publications. [Link]
-
Y. Wang, et al. (2022). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. [Link]
-
S. H. Park, et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
A. Degennaro, et al. (2012). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]
-
Y. Wang, et al. (2022). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. R Discovery. [Link]
-
P. Kaur, G. Hundal, S. Singh (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
D. E. Blackmun, et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
-
H. Mughal, M. Szostak (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]
-
G. Bai, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
R. A. B. de Oliveira, et al. (2023). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
Various Authors. Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. [Link]
-
H. Mughal, M. Szostak (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]
-
G. Bai, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
H. Wang, et al. (2024). Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. Organic Letters. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 20. pubs.acs.org [pubs.acs.org]
removal of stubborn impurities from azetidine reaction mixtures
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often stubborn challenges associated with the purification of azetidine-containing reaction mixtures. The unique strain of the four-membered ring, while synthetically valuable, presents distinct purification hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity for your target azetidine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identification and Characterization of Common Impurities
Question 1: I've completed my azetidine synthesis, and my initial analysis (TLC, crude NMR) shows multiple unexpected spots/peaks. What are the most probable impurities I should be looking for?
Answer: The nature of impurities in an azetidine synthesis is highly dependent on the specific synthetic route employed. Below is a breakdown of common impurities associated with prevalent synthetic strategies:
-
Reductive Amination Routes:
-
Unreacted Aldehyde/Ketone: Often a primary impurity if the reaction has not proceeded to completion.
-
Corresponding Alcohol: A common byproduct resulting from the reduction of the starting aldehyde or ketone by the reducing agent (e.g., sodium borohydride).[1]
-
Unreacted Azetidine: Due to its volatility and water solubility, unreacted azetidine can persist through initial workups.[1]
-
-
Alkylation of Azetidine with Halides:
-
Unreacted Alkyl Halide: A common leftover starting material.[1]
-
Quaternary Ammonium Salts: These can form from the over-alkylation of the desired product. They are typically highly polar and may appear at the baseline on a TLC plate.[1]
-
Dibenzyl Ether: Can form as a byproduct, particularly when using benzyl halides.[1]
-
-
Intramolecular Cyclization (e.g., from epoxy amines):
-
Pyrrolidine Byproducts: A significant competing side product can be the formation of a five-membered pyrrolidine ring via a 5-endo-tet cyclization pathway, which can compete with the desired 4-exo-tet cyclization to form the azetidine.[2]
-
Tetrahydroquinoline Derivatives: In reactions involving epoxy aniline substrates, electrophilic aromatic substitution can lead to the formation of tetrahydroquinoline as a side product.[2]
-
-
General Impurities Across Various Routes:
-
Ring-Opened Products: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially under acidic or strongly nucleophilic conditions, leading to various amine impurities.
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) and byproducts from reagents (e.g., salts from bases, decomposition products from protecting groups) are common.[3]
-
Elimination Byproducts: For instance, in a Williamson ether synthesis using a cycloheptyl halide, the formation of cycloheptene via dehydrohalogenation is a possible side reaction.[3]
-
Question 2: What are the recommended analytical techniques for detecting and quantifying these stubborn impurities?
Answer: A multi-pronged analytical approach is crucial for the accurate identification and quantification of impurities in azetidine reaction mixtures.
| Analytical Technique | Application | Strengths | Limitations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and identification of major components. | Simple, fast, and cost-effective for initial assessment. | Limited resolution and not suitable for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities such as residual solvents, starting materials (e.g., cycloheptyl bromide), and volatile byproducts (e.g., cycloheptene).[3] | Excellent for separating and identifying volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | The "gold standard" for quantifying the purity of the final product and detecting less volatile impurities.[3] A reversed-phase HPLC method can be developed for quantifying azacitidine and its impurities.[4] | High resolution, high sensitivity, and suitable for a wide range of compounds. Provides accurate quantification. | Can be more time-consuming and requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation of the desired product and impurities. | Provides detailed structural information. | May not be sensitive enough to detect very low-level impurities without specialized techniques. |
A simple and rapid high-performance liquid chromatography (HPLC) method with post-column derivatization and fluorescence detection has been reported for the determination of azetidine-2-carboxylic acid.[5]
Section 2: Strategies for Impurity Removal
Question 3: My crude product is an oil, and I'm struggling to purify it. What are the best general strategies for purifying non-crystalline azetidine derivatives?
Answer: The purification of oily azetidine products often relies on chromatographic and extractive techniques. The choice of method depends on the scale of your synthesis and the nature of the impurities.
Workflow for Purification of Oily Azetidine Derivatives
Caption: General purification workflow for oily azetidine products.
Step-by-Step Methodologies:
-
Liquid-Liquid Extraction: This is a powerful first-pass purification technique.
-
Principle: This method separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic solvent).[6]
-
Application: It is highly effective for removing water-soluble impurities like salts and some polar starting materials. By adjusting the pH of the aqueous phase, you can selectively extract acidic or basic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.
-
Subsequently, wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Caution: Azetidines can be acid-sensitive and may undergo ring-opening. A milder acidic wash with saturated ammonium chloride (NH₄Cl) is often preferred.[7]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: This is the most common and effective method for separating compounds with similar polarities.[6]
-
Principle: Differential adsorption of components onto a stationary phase (e.g., silica gel) allows for their separation as a mobile phase (eluent) is passed through the column.
-
For Acid-Sensitive Azetidines: Standard silica gel can be acidic and may cause degradation of the desired product. It is highly recommended to use deactivated silica gel.
-
Protocol for Deactivated Silica Gel Chromatography:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).[7]
-
Pack the column with the deactivated silica gel slurry.
-
Dissolve the crude azetidine in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the eluent containing triethylamine.
-
Monitor the fractions by TLC and combine the pure fractions.
-
Concentrate the purified fractions under reduced pressure. The volatile triethylamine should be removed during this step.[7]
-
-
Question 4: I have a solid azetidine derivative, but recrystallization is not removing a key impurity. What could be the issue, and what are my options?
Answer: When recrystallization fails to remove an impurity, it often suggests that the impurity has very similar solubility properties to the desired product or that it is being incorporated into the crystal lattice of your product.
Troubleshooting Recrystallization Failures
Caption: Troubleshooting options for failed recrystallizations.
Alternative Strategies:
-
Change the Recrystallization Solvent System: The solubility of both the product and impurity can be highly dependent on the solvent. Experiment with different single solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Reslurrying: This involves stirring the solid material in a solvent in which the desired product is sparingly soluble, but the impurity has some solubility. This can be an effective method for removing impurities that are more soluble than the product.
-
Chromatographic Purification: If recrystallization is ineffective, column chromatography is the next logical step. For solid samples, the crude material can be dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel before being dry-loaded onto the column.
-
Formation of a Salt or Derivative: If the impurity is neutral and your azetidine is basic, you can form a salt (e.g., hydrochloride or tartrate) of your product. The salt will have different crystallization properties and may crystallize out, leaving the neutral impurity in the mother liquor. The free base can then be regenerated.
Question 5: How can I minimize the formation of a pyrrolidine byproduct during the intramolecular aminolysis of a cis-3,4-epoxy amine?
Answer: The formation of a 3-hydroxypyrrolidine byproduct is a common issue arising from a competing 5-endo-tet ring-closure pathway.[2] The regioselectivity can be influenced by the choice of catalyst and solvent.
-
Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to highly favor the formation of the desired azetidine product.[2]
-
Solvent Optimization: The choice of solvent can also significantly impact the selectivity of the cyclization. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.
Optimized Protocol for La(OTf)₃-Catalyzed Intramolecular Aminolysis:
-
Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M) at room temperature.[8]
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture three times with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the azetidine.[8]
References
- BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
- BenchChem. (2025).
- BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
- Elsevier Inc. (2025). Azetidine Synthesis.
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Progress in Chemistry. (2014). Synthesis of Azetidines.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- ResearchGate. (1980).
- Supporting Information. (n.d.). Strain-Release Arylations for the Bis-Functionalizytion of Azetidines.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Royal Society of Chemistry. (2021).
- PubMed. (1999).
- Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- BenchChem. (2025). Preventing decomposition of azetidine compounds during workup.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms.
- Nottingham ePrints. (2022). Photochemical Approaches to Azetidines.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- HETEROCYCLES. (2012).
- Wikipedia. (n.d.). Azetidine.
- ResearchGate. (2012).
- College of Science Repository. (n.d.).
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- CORA. (2017).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Strategies for Scaling Up Strained Heterocycle Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of strained heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale syntheses of these valuable but often challenging molecules to a larger scale. The inherent ring strain that makes these compounds unique also presents significant hurdles in terms of stability, reactivity, and safety during scale-up.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It aims to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your process development.
Section 1: General Scale-Up and Safety Considerations
When scaling up any chemical reaction, especially those involving energetic or strained molecules, safety is paramount. A reaction that is well-behaved on a milligram scale can become hazardous on a multigram or kilogram scale due to changes in heat and mass transfer.[3][4]
Frequently Asked Questions (FAQs)
Q1: My initial scale-up attempt resulted in a significant drop in yield and the formation of a dark tar-like substance. What could be the cause?
A1: This is a common issue when scaling up reactions involving strained heterocycles. The primary culprits are often related to thermal control and mixing.[5]
-
Exothermic Reactions and Thermal Runaway: Many reactions that form strained rings are exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation.[4] As you scale up, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. This can cause localized "hot spots" where the temperature rises, accelerating the reaction rate and potentially leading to a thermal runaway.[3] This uncontrolled temperature increase can cause decomposition of your starting materials, intermediates, or the final product, resulting in tar formation.[5]
-
Inefficient Mixing: Inadequate stirring on a larger scale can lead to poor distribution of reagents and localized concentration gradients.[6] This can result in side reactions or incomplete conversion.
Troubleshooting Steps:
-
Monitor Internal Temperature: Always use a thermocouple or thermometer to monitor the internal reaction temperature, which can be significantly different from the external bath temperature.[4]
-
Controlled Reagent Addition: Add reagents slowly and portion-wise to control the rate of heat generation.[4]
-
Efficient Cooling: Ensure you have an adequate cooling system in place. For highly exothermic reactions, consider using a larger cooling bath or a cryostat.[4]
-
Appropriate Reactor and Stirring: Use a reactor with a suitable geometry and a powerful overhead stirrer to ensure efficient mixing. Baffles within the reactor can also improve mixing efficiency.
Q2: I'm concerned about the stability of my strained heterocycle at the reaction temperature required for a key transformation. How can I assess its thermal stability before a large-scale run?
A2: Assessing the thermal stability of your product is a critical safety and process optimization step. Several techniques can be employed:
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and decomposition temperature of your compound. It provides valuable information about the thermal events that occur as the temperature is increased.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can help identify the temperature at which your compound starts to decompose.[8]
-
Isothermal Stress Studies: A small sample of the purified heterocycle can be heated at the intended reaction temperature for a prolonged period. The sample can then be analyzed by techniques like NMR or LC-MS to check for any degradation.
It's important to note that the presence of other reagents, solvents, or catalysts can affect the thermal stability of your compound.[7] Therefore, it's also advisable to run a small-scale, non-productive "mock" reaction at the target temperature to observe any signs of decomposition.
Process Safety Workflow for Scale-Up
The following diagram outlines a general workflow for safely scaling up the synthesis of strained heterocycles.
Sources
- 1. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate , a specialized building block in medicinal chemistry. Azetidine scaffolds are prized in drug discovery for their ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] A precise understanding of their structure via NMR is paramount for synthetic success and molecular design.
Predicted ¹H and ¹³C NMR Spectral Analysis of the Target Molecule
The structure of this compound combines three key motifs: an N-Boc-protected azetidine ring, a quaternary carbon at the 3-position, and two ethyl ester groups. Each imparts distinct and predictable NMR signatures.
// Define nodes for atoms with labels N1 [label="N", pos="0,0.5!"]; C_Boc [label="C=O", pos="0,1.5!"]; O_Boc [label="O", pos="1.2,1.8!"]; tBu [label="C(CH₃)₃", pos="2.2,2.1!"]; C2 [label="C2H₂", pos="-1.2,0!"]; C4 [label="C4H₂", pos="1.2,0!"]; C3 [label="C3", pos="0,-1.0!"]; C_Et1 [label="C=O", pos="-1.2,-1.8!"]; O_Et1 [label="O", pos="-2.2,-2.1!"]; CH2_Et1 [label="CH₂", pos="-3.2,-2.4!"]; CH3_Et1 [label="CH₃", pos="-4.2,-2.7!"]; C_Et2 [label="C=O", pos="1.2,-1.8!"]; O_Et2 [label="O", pos="2.2,-2.1!"]; CH2_Et2 [label="CH₂", pos="3.2,-2.4!"]; CH3_Et2 [label="CH₃", pos="4.2,-2.7!"];
// Define invisible nodes for labels label_a [label="a", fontcolor="#EA4335", pos="-1.8,0.3!"]; label_b [label="b", fontcolor="#EA4335", pos="1.8,0.3!"]; label_c [label="c", fontcolor="#34A853", pos="2.5,2.6!"]; label_d [label="d", fontcolor="#4285F4", pos="-3.4,-1.9!"]; label_e [label="e", fontcolor="#FBBC05", pos="-4.4,-2.2!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_Boc; C_Boc -- O_Boc; O_Boc -- tBu; C3 -- C_Et1; C_Et1 -- O_Et1; O_Et1 -- CH2_Et1; CH2_Et1 -- CH3_Et1; C3 -- C_Et2; C_Et2 -- O_Et2; O_Et2 -- CH2_Et2; CH2_Et2 -- CH3_Et2; } केंद Figure 1: Structure of the target molecule with key proton groups labeled.
Predicted ¹H NMR (400 MHz, CDCl₃)
Based on analogous structures, the following proton NMR signals are anticipated.
| Label | Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| a, b | Azetidine CH₂ | ~ 4.2 - 4.0 | Singlet (broad) | 4H | In a symmetrically substituted C3-azetidine, the C2 and C4 protons are chemically equivalent. Due to the rigid four-membered ring, they are expected to appear as a single, potentially broad signal. In simpler N-Boc azetidines, these protons often appear as a triplet around δ 3.9-4.0 ppm.[2] The presence of three bulky ester groups will likely induce some deshielding, shifting this signal slightly downfield. |
| d | -O-CH₂-CH₃ | ~ 4.25 | Quartet | 4H | This is a characteristic chemical shift for the methylene protons of an ethyl ester. The quartet splitting arises from coupling to the adjacent methyl group protons. |
| c | -C(CH₃)₃ | ~ 1.46 | Singlet | 9H | The tert-butyl protons of the Boc protecting group are highly shielded and magnetically equivalent, consistently appearing as a sharp singlet around δ 1.4-1.5 ppm in a wide array of molecules.[3][4] |
| e | -O-CH₂-CH₃ | ~ 1.28 | Triplet | 6H | The terminal methyl protons of the ethyl esters are shielded and appear as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum provides a clear fingerprint of the molecule's backbone and functional groups.
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale and Comparative Insights |
| Ester C=O | ~ 169 | The carbonyl carbons of the two ethyl esters are expected in this region. This is consistent with values for diethyl malonate derivatives. |
| Boc C=O | ~ 156 | The carbamate carbonyl of the N-Boc group is typically found deshielded relative to ester carbonyls. Values for N-Boc protected amines are consistently in the δ 155-157 ppm range.[2] |
| Boc C (CH₃)₃ | ~ 80.5 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group, appearing reliably around δ 80 ppm.[2][4] |
| Azetidine C3 | ~ 65 | The quaternary C3 carbon, substituted with two electron-withdrawing carboxyl groups, is expected to be significantly deshielded. |
| -O-C H₂-CH₃ | ~ 62 | The methylene carbons of the ethyl esters. |
| Azetidine C2, C4 | ~ 55 | The C2 and C4 carbons of the azetidine ring, attached to the nitrogen, are expected in this region. In N-Boc-azetidine derivatives, these signals often appear between δ 46-58 ppm.[2][3] |
| Boc C(C H₃)₃ | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group give a characteristic strong signal. This is a hallmark of the Boc group.[3][4] |
| -O-CH₂-C H₃ | ~ 14.0 | The terminal methyl carbons of the ethyl esters are highly shielded. |
Comparative Analysis with Alternative Azetidines
To validate our predictions and provide a practical guide for spectral interpretation, we compare the expected data for our target molecule with experimental data from two closely related, published azetidine structures.
Alternative 1: 1-tert-Butoxycarbonyl-2-phenylazetidine. This compound allows us to observe the influence of a C2 substituent on the ring protons and carbons.[2]
Alternative 2: (2R,3S)-1,2-Di-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. This molecule showcases the effect of an additional carboxyl group on the ring, providing insight into the deshielding effects relevant to our target.[5]
| Feature | Target Molecule (Predicted) | Alternative 1 (Experimental)[2] | Alternative 2 (Experimental)[5] |
| ¹H: Azetidine Protons | C2/C4-H₂: ~4.1 ppm (s, 4H) | C2-H: 5.18 ppm (m, 1H)C3-H₂: 2.13-2.62 ppm (m, 2H)C4-H₂: 3.99 ppm (t, 2H) | C2-H: 4.83 ppm (d, 1H)C3-H: 3.50 ppm (dt, 1H)C4-H₂: 4.01-4.17 ppm (m, 2H) |
| ¹H: Boc Protons | ~1.46 ppm (s, 9H) | ~1.33 ppm (m, 9H) | N/A (data in D₂O) |
| ¹³C: Azetidine Carbons | C2/C4: ~55 ppmC3: ~65 ppm | C2: 65.6 ppmC3: 25.6 ppmC4: 46.4 ppm | C2: 62.5 ppmC3: 42.2 ppmC4: 46.4 ppm |
| ¹³C: Boc Carbons | C=O: ~156 ppmC(CH₃)₃: ~80.5 ppmC(CH₃)₃: ~28.4 ppm | C=O: 156.5 ppmC(CH₃)₃: 79.4 ppmC(CH₃)₃: 28.2 ppm | C=O: N/AC(CH₃)₃: N/AC(CH₃)₃: N/A |
| ¹³C: Ester/Acid Carbons | C=O: ~169 ppm | N/A | COOH: 173.3, 176.9 ppm |
Key Insights from the Comparison:
-
Azetidine Proton Shifts: The presence of substituents dramatically affects the chemical shifts and multiplicities of the ring protons. In our target, the symmetry simplifies the spectrum to a single peak for the C2/C4 protons. In contrast, the substituted alternatives show complex multiplets, with protons on substituted carbons (like C2 in Alternative 1) being significantly deshielded.
-
Azetidine Carbon Shifts: The C3 carbon in our target is predicted to be highly deshielded (~65 ppm) due to the geminal dicarboxylate substitution. This is a significant downfield shift compared to the unsubstituted C3 in Alternative 1 (25.6 ppm) and the monosubstituted C3 in Alternative 2 (42.2 ppm), making it a key diagnostic peak.
-
Boc Group Consistency: The chemical shifts for the N-Boc group protons and carbons are remarkably consistent across different molecules, serving as a reliable internal reference point for confirming the presence of this protecting group.
Experimental Protocol
To acquire high-quality NMR data for compounds of this class, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified azetidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Acquire a suitable number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A higher number of scans (e.g., 512 to 2048) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and the central peak of the triplet to δ 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and assign their multiplicities.
-
Conclusion
The NMR characterization of this compound can be confidently achieved through a predictive and comparative approach. The key diagnostic signals include a singlet for the equivalent C2/C4 ring protons around δ 4.1 ppm, the highly deshielded quaternary C3 carbon near δ 65 ppm, and the unmistakable signatures of the N-Boc and ethyl ester groups. By comparing this predicted data with the experimental spectra of known, structurally related azetidines, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their drug discovery and development pipelines.
References
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
-
HETEROCYCLES, Vol. 96, No. 12, 2018. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Singh, G., et al. (2021). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-TERT.-BUTYL-3,3-DINITRO-AZETIDINE-D(4) [13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Pellicciari, R., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Retrieved from [Link]
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A Comparative Guide to Azetidine Synthesis: Intramolecular Cyclization vs. Photochemical Methods
Introduction: The Rising Prominence of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as invaluable structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain of approximately 25.4 kcal/mol imparts a unique three-dimensional conformation that can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity in drug candidates.[3] These favorable physicochemical properties have led to the incorporation of the azetidine scaffold into a range of bioactive molecules and pharmaceuticals, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in drug development.[4][5][6][7]
This guide provides a comprehensive, objective comparison of two prominent strategies for azetidine synthesis: the classical intramolecular cyclization approach and the rapidly evolving photochemical methods, particularly the aza Paternò-Büchi reaction.[1][8] We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology, supported by experimental data and detailed protocols to empower researchers in their synthetic decision-making.
The Established Workhorse: Intramolecular Cyclization
One of the most traditional and reliable methods for constructing the azetidine ring is through the intramolecular cyclization of acyclic precursors, typically γ-amino alcohols or γ-amino halides.[1][9][10] This approach relies on a classical intramolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom displaces a suitable leaving group at the γ-position to form the strained four-membered ring.[11]
Mechanistic Principles
The core of this strategy involves the formation of a C-N bond from a pre-functionalized linear substrate.[9] In the case of a γ-amino alcohol, the hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular nucleophilic attack by the amine, leading to ring closure.[1]
Key Characteristics
-
Reliability: This is a well-established and predictable method for the synthesis of simpler azetidine structures.[1]
-
Substrate Dependence: The success of this method is contingent on the accessibility of the requisite 1,3-amino alcohol or corresponding halide precursors.[1]
-
Reaction Conditions: Often, this method requires the use of strong bases and elevated temperatures to overcome the entropic barrier of forming a four-membered ring.[1]
The Modern Contender: Photochemical Azetidine Synthesis
Recent advancements in photochemistry have opened new, powerful avenues for azetidine synthesis.[1] The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a particularly efficient and atom-economical approach.[8][12][13] Modern iterations of this reaction utilize visible-light photocatalysis to overcome the limitations associated with traditional UV-light-mediated methods, offering milder reaction conditions and broader functional group tolerance.[1][3]
Mechanistic Principles
The aza Paternò-Büchi reaction is a photochemical process that directly constructs the azetidine ring in a single step.[12] In a visible-light-mediated process, a photocatalyst absorbs light and transfers its energy to one of the reactants (either the imine or the alkene), promoting it to an excited triplet state.[3][14] This excited species then undergoes a stepwise or concerted [2+2] cycloaddition with the other reactant to form the azetidine product.[14]
Key Characteristics
-
Efficiency and Convergence: This method offers rapid access to complex and densely functionalized azetidines in a single synthetic operation.[1][12]
-
Mild Conditions: Reactions are typically carried out at room temperature under visible light irradiation, which allows for excellent functional group tolerance.[1]
-
Stereocontrol: The photochemical approach often provides high levels of diastereoselectivity in the formation of substituted azetidines.[1][12]
-
Broad Substrate Scope: This method is applicable to a wide variety of imine precursors and alkenes, including those that are unactivated.[1][3]
Comparative Analysis: Head-to-Head Performance
The choice between intramolecular cyclization and photochemical synthesis is often dictated by the specific synthetic target, available starting materials, and desired complexity of the final product. The following table provides a direct comparison of the two methodologies based on key performance indicators.
| Feature | Intramolecular Cyclization | Photochemical Synthesis (Visible-Light Aza Paternò-Büchi) |
| Synthetic Strategy | Stepwise C-N bond formation | Convergent [2+2] cycloaddition |
| Precursors | Requires synthesis of linear γ-amino alcohols or halides.[1] | Utilizes readily available imine precursors and alkenes.[1] |
| Reaction Conditions | Often requires harsh conditions (e.g., strong bases, elevated temperatures).[1] | Mild conditions (room temperature, visible light irradiation).[1] |
| Atom Economy | Good, but involves the generation of a leaving group.[1] | Excellent, as all atoms from the reactants are incorporated into the product.[1] |
| Substrate Scope | Generally reliable for simpler, less functionalized substrates. | Broad scope, including complex and functionalized imines and alkenes.[1][3] |
| Stereoselectivity | Dependent on the stereochemistry of the starting material. | Often high diastereoselectivity can be achieved.[12][15] |
| Scalability | Generally straightforward to scale up. | Can be challenging in batch but is well-suited for continuous flow reactors.[16][17] |
Experimental Protocols
To provide a practical context for this comparison, we present detailed, self-validating protocols for a representative example of each synthetic method.
Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol
This protocol describes the synthesis of an N-Boc-protected azetidine from a γ-amino alcohol derivative, a common and reliable procedure.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the N-Boc-3-amino-1-propanol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Add triethylamine (1.2 equiv) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in methanol.
-
Add potassium carbonate (2.0 equiv) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Protocol 2: Visible-Light-Mediated Photochemical [2+2] Cycloaddition
This protocol details the synthesis of a functionalized azetidine via a visible-light-mediated aza Paternò-Büchi reaction using an iridium-based photocatalyst.[1]
Reaction Setup:
-
In a sealed vial, combine the 2-isoxazoline-3-carboxylate imine precursor (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and the photocatalyst fac-[Ir(dFppy)3] (1 mol%).
-
Add anhydrous and degassed acetonitrile (2.0 mL) to the vial.
-
Seal the vial and place it in a photochemical reactor equipped with a blue LED light source (450 nm).
Photochemical Reaction:
-
Irradiate the reaction mixture with the blue LED at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS over 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired azetidine product.
Visualizing the Workflows
To further clarify the distinct nature of these synthetic pathways, the following diagrams illustrate the experimental workflows.
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Caption: Workflow for visible-light-mediated photochemical [2+2] cycloaddition.
Conclusion and Future Outlook
Both intramolecular cyclization and photochemical synthesis represent powerful and complementary strategies for accessing the valuable azetidine scaffold. The traditional intramolecular cyclization method remains a robust and reliable choice for the synthesis of simpler azetidines, particularly when the necessary precursors are readily available.[1] However, for the rapid generation of diverse libraries of complex and densely functionalized azetidines, modern photochemical methods, such as the visible-light-mediated aza Paternò-Büchi reaction, offer significant advantages in terms of efficiency, mildness, and substrate scope.[1]
For researchers in drug development, the ability to rapidly explore chemical space is paramount. The advent of robust photochemical methods for azetidine synthesis provides a transformative tool for accessing novel and complex molecular architectures that were previously challenging to synthesize. As photochemical reactor technology, particularly continuous flow systems, becomes more accessible, the scalability of these methods will likely improve, further solidifying their role in both academic and industrial settings.[18][19][20][21] The continued development of novel photocatalysts and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to even more powerful and selective methods for the synthesis of this important class of heterocycles.
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Min, S. et al. Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters. [Link]
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Brasholz, M. Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
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Noel, T. et al. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering. [Link]
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Reddy, R. et al. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
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assessing the biological activity of azetidine analogs against Mycobacterium tuberculosis
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), urgently necessitates the discovery of novel therapeutics with new mechanisms of action.[1][2][3] This guide provides a comprehensive comparison of emerging azetidine-based compounds, offering a technical deep-dive into their biological activity, mechanisms of action, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction: The Promise of Azetidines in TB Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a promising scaffold in medicinal chemistry due to its unique conformational properties and synthetic tractability. Recently, a series of azetidine derivatives have demonstrated potent bactericidal activity against M. tb, including drug-resistant isolates.[1][3] This guide will focus on two distinct classes of azetidine analogs, comparing their efficacy and outlining the methodologies for their assessment.
Comparative Biological Activity of Azetidine Analogs
A key measure of a compound's anti-mycobacterial potential is its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. The following tables summarize the in vitro activity of two promising series of azetidine analogs against various M. tb strains.
The BGAz Series: Inhibitors of Mycolic Acid Biosynthesis
A novel series of azetidine derivatives, termed BGAz, have been identified through whole-cell phenotypic screening and exhibit potent activity against both drug-sensitive and multidrug-resistant M. tb.[1][2][4]
Table 1: In Vitro Anti-mycobacterial Activity of BGAz Analogs
| Compound | M. smegmatis MIC (µM) | M. bovis BCG MIC (µM) | M. tuberculosis H37Rv MIC (µM) | MDR-M. tb Clinical Isolate MIC (µM) |
| BGAz-001 | 30.5 | 64.5 | Not Tested | Not Tested |
| BGAz-002 | >100 | 12.5 | 6.2 | Not Tested |
| BGAz-003 | 100 | 25 | 3.3 | Not Tested |
| BGAz-004 | 50 | 25 | 3.3 | Not Tested |
| BGAz-005 | 50 | 6.25 | 7.2 | 2.8 |
Data sourced from Cui, Y., et al. (2024).[1][4]
Spirocyclic Azetidines with a Nitrofuran Warhead
Another distinct class of spirocyclic azetidines incorporating a nitrofuran moiety has also shown excellent in vitro activity against the H37Rv strain of M. tb.[5]
Table 2: In Vitro Anti-mycobacterial Activity of Spirocyclic Azetidines
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| 7f | 1.6 |
| 7h | 1.6 |
| Isoniazid (Control) | 1.6 |
Data sourced from Lavrova, A., et al. (2022).[5][6]
Cytotoxicity Profile of Active Azetidine Analogs
An essential aspect of preclinical drug development is assessing the cytotoxicity of lead compounds against mammalian cells to determine their therapeutic window.
Table 3: In Vitro Cytotoxicity of BGAz Analogs
| Compound | HepG2 IC50 (µM) |
| BGAz-002 | 38 |
| BGAz-004 | >50 |
| BGAz-005 | 21 |
Data sourced from Cui, Y., et al. (2024).[1]
Mechanism of Action: A Novel Approach to Inhibit M. tb
The BGAz series of azetidines has been shown to inhibit the growth of M. tb by interfering with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][7] This mechanism is distinct from existing anti-TB drugs, suggesting a low probability of cross-resistance.[1][2][3] Transcriptomic analysis has confirmed that these compounds disrupt cell envelope biogenesis.[1][2][3]
Caption: Mechanism of action for BGAz azetidine analogs against M. tuberculosis.
Experimental Protocols
The following are detailed protocols for the key assays used to assess the biological activity of azetidine analogs against M. tb.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This whole-cell phenotypic screening assay is a widely used method to determine the MIC of compounds against M. tb.
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the azetidine analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Add the prepared inoculum to each well of the 96-well plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls. Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, add 20 µL of a 0.01% resazurin solution to each well.
-
Final Incubation: Re-incubate the plates for 24 to 48 hours.
-
Data Analysis: Observe the color change. Viable bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).
Cytotoxicity Assay against HepG2 Cells
This assay evaluates the toxicity of the compounds to a human liver cell line.
Step-by-Step Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the azetidine analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.
-
Data Analysis: Measure the absorbance or fluorescence according to the chosen viability assay. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.
Conclusion and Future Directions
The presented data highlights the significant potential of azetidine-based compounds as a new class of anti-tuberculosis agents. The BGAz series, in particular, demonstrates a promising profile with potent bactericidal activity against MDR-M. tb and a novel mechanism of action that could circumvent existing resistance pathways.[1][2][3][4] Further optimization of these scaffolds to improve their therapeutic index and pharmacokinetic properties is a critical next step in their development as clinical candidates. The spirocyclic azetidines also show encouraging initial activity, warranting further investigation into their mechanism of action and broader efficacy.
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Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2529-2548. [Link]
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Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ResearchGate. [Link]
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Lavrova, A., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]
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Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Semantic Scholar. [Link]
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Cui, Y., et al. (2020). Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly. ResearchGate. [Link]
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Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. [Link]
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The Unambiguous Arbitrator: A Guide to the Structural Validation of Spirocyclic Azetidines Using X-ray Crystallography
A Senior Application Scientist's Perspective on Achieving Definitive Stereochemical Assignment
In the landscape of modern drug discovery, spirocyclic azetidines have emerged as a privileged scaffold. Their inherent three-dimensionality, a direct result of the spirocyclic fusion to the strained azetidine ring, offers a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[1][2][3][4] The introduction of sp³-rich spirocycles can enhance drug-like properties such as solubility and metabolic stability while providing a rigid framework that can improve potency and selectivity by locking in a bioactive conformation.[2][5]
However, the very structural complexity that makes these compounds so attractive also presents a significant analytical challenge. The creation of multiple stereocenters, including a quaternary spiro-carbon, necessitates an absolutely unambiguous method for structural and, critically, stereochemical assignment. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for initial characterization, they provide indirect structural information.[6] For spirocyclic azetidines, where subtle differences in spatial arrangement can dictate biological activity, relying solely on NMR can be fraught with uncertainty. This is where single-crystal X-ray crystallography transitions from a useful tool to the gold standard—the final, irrefutable arbitrator of molecular structure.[6][7][8][9]
This guide provides a comparative analysis of structural validation techniques, focusing on the supremacy of X-ray crystallography for spirocyclic azetidines. It offers field-proven insights into the experimental workflow, from the often-artful process of crystal growth to the final structure refinement, equipping researchers with the knowledge to confidently and definitively characterize these complex molecules.
X-ray Crystallography vs. NMR: A Necessary Synergy Culminating in Definitive Proof
The structural elucidation of a novel spirocyclic azetidine begins with techniques like NMR and mass spectrometry. They confirm connectivity and provide crucial clues about the molecular environment. However, for establishing the relative and absolute stereochemistry of multiple chiral centers, NMR often falls short. Assigning stereochemistry via NMR relies on through-space correlations (e.g., NOE), which can be ambiguous or misleading in conformationally rigid or complex systems.
Single-crystal X-ray diffraction, by contrast, provides a direct, three-dimensional map of electron density within a perfectly ordered crystal lattice.[10][11][12] This allows for the precise determination of bond lengths, bond angles, and, most importantly, the spatial arrangement of all atoms.[7] For a chiral, enantiomerically pure compound, a high-quality crystallographic experiment can determine the absolute configuration with a high degree of confidence.[8][9]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Nature of Data | Direct 3D atomic coordinates; an atomic "snapshot".[7][10] | Indirect data (chemical shifts, coupling constants, NOEs) based on magnetic environments. |
| Stereochemistry | Unambiguously determines relative and absolute stereochemistry.[8][9] | Relative stereochemistry can often be inferred; absolute configuration is not directly determined. |
| Sample State | Requires a high-quality single crystal.[6] | Analyzes molecules in solution, providing data on dynamics.[13][14] |
| Key Challenge | Growing diffraction-quality crystals can be a major bottleneck.[6][15] | Signal overlap and ambiguity in complex molecules can complicate interpretation. |
| Confidence Level | Provides the highest level of structural proof ("publication quality"). | Excellent for confirming constitution, but can be ambiguous for complex stereoisomers. |
While NMR provides invaluable information about the molecule's behavior in solution, X-ray crystallography delivers the static, ground-truth structure in the solid state.[13][14] For regulatory submissions and high-impact publications, the certainty provided by a crystal structure is non-negotiable.
The Crystallography Workflow: From Purified Compound to Validated Structure
The path from a synthesized spirocyclic azetidine to a refined crystal structure is a multi-step process that demands both systematic screening and careful technique. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Caption: Workflow for the structural validation of a spirocyclic azetidine via X-ray crystallography.
Part 1: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[6] The process relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.
Core Principle: The ideal crystallization solvent is one in which the compound is sparingly soluble. The goal is to find conditions where the solution can be brought to a state of supersaturation slowly, allowing time for nucleation and crystal growth.[16]
Detailed Protocol: Screening for Crystallization Conditions
-
Purity is Paramount: Start with the highest purity material possible (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction.[15]
-
Solubility Assessment:
-
Test the solubility of ~1-2 mg of your compound in 0.1 mL of a range of solvents. Cover a polarity spectrum: e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water.
-
A good starting point is a solvent that dissolves the compound upon gentle heating but in which it is less soluble at room temperature or upon cooling.[6]
-
-
Method Selection & Execution: Based on solubility, choose one or more of the following common techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed. This is effective for compounds that are moderately volatile.[15][17]
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[16] The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, inducing crystallization.[16]
-
Liquid-Liquid Diffusion (Layering): Create a layered system in a narrow tube (e.g., an NMR tube). Dissolve the compound in a dense solvent and place it at the bottom. Carefully layer a less dense, miscible anti-solvent on top. Crystals may form at the interface over days or weeks. A buffer layer can be used to slow diffusion further.[15]
-
Pro-Tip: Patience is key. Crystallization can take anywhere from a few hours to several weeks. Set up screens using multiple solvent systems and methods simultaneously to maximize the chances of success. Store setups in a quiet, vibration-free environment.
Part 2: From Crystal to Data
Once a suitable crystal is obtained, the next phase involves data collection and processing.
Detailed Protocol: Data Collection and Structure Solution
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Using a cryo-loop, carefully scoop the crystal from its mother liquor and immediately plunge it into liquid nitrogen for flash-cooling. This minimizes thermal motion and radiation damage during data collection.[12][18]
-
Data Collection: Mount the frozen crystal on the goniometer of an X-ray diffractometer. A stream of cold nitrogen (typically 100 K) maintains the crystal's vitrified state.[18] The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a pattern of spots.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement:
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into this map.
-
The model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final quality of the structure is assessed using metrics like R-factors and the analysis of the final difference electron density map.
-
Conclusion: The Indispensable Role of Crystallography
For novel spirocyclic azetidines, the structural questions are too critical to be left to interpretation. While NMR and other analytical methods are essential components of the characterization package, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure. It resolves stereochemical ambiguities, confirms conformational preferences, and provides the definitive proof required for high-impact research, patent filings, and regulatory approval. For scientists working at the frontier of medicinal chemistry, mastering the workflow of structural validation through crystallography is not just a valuable skill—it is a necessity for success.
References
-
Crystallization of small molecules. (n.d.). JoVE. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 639–647. Available from: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Scaffolds: Comparing Azetidine with Piperidine and Morpholine
In the intricate chess game of drug discovery, the selection of a molecular scaffold is a move that dictates the entire match. It influences a compound's potency, selectivity, and its pharmacokinetic profile. For decades, six-membered saturated heterocycles like piperidine and morpholine have been the trusted workhorses for medicinal chemists. However, the four-membered azetidine ring has emerged as a compelling bioisostere, offering unique advantages in tuning the properties of drug candidates.[1][2] This guide provides an in-depth, objective comparison of these three scaffolds, grounded in experimental data, to empower researchers in making informed decisions during lead optimization.
The Strategic Value of Bioisosteric Replacement
Bioisosterism, the strategy of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The goal is to modulate a molecule's characteristics—such as size, shape, electronics, and lipophilicity—to enhance its biological activity and drug-like properties. The choice between azetidine, piperidine, and morpholine as bioisosteres can profoundly impact a compound's journey from a promising hit to a viable drug candidate.
Physicochemical Properties: A Tale of Three Rings
The fundamental physicochemical properties of a scaffold are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. Understanding the nuanced differences in basicity (pKa), lipophilicity (logP/logD), and conformation is critical.
| Property | Azetidine | Piperidine | Morpholine |
| pKa of Conjugate Acid | ~11.29[3] | ~11.22 | ~8.33 |
| Calculated logP (cLogP) | -0.16 | 0.84 | -0.86 |
| Ring Conformation | Puckered, non-planar[4] | Chair (predominantly) | Chair |
| Molecular Weight | 57.09 g/mol [3] | 85.15 g/mol | 87.12 g/mol |
Basicity (pKa): The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding). Azetidine and piperidine exhibit similar strong basicity. In contrast, the electron-withdrawing effect of the oxygen atom in morpholine significantly reduces the basicity of its nitrogen atom.[5] This lower basicity can be advantageous in mitigating pKa-related liabilities.
Lipophilicity (logP/logD): Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Azetidine and morpholine are significantly more polar (lower logP) than piperidine. Employing an azetidine or morpholine scaffold can be a strategic move to reduce the lipophilicity of a lead compound, which is often a goal in drug optimization to improve solubility and reduce metabolic clearance.
Conformational Rigidity: The constrained, puckered conformation of the four-membered azetidine ring imparts a higher degree of rigidity compared to the more flexible chair conformation of piperidine and morpholine.[4][8][9] This rigidity can be beneficial for locking in a bioactive conformation, potentially leading to increased potency and selectivity. However, this same rigidity can also be a disadvantage if the constrained conformation is not optimal for binding to the target.
Metabolic Stability: The Azetidine Advantage
A primary driver for the increasing adoption of the azetidine scaffold is its generally enhanced metabolic stability.[1][10] A common metabolic liability for piperidine-containing compounds is N-dealkylation, a process mediated by cytochrome P450 enzymes. The unique structural and electronic properties of the azetidine ring often render it more resistant to this metabolic pathway.[1]
In a comparative study, the replacement of a piperidine ring with an azetidine moiety in a series of serotonin-4 partial agonists successfully shifted the metabolic pathway away from the heterocyclic linker.[1] While the piperidine-containing compound underwent N-dealkylation, the azetidine analogs were not metabolized via this route.[1] Morpholine is also generally more metabolically stable than piperidine due to the deactivating effect of the ether oxygen.[5]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard in vitro method to assess the intrinsic clearance of a compound.
Objective: To determine the rate of metabolic degradation of a test compound upon incubation with HLM.
Methodology:
-
Preparation: A solution of the test compound (typically 1 µM) is prepared in a phosphate buffer (pH 7.4).
-
Incubation: The compound is incubated with HLM (e.g., 0.5 mg/mL) and the essential cofactor NADPH (to initiate the metabolic process) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Synthetic Accessibility: A Practical Consideration
While the pharmacological benefits of azetidines are compelling, their synthetic accessibility has historically been a challenge compared to the readily available piperidine and morpholine building blocks.[2][11] The inherent ring strain of the four-membered ring makes its construction more complex.[12] However, significant advancements in synthetic methodologies have made a wide array of functionalized azetidines more accessible.[13][14][15]
Common Synthetic Routes to Azetidines:
-
Intramolecular cyclization of γ-amino alcohols or γ-haloamines.[14]
-
Reduction of β-lactams (azetidin-2-ones).[3]
-
[2+2] cycloaddition reactions.[16]
-
Ring expansion of aziridines.[13]
The choice of scaffold must always be balanced with the practicality and scalability of the synthetic route, especially in a drug development setting where large quantities of material are required.
Case Studies in Drug Discovery: Azetidine in Action
The successful incorporation of the azetidine scaffold in approved drugs and clinical candidates underscores its value.
-
Azelnidipine: A calcium channel blocker used for the treatment of hypertension, features an azetidine ring.[9]
-
STAT3 Inhibitors: In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, replacing a proline scaffold with an azetidine-2-carboxamide resulted in a significant boost in potency.[17][18] Further optimization of these azetidine-containing compounds led to improved cell permeability and high-affinity binding to the STAT3 protein.[17][18]
These examples highlight how the strategic use of an azetidine bioisostere can lead to tangible improvements in the pharmacological profile of a drug candidate.
Visualizing the Scaffolds and a Bioisosteric Replacement Workflow
Structural Comparison of Scaffolds
Caption: Comparative structures of azetidine, piperidine, and morpholine.
A General Workflow for Bioisostere Evaluation
Caption: A typical workflow for evaluating bioisosteric replacements.
Conclusion: Choosing the Right Tool for the Job
The decision to employ azetidine, piperidine, or morpholine as a bioisostere is highly context-dependent and should be guided by the specific challenges of a drug discovery program.
-
Azetidine is an excellent choice when seeking to enhance metabolic stability, introduce conformational rigidity, and reduce lipophilicity.[1][10] Its growing accessibility makes it an increasingly viable option.
-
Piperidine , the traditional stalwart, remains a versatile and synthetically accessible scaffold. Its flexibility can be advantageous, but its susceptibility to metabolism must be carefully managed.
-
Morpholine offers a reliable strategy to improve physicochemical properties, particularly by increasing solubility and metabolic stability while reducing basicity.[1][5]
Ultimately, a deep understanding of the nuanced properties of each scaffold, coupled with robust experimental evaluation, will enable the rational design of superior drug candidates. The judicious application of bioisosterism, including the strategic use of the azetidine scaffold, is a powerful tool in the modern medicinal chemist's arsenal.
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A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Purity Analysis of Azetidine Derivatives
Introduction: The Critical Role of Purity in Azetidine-Based Drug Development
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[1] Their unique conformational constraints and ability to act as proline analogues or introduce desirable physicochemical properties have led to their incorporation into a variety of drug candidates.[2][3][4] From β-lactam antibiotics to modern therapeutics targeting the central nervous system, the azetidine scaffold is a privileged structure in drug discovery.[2][3]
However, the synthesis of these strained ring systems can be complex, often leading to a range of process-related impurities and potential stereoisomers.[1][5] For drug development professionals, ensuring the purity, stability, and safety of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies mandate rigorous characterization of any impurity present at or above a specified threshold. This necessitates the development of robust, accurate, and precise analytical methods to separate and quantify the target azetidine derivative from any related substances, including starting materials, by-products, degradation products, and enantiomers.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity analysis of azetidine derivatives. We will explore the causality behind experimental choices, present comparative data, and provide a detailed, validated protocol that serves as a self-validating system for your laboratory.
Pillar 1: Foundational Separation Principles - HPLC vs. LC-MS
The choice between HPLC with standard detectors (like UV-Vis) and LC-MS hinges on the specific goal of the analysis: routine quality control (QC) versus impurity identification and structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for purity and assay determination.[6] The principle lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For azetidine derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). The primary output is a chromatogram where peak area is proportional to the concentration of each separated component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the powerful separation capabilities of HPLC with the detection specificity and sensitivity of mass spectrometry. After components are separated by the LC system, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides unambiguous molecular weight information, which is indispensable for identifying unknown impurities or confirming the identity of known ones.[7][8] LC-MS is not typically used for routine purity quantification in QC environments but is essential during method development, forced degradation studies, and stability testing.[8]
Pillar 2: A Comparative Guide to Chromatographic Strategies
The structural diversity of azetidine derivatives—ranging from simple, polar molecules like azetidine-2-carboxylic acid to complex, multi-ring, chiral structures—means that no single method is universally applicable.[5][9] The selection of the stationary and mobile phases is a critical decision driven by the physicochemical properties of the analyte.
Reversed-Phase HPLC (RP-HPLC): The Go-To for Achiral Purity
RP-HPLC is the default starting point for most small-molecule pharmaceuticals due to its versatility and robustness.
-
Stationary Phase Selection: The octadecylsilane (C18 or ODS) bonded phase is the most popular choice, offering excellent hydrophobic retention for a wide range of compounds.[6][10] A typical column might have dimensions of 250 mm x 4.6 mm with 5 µm particles.[10]
-
Mobile Phase Optimization: A gradient elution, where the proportion of organic solvent (e.g., acetonitrile or methanol) is increased over time, is often necessary to resolve early-eluting polar impurities from the main, more retained azetidine API, and late-eluting non-polar impurities within a reasonable timeframe.[11] Buffers such as ammonium acetate or phosphate are used to control the pH of the mobile phase, which is critical for achieving reproducible retention times and good peak shapes, especially for ionizable azetidine derivatives.[10][12]
Chiral HPLC: Resolving Stereoisomers
Many azetidine derivatives possess one or more chiral centers, making enantiomeric separation a regulatory requirement.[1][5] Since enantiomers have identical physical properties, they cannot be separated on standard achiral columns.
-
The Power of Chiral Stationary Phases (CSPs): The direct approach using CSPs is the most common strategy.[13] Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are exceptionally versatile and can resolve a broad range of chiral compounds, including azetidines.[13][14] These columns are often screened using normal-phase (e.g., hexane/alcohol) and reversed-phase mobile phases to find the optimal separation conditions.[13]
-
Expert Insight: The addition of a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase can dramatically improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.[13]
Data Summary: Comparison of Chromatographic Methods
The table below summarizes various published methods, providing a snapshot of the conditions used for different azetidine derivatives.
| Analyte/Derivative | Method | Column | Mobile Phase | Detector | Application & Key Findings |
| Azacitidine | RP-HPLC | Discovery C18 (250 x 4.6 mm, 5 µm) | Gradient: Ammonium Acetate Buffer & Acetonitrile | UV (217 nm) | Quantification of Azacitidine and its impurities in APIs.[10] |
| Azacitidine | RP-HPLC | Zorbax RP C18 (250 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile & Ammonium Acetate Buffer (75:25) | UV | Isocratic method for bulk drug determination.[6] |
| Azetidine-2-carboxylic acid | Ion-Exchange HPLC | Cation exchange resin | Gradient: Sodium Citrate & Sodium Nitrate buffers | Fluorescence (post-column derivatization) | Analysis in natural products; high sensitivity and recovery.[9] |
| Generic Chiral Aziridines | Chiral HPLC | Chiralpak ID and IF | Normal Phase (e.g., Hexane/Ethanol) | UV | Demonstrated effective enantiomeric separation on amylose-based CSPs.[14] |
| Ezetimibe | Stability-Indicating RP-HPLC | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile & Orthophosphoric Acid (80:20) | UV (232 nm) | Method validated for assay and stability, separating the drug from degradation products.[15] |
| Azetidomonamide Analogues | LC-HRMS | ACQUITY UPLC BEH C18 (50 x 2.1 mm) | Gradient: Water/Acetonitrile with Formic Acid | ESI-MS | Confirmed the identity of biosynthetic azetidine derivatives.[7] |
Pillar 3: A Self-Validating Experimental Protocol
This section provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method, which is designed to separate the main component from its degradation products and process-related impurities. The trustworthiness of this method is established through rigorous validation according to International Council for Harmonisation (ICH) guidelines.[16][17]
Workflow for Analytical Characterization
The logical flow for analyzing a batch of an azetidine derivative is outlined below.
Caption: General workflow for analytical characterization.
Detailed Protocol: Stability-Indicating RP-HPLC Method
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm (or lambda max of the specific derivative).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
2. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Azetidine Derivative Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Azetidine Derivative sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. Method Validation: A Trustworthy System
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[17]
Caption: Workflow for analytical method validation per ICH guidelines.
-
System Suitability: Before analysis, inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000. This ensures the chromatographic system is performing adequately.
-
Specificity (Forced Degradation): This is the cornerstone of a stability-indicating method.[15][18][19] Subject the sample solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a defined period. The goal is to achieve partial degradation (5-20%). The method is specific if the degradation product peaks are well-resolved from the main API peak, demonstrating that the method can accurately measure the API in the presence of its degradants.[15][18]
-
Linearity: Prepare a series of solutions from 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10][15]
-
Accuracy: Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[8][16]
-
Precision:
-
Repeatability (Intra-day): Analyze six separate sample preparations on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.[16]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for reporting trace impurities.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2 units) to ensure the method's performance remains acceptable under minor variations.[15]
Conclusion
The purity analysis of azetidine derivatives is a multi-faceted challenge that requires a strategic application of modern chromatographic techniques. While RP-HPLC with UV detection remains the gold standard for routine quality control and quantitative purity assessment, its power is magnified when complemented by LC-MS for definitive impurity identification and structural characterization. For chiral derivatives, specialized chiral HPLC methods are not optional but essential for ensuring stereochemical purity.
The development of a robust, stability-indicating method, underpinned by a comprehensive validation protocol, is a non-negotiable aspect of drug development. It is this rigorous, scientifically-grounded approach that ensures the final drug product is safe, effective, and of high quality, ultimately safeguarding patient health.
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Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1613. Available at: [Link]
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Frank, S. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(7), 415-425. Available at: [Link]
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Frank, S. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]
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Ando, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26233-26242. Available at: [Link]
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DeLano, T. J., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(19), 13476-13488. Available at: [Link]
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Sree, V. G., et al. (2025). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal of Innovative Research in Technology, 12(6). Available at: [Link]
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Ravichandran, V., et al. (2010). Validation of analytical methods – Strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22. Available at: [Link]
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Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Al-Deeb, O. A., et al. (2006). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1157-1165. Available at: [Link]
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Li, P., et al. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(1), 221-228. Available at: [Link]
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Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
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Lee, D. G., et al. (2021). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Chromatography A, 1652, 462372. Available at: [Link]
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Marineni, B., & Reddy, T. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Zhang, L., et al. (2012). Determination of the Related Substances of Azacitidine by HPLC. Chinese Journal of Pharmaceuticals. Available at: [Link]
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Kumar, S. S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic agent Azacitidine. Journal of Drug Delivery and Therapeutics, 13(12-S), 114-121. Available at: [Link]
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Badgujar, V. L., et al. (2024). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available at: [Link]
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Reddy, B. C. K., et al. (2011). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica, 3(6), 415-422. Available at: [Link]
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A Comparative Guide to the Reactivity of Saturated Nitrogen Heterocycles: Aziridine vs. Azetidine vs. Pyrrolidine
For researchers and professionals in drug development and synthetic chemistry, the choice of a saturated nitrogen heterocycle is a critical design element. The three smallest members of this class—aziridine (3-membered), azetidine (4-membered), and pyrrolidine (5-membered)—exhibit dramatically different chemical behaviors. This guide provides an in-depth comparison of their reactivity, grounded in the principles of ring strain and orbital theory, and supported by experimental data to inform rational synthetic design.
The Foundational Principle: Ring Strain and Molecular Geometry
The reactivity of small-ring heterocycles is fundamentally governed by their inherent ring strain, a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and conformations. This strain provides a powerful thermodynamic driving force for reactions that lead to ring-opening, as this relieves the stored energy.
-
Aziridines (C₂H₅N): As three-membered rings, aziridines are the most strained of the trio. The internal C-C-N bond angles are forced to be approximately 60°, a severe deviation from the ideal sp³ bond angle of 109.5°. This high degree of angle strain, estimated at around 27 kcal/mol, makes the C-N and C-C bonds weak and highly susceptible to cleavage.[1][2]
-
Azetidines (C₃H₇N): The four-membered azetidine ring is also significantly strained, though less so than aziridine. With a ring strain of approximately 25.4 kcal/mol, it occupies a unique chemical space—more stable and easier to handle than aziridines, yet reactive enough to undergo specific strain-releasing transformations under controlled conditions.[3]
-
Pyrrolidines (C₄H₉N): The five-membered pyrrolidine ring is nearly strain-free (approx. 5.4 kcal/mol).[3] Its bond angles can comfortably adopt a puckered, non-planar conformation that closely approximates the ideal tetrahedral geometry.[4] Consequently, pyrrolidines are significantly more stable and do not readily undergo ring-opening reactions. Their chemistry is characteristic of a typical, unstrained secondary amine.[4][5]
The following diagram illustrates the relationship between ring size and strain, the primary determinant of reactivity.
Caption: Relationship between ring strain and heterocycle size.
Quantitative Comparison of Structural and Electronic Properties
The differences in geometry imposed by ring strain have profound effects on the electronic properties of these heterocycles, influencing the basicity and nucleophilicity of the nitrogen atom.
| Property | Aziridine | Azetidine | Pyrrolidine |
| Ring Strain (kcal/mol) | ~27[1][2] | ~25.4[3] | ~5.4[3] |
| Internal C-N-C Angle | ~60° | ~90° | ~105° |
| pKa (Conjugate Acid) | ~8.0[6] | ~11.29[7][8] | ~11.27[4] |
The lower basicity of aziridine is a notable consequence of its geometry. The external C-N-H and C-N-C bond angles are larger than ideal, suggesting that the nitrogen lone pair resides in an orbital with higher s-character. This holds the electrons closer to the nucleus, reducing their availability for protonation. In contrast, the basicity of azetidine and pyrrolidine is comparable to typical acyclic secondary amines.[6]
Comparative Reactivity: Nucleophilic Ring-Opening
The most significant difference in the chemical behavior of these heterocycles is their susceptibility to nucleophilic ring-opening. This class of reactions is the cornerstone of aziridine and azetidine chemistry but is largely irrelevant for pyrrolidines.
Aziridines: Highly Reactive Electrophiles
The immense ring strain makes aziridines potent electrophiles. They readily react with a wide range of nucleophiles, resulting in the formation of 1,2-difunctionalized amines. The reaction's regioselectivity is highly dependent on the nature of the nitrogen substituent and the reaction conditions.[1][9]
-
N-Activated Aziridines: When the nitrogen is substituted with an electron-withdrawing group (e.g., sulfonyl, acyl), the ring is "activated." Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to a predictable regiochemical outcome.[1][2]
-
N-Non-activated Aziridines: Aziridines with electron-donating groups (e.g., alkyl) are less reactive. Ring-opening typically requires activation with an acid (Brønsted or Lewis) to form a highly reactive aziridinium ion intermediate.[1] The subsequent nucleophilic attack occurs at the more substituted carbon (SN1-like) or the less substituted carbon (SN2-like), depending on a balance of electronic and steric factors.[10]
Azetidines: Moderately Reactive, Requiring Activation
Azetidines are significantly more stable than aziridines. While their ring strain provides a thermodynamic incentive for ring-opening, they are often kinetically stable and require activation.[3][11]
-
Activation is Key: Nucleophilic attack on a neutral azetidine is generally slow. The reaction is almost always facilitated by protonation or alkylation of the ring nitrogen to form an azetidinium salt.[12] This greatly enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles.
-
Harsher Conditions: Compared to aziridines, the ring-opening of azetidines often requires stronger nucleophiles or more forcing conditions (e.g., higher temperatures). This difference in reactivity allows for selective reactions in molecules containing both functional groups.
Pyrrolidines: Unreactive to Ring-Opening
Due to its low ring strain, the pyrrolidine ring is robust and does not undergo nucleophilic ring-opening under conditions that would readily cleave aziridines or azetidines.[13] Its reactivity is dominated by the nucleophilic and basic nature of the secondary amine nitrogen, leading to reactions like N-alkylation, N-acylation, and enamine formation.[4]
The following workflow illustrates the general pathways for nucleophilic ring-opening.
Caption: General workflow for nucleophilic ring-opening reactions.
Experimental Protocol: Comparative Stability Under Acidic Conditions
To provide a tangible measure of the reactivity difference, we can assess the stability of an azetidine derivative against its pyrrolidine analogue under acidic conditions, which promote ring-opening via protonation of the ring nitrogen. This protocol is adapted from studies demonstrating the inherent instability of strained azetidines.[13]
Objective: To compare the rate of acid-mediated decomposition (ring-opening) of a substituted azetidine versus its analogous pyrrolidine.
Materials:
-
Compound 1: N-Aryl-substituted Azetidine
-
Compound 2: N-Aryl-substituted Pyrrolidine (Stable Analogue)
-
Deuterated Hydrochloric Acid (DCl) in D₂O (to achieve pH 1.8)
-
NMR tubes, ¹H NMR Spectrometer
Methodology:
-
Sample Preparation: Prepare two separate NMR tubes. To each, add 1-2 mg of the respective compound (Compound 1 or Compound 2).
-
Reaction Initiation: To each tube, add 0.7 mL of a pre-prepared DCl/D₂O solution at pH 1.8. The solution's buffer capacity should be sufficient to maintain the pH.
-
Data Acquisition: Immediately place the sample in an NMR spectrometer thermostated at 25°C. Acquire a ¹H NMR spectrum at time t=0.
-
Monitoring: Continue to acquire spectra at regular intervals (e.g., every 5 minutes for the azetidine, every hour for the pyrrolidine) for a total period of 24 hours or until significant degradation is observed.
-
Analysis: Integrate the signals corresponding to the starting material and the decomposition products. Calculate the percentage of remaining starting material at each time point. Determine the half-life (T₁/₂) for the decomposition of each compound under these conditions.
Expected Results & Data Interpretation
The experimental data will starkly highlight the difference in stability and reactivity.
| Compound | Ring System | Half-Life (T₁/₂) at pH 1.8 | Reactivity |
| N-Aryl Azetidine | Azetidine | < 10 minutes | Highly Reactive |
| N-Aryl Pyrrolidine | Pyrrolidine | > 24 hours (<5% degradation) | Stable / Unreactive |
| (Data is representative based on findings for similar structures in the literature.[13]) |
The rapid degradation of the azetidine derivative confirms that protonation of the nitrogen is sufficient to trigger a rapid, strain-releasing ring-opening reaction. In contrast, the pyrrolidine analogue remains stable, as the protonated azacyclopentane ring lacks the ring strain necessary to drive a similar decomposition pathway.[13]
Implications for Drug Discovery and Synthesis
The choice between these heterocycles is a strategic one for medicinal chemists:
-
Aziridines are often used as reactive intermediates. Their predictable, stereospecific ring-opening allows for the installation of complex functionality, making them powerful building blocks for synthesizing more elaborate nitrogen-containing molecules.[1][2]
-
Azetidines serve as valuable scaffolds that impart rigidity and unique three-dimensional character to a molecule, which can lead to improved ligand-protein binding interactions.[13] They are chosen when a balance of conformational constraint and metabolic stability is desired. Their "tunable" reactivity allows them to act as stable core elements that can be functionalized later under specific activating conditions.[3][11]
-
Pyrrolidines are ubiquitous in medicinal chemistry and natural products, prized for their stability and ability to act as a robust scaffold and a basic nitrogen center.[5][14] They are frequently used to improve the pharmacokinetic properties of a drug candidate, such as solubility.
Conclusion
The reactivity of aziridines, azetidines, and pyrrolidines exists on a continuum dictated almost entirely by ring strain.
-
Aziridines are the most reactive, readily undergoing ring-opening with a wide variety of nucleophiles due to their extreme angle strain.
-
Pyrrolidines are the most stable, behaving like typical secondary amines and resisting ring-opening due to their strain-free, five-membered structure.
-
Azetidines occupy a crucial middle ground. They possess significant ring strain that can be harnessed for synthetic transformations, but they are kinetically stable enough to be incorporated as core structural motifs in drug molecules, offering a unique blend of rigidity and latent reactivity.
A thorough understanding of these fundamental principles is essential for the strategic design and successful execution of synthetic routes targeting complex, nitrogen-containing molecules for research and therapeutic applications.
References
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-
Singh, R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Li, G., et al. (2017). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. [Link]
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Kim, H., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. [Link]
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Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
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Foubelo, F., et al. (2017). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. [Link]
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Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Wikipedia. Pyrrolidine. [Link]
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Wang, Y.-M., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
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ResearchGate. Nucleophilic ring-opening of azetidine derivatives. [Link]
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Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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Berhault, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
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NIST. CCCBDB Compare bond angles. [Link]
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van der Woerd, M. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]
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Lee, S. Y., et al. (2024). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Journal of the American Chemical Society. [Link]
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Kumar, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Azetidine. [Link]
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A Senior Application Scientist's Guide to the Validation of Enantiopurity for Chiral C2-Substituted Azetidines
Introduction: The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance properties such as metabolic stability, aqueous solubility, and three-dimensional complexity. Specifically, chiral C2-substituted azetidines are integral building blocks for a new generation of therapeutics. However, the biological activity of these molecules is intrinsically tied to their stereochemistry. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or, in worst-case scenarios, induce toxicity. Consequently, the rigorous validation of enantiopurity is not merely a procedural step but a critical cornerstone of drug discovery and development, mandated by regulatory bodies worldwide.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiopurity of chiral C2-substituted azetidines. We will delve into the principles, practical considerations, and comparative performance of chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The insights provided herein are grounded in established analytical principles and supported by experimental data to empower researchers in selecting and implementing the most appropriate validation strategy.
Part 1: Comparative Analysis of Core Analytical Techniques
The selection of an analytical method for enantiopurity determination is a decision guided by factors such as sample throughput, method development time, sensitivity requirements, and the physicochemical properties of the analyte. For C2-substituted azetidines, the choice primarily revolves around chiral chromatography and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for enantioselective analysis in the pharmaceutical industry. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are particularly effective for a wide range of chiral compounds, including N-protected azetidines.
Mechanism of Separation: The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times on the column and, thus, separation. The three-point interaction model is a classic explanatory framework, suggesting that multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are necessary for effective chiral recognition.
Strengths:
-
Broad Applicability: A vast library of commercially available CSPs allows for the separation of a wide array of chemical structures.
-
High Resolution: Modern HPLC systems and column technologies can achieve excellent separation (high resolution values) for even closely related enantiomers.
-
Robustness and Reproducibility: Well-developed HPLC methods are known for their reliability and transferability between laboratories.
Limitations:
-
Method Development: Identifying the optimal combination of CSP, mobile phase, and temperature can be time-consuming and solvent-intensive.
-
Solvent Consumption: Traditional normal-phase HPLC, often used for chiral separations, utilizes organic solvents that can be costly and environmentally burdensome.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC. It employs supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of supercritical fluids enable faster separations and higher efficiency compared to liquid chromatography.
Mechanism of Separation: The separation principles in chiral SFC are analogous to those in HPLC, relying on the diastereomeric interactions between the analytes and the CSP. The same polysaccharide-based CSPs used in HPLC are overwhelmingly the most successful in SFC.
Strengths:
-
High Throughput: The use of supercritical CO2 allows for significantly higher flow rates and faster column equilibration, leading to analysis times that are typically 3 to 10 times shorter than those of HPLC.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 dramatically reduces solvent purchase and disposal costs, making it an environmentally sustainable technique.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or improved resolution for compounds that are difficult to separate by HPLC, offering a complementary analytical approach.
Limitations:
-
Analyte Solubility: Compounds must be soluble in supercritical CO2 or the CO2/modifier mixture. Highly polar or ionic compounds can be challenging.
-
Initial Instrument Cost: The instrumentation for SFC is generally more expensive than standard HPLC systems due to the need to handle high pressures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which induces chemical shift differences between the signals of the two enantiomers. This can be achieved using chiral solvating agents (CSAs) or by derivatizing the analyte with a chiral derivatizing agent (CDA).
Mechanism of Differentiation:
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. This association perturbs the magnetic environment of nearby nuclei (typically ¹H or ¹⁹F), resulting in separate signals for each enantiomer.
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid chloride, react covalently with a functional group on the analyte (e.g., the secondary amine of an unprotected azetidine) to form a stable pair of diastereomers. These diastereomers have distinct physical properties and, therefore, inherently different NMR spectra, often with large and easily quantifiable chemical shift differences.
Strengths:
-
Absolute Method: NMR can provide a direct measure of the enantiomeric ratio without the need for a racemic standard for peak assignment (if using a CDA and the structure is fully characterized).
-
No Method Development (for CDAs): The derivatization reaction is often straightforward, bypassing the extensive screening of columns and mobile phases required in chromatography.
-
Structural Information: Provides full structural confirmation of the analyte alongside the enantiopurity data.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatography, typically requiring milligram quantities of the sample.
-
Peak Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can make accurate integration and quantification challenging. The use of ¹⁹F NMR with fluorinated CSAs or CDAs can mitigate this issue.
-
Potential for Kinetic Resolution: When using CDAs, there is a risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original enantiomeric ratio. This must be experimentally ruled out.
Part 2: Data-Driven Performance Comparison
To illustrate the practical differences between these techniques, consider the analysis of a model compound, N-Boc-2-methylazetidine. The following table summarizes typical performance metrics based on established methodologies.
| Parameter | Chiral HPLC | Chiral SFC | ¹H NMR with CSA |
| Instrumentation | Standard HPLC System | SFC System | 400+ MHz NMR Spectrometer |
| Chiral Selector | Immobilized Amylose CSP | Immobilized Amylose CSP | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) |
| Mobile Phase | Hexane/Ethanol (90:10) | CO₂/Methanol (85:15) | CDCl₃ |
| Typical Run Time | 10-15 minutes | 2-4 minutes | 5-10 minutes (per sample) |
| Detection | UV (210 nm) | UV (210 nm) | ¹H resonance integration |
| Resolution (Rs) | > 2.0 | > 2.5 | Dependent on Δδ and linewidth |
| Limit of Quantitation | ~0.1% of minor enantiomer | ~0.1% of minor enantiomer | ~1-2% of minor enantiomer |
| Key Advantage | Ubiquitous & Robust | High Speed & "Green" | No separation needed |
| Key Disadvantage | Solvent & Time Intensive | Higher Instrument Cost | Lower Sensitivity |
Part 3: Experimental Workflows and Protocols
A self-validating protocol is essential for trustworthy results. The following sections provide detailed, step-by-step methodologies for each technique, designed for immediate application.
Workflow for Chiral Chromatography (HPLC/SFC) Method Development
The workflow for developing a chiral separation method is systematic, involving the screening of columns and mobile phases to find the optimal conditions.
benchmarking novel azetidine synthesis routes against established protocols
<A Comparative Guide to Azetidine Synthesis: Established Protocols vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry.[1] Their inherent ring strain and distinct conformational properties lend them unique capabilities as bioisosteres, leading to their incorporation in a variety of bioactive molecules.[1][2] However, the synthesis of these strained ring systems has historically posed a significant challenge.[1] This guide provides an in-depth, objective comparison of established azetidine synthesis protocols with emergent, novel methodologies, supported by experimental data to inform strategic synthetic planning.
I. Established Bedrock of Azetidine Synthesis: Intramolecular Cyclization
One of the most traditional and widely utilized methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This reliable approach hinges on the activation of a hydroxyl group into a competent leaving group (e.g., mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the amine to forge the four-membered ring.[1]
Causality Behind Experimental Choices in Intramolecular Cyclization
The choice of activating agent for the hydroxyl group is critical. Mesyl chloride (MsCl) and tosyl chloride (TsCl) are frequently employed due to their ability to transform the poor hydroxyl leaving group into a highly effective one. The subsequent cyclization is often promoted by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), which deprotonates the amine, enhancing its nucleophilicity for the ring-closing SN2 reaction.[1][3] High dilution conditions are often necessary to favor the desired intramolecular cyclization over competing intermolecular polymerization.[3]
Experimental Protocol: Intramolecular Cyclization of a γ-Amino Alcohol
Adapted from a procedure for the synthesis of substituted azetidines.[3]
1. Activation of the Hydroxyl Group (Mesylation):
- Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.
2. Cyclization:
- Dissolve the crude mesylate in a suitable solvent like tetrahydrofuran (THF).
- Add sodium hydride (NaH, 1.2 eq, as a 60% dispersion in mineral oil) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
- Purify the residue by flash column chromatography on silica gel to yield the desired azetidine.
Workflow for Azetidine Synthesis via Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
II. Novel Frontiers in Azetidine Synthesis
Recent years have witnessed the emergence of innovative strategies that overcome some of the limitations of traditional methods, offering milder reaction conditions, broader substrate scope, and access to more complex and densely functionalized azetidines.[2]
A. Visible-Light-Mediated [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient and atom-economical route to azetidines.[4] The advent of visible-light photocatalysis has revolutionized this approach, enabling the reaction to proceed under exceptionally mild conditions.[2][5]
Mechanistic Insights
This method often utilizes an iridium-based photocatalyst that, upon irradiation with visible light (e.g., a blue LED), enters an excited state.[2][6] This excited photocatalyst then transfers its energy to an oxime precursor, such as a 2-isoxazoline-3-carboxylate, promoting it to a triplet excited state.[2][5] This reactive intermediate then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring.[2] This photocatalytic approach avoids the need for high-energy UV light, which can lead to undesired side reactions and product degradation.[7]
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction
Adapted from Schindler's intermolecular [2+2] photocycloaddition.[2]
-
In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL).
-
Stir the reaction mixture and irradiate with a blue LED (450 nm) at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the functionalized azetidine.[1]
B. Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A significant advance in azetidine synthesis involves the use of palladium catalysis to achieve intramolecular C(sp³)–H amination.[2] This strategy allows for the formation of the azetidine ring by creating a C-N bond from a typically unreactive C-H bond.
Underlying Principles
This method, developed by Gaunt and co-workers, utilizes a palladium(II) catalyst in combination with an oxidant.[2] The reaction proceeds through a mechanism involving the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate.[2] A key advantage of this approach is its excellent functional group tolerance.[2]
C. Radical Strain-Release Photocatalysis
A recent and powerful method involves the use of visible-light-driven radical strain-release (RSR) photocatalysis to synthesize densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs).[8][9]
Reaction Rationale
This strategy employs an organic photosensitizer that facilitates the homolytic cleavage of various sulfonylimine precursors upon irradiation.[8][10] The resulting radical intermediates are then intercepted by the highly strained ABB, leading to a chemoselective double functionalization and formation of the azetidine ring in a single step.[8][10]
D. Aza-Michael Addition
The aza-Michael addition offers a straightforward route to functionalized azetidines.[11] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing an azetidine ring.
Strategic Considerations
This method is particularly useful for introducing substituents at the 3-position of the azetidine ring.[11][12] The reaction is often catalyzed by a base, such as DBU or K₂CO₃, to enhance the nucleophilicity of the amine.[11]
III. Comparative Analysis: Established vs. Novel Routes
| Feature | Intramolecular Cyclization | Visible-Light Photocycloaddition | Pd-Catalyzed C-H Amination | Radical Strain-Release | Aza-Michael Addition |
| Synthetic Strategy | Stepwise C-N bond formation | Convergent [2+2] cycloaddition | Intramolecular C-H functionalization | Radical addition to strained ring | Conjugate addition |
| Precursors | Requires γ-amino alcohols or derivatives[1] | Utilizes imine precursors and alkenes[1] | Requires amine substrates with a directable C-H bond[2] | Azabicyclo[1.1.0]butanes and sulfonylimines[8] | Azetidine-containing Michael acceptors and N-nucleophiles[11] |
| Reaction Conditions | Often harsh (strong bases, heat)[1] | Mild (room temperature, visible light)[1] | Requires specific catalysts and oxidants[2] | Mild (visible light, room temperature)[9] | Typically mild, base-catalyzed[11] |
| Atom Economy | Good, but involves activation and leaving groups[1] | Excellent, all atoms incorporated[1] | Good, but requires directing groups and oxidants | Good | Excellent |
| Substrate Scope | Dependent on precursor availability[1] | Broad, tolerates various functional groups[2] | Good functional group tolerance[2] | Broad scope of sulfonylimines[10] | Dependent on the availability of suitable Michael acceptors and nucleophiles[11] |
| Key Advantages | Reliable and well-established[1] | Mild conditions, high stereocontrol[1] | Access to unique substitution patterns | Access to densely functionalized azetidines[9] | Good for 3-functionalization |
| Key Limitations | Can require harsh conditions, limited to simpler structures[1] | Can require specific photocatalysts | Catalyst cost and sensitivity | Requires specialized strained precursors | Limited to conjugate addition products |
IV. Experimental Workflows: A Visual Comparison
Workflow for Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Workflow for visible-light-mediated aza Paternò-Büchi reaction.
V. Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for a particular azetidine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Intramolecular cyclization remains a robust and predictable method for accessing simpler azetidine structures, especially when the corresponding γ-amino alcohol precursors are readily available.[1]
-
For the synthesis of more complex and highly functionalized azetidines, novel photochemical methods like the visible-light-mediated aza Paternò-Büchi reaction offer significant advantages, providing access to a broader range of structures under exceptionally mild conditions with high stereocontrol.[1]
-
Palladium-catalyzed C-H amination and radical strain-release photocatalysis represent cutting-edge approaches for constructing azetidines with unique and otherwise difficult-to-access substitution patterns.[2][9]
-
Aza-Michael addition provides a reliable method for the specific functionalization of the azetidine ring at the 3-position.[11]
By carefully considering the strengths and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the azetidine-containing molecules required for their drug discovery and development programs.
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3326-3343. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(31), 6736-6750. [Link]
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Nagy, M., D'hooge, M., & Van Brabandt, W. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
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The Decisive Role of C3-Substituents in the Stability of the Azetidine Ring: A Comparative Guide
Introduction: The Enduring Intrigue of a Strained Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent ring strain, a feature that once presented a formidable synthetic challenge, is now a coveted attribute, imparting a desirable degree of rigidity and unique three-dimensional character to bioactive molecules.[1] This constrained cyclic system offers a strategic advantage over more flexible aliphatic amines or larger heterocyclic congeners, often leading to enhanced metabolic stability and improved binding affinity to biological targets.[3][4] While the influence of N-substitution on azetidine stability has been a subject of considerable investigation, the equally critical role of substituents at the C3-position has remained a more nuanced and less systematically explored area. This guide aims to provide a comprehensive evaluation of the effect of C3-substituents on the stability of the azetidine ring, offering a comparative analysis supported by experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of novel and robust chemical entities.
The reactivity of azetidines is largely dictated by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] This delicate balance of stability and reactivity makes the azetidine ring both a versatile synthetic intermediate and a stable component of a final drug molecule, provided its substitution pattern is carefully considered.[1] The primary pathway for the degradation of the azetidine ring is through ring-opening reactions, which can be initiated by a variety of reagents and conditions, most notably acidic environments.[2] The susceptibility to acid-catalyzed ring-opening is a critical consideration in drug development, impacting everything from synthesis and purification to formulation and in vivo stability.
This guide will delve into the electronic and steric effects of C3-substituents on the intrinsic stability of the azetidine ring. We will present a comparative analysis of different substituent classes, from simple alkyl and aryl groups to those bearing electron-donating and electron-withdrawing functionalities. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis of a diverse array of C3-substituted azetidines and for the quantitative assessment of their stability. By understanding the fundamental principles that govern the stability of this unique heterocyclic system, researchers can make more informed decisions in the design and development of next-generation therapeutics.
The Mechanism of Azetidine Ring Instability: A Closer Look at Acid-Catalyzed Ring Opening
The principal vulnerability of the azetidine ring lies in its susceptibility to acid-catalyzed ring-opening. This process is initiated by the protonation of the basic nitrogen atom, which significantly increases the strain of the four-membered ring and activates it towards nucleophilic attack. The subsequent ring-opening can proceed through different pathways, largely influenced by the substitution pattern on the ring.
Caption: Generalized mechanism of acid-catalyzed azetidine ring opening.
The stability of the azetidine ring in acidic media is intrinsically linked to the basicity of the ring nitrogen. A lower pKa of the azetidine nitrogen correlates with enhanced stability, as a greater proportion of the azetidine molecules will remain unprotonated at a given acidic pH, thus disfavoring the initiation of the ring-opening cascade.[2] While N-substituents play a dominant role in modulating this basicity, C3-substituents can also exert a significant, albeit more subtle, influence through inductive and steric effects.
Comparative Analysis of C3-Substituent Effects on Azetidine Ring Stability
C3-Aryl vs. C3-Alkyl Substituents
The nature of the carbon-based substituent at the C3-position, whether it be an sp2-hybridized aryl group or an sp3-hybridized alkyl group, can influence the stability of the azetidine ring through a combination of electronic and steric effects.
| Substituent Class | Predominant Effects | Expected Impact on Stability | Rationale |
| C3-Aryl | Inductive (electron-withdrawing), potential for steric hindrance. | Generally stabilizing. | The electron-withdrawing nature of the aryl ring can slightly decrease the electron density at the nitrogen atom, thereby reducing its basicity and susceptibility to protonation. Steric bulk of the aryl group may also hinder the approach of nucleophiles. |
| C3-Alkyl | Inductive (electron-donating), steric effects. | Generally destabilizing (relative to aryl). | Alkyl groups are weakly electron-donating, which can increase the basicity of the azetidine nitrogen, making it more prone to protonation and subsequent ring-opening. |
Experimental evidence from synthetic studies supports these general trends. For instance, the synthesis of 2,3-disubstituted 1-arylazetidines has been achieved through the reduction of C3-functionalized azetidin-2-ones, indicating a degree of stability of the C3-substituted ring.[5]
Electron-Withdrawing vs. Electron-Donating Groups on a C3-Aryl Substituent
When the C3-substituent is an aryl ring, its electronic properties can be further tuned by the presence of substituents on the aromatic ring. This provides a finer level of control over the stability of the azetidine scaffold.
| C3-Aryl Substituent | Electronic Effect | Expected Impact on Stability | Rationale |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) | Strong inductive and/or resonance electron withdrawal. | Significant stabilization. | These groups strongly decrease the electron density of the azetidine ring system, reducing the basicity of the nitrogen and making protonation less favorable. |
| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Inductive and/or resonance electron donation. | Moderate destabilization. | These groups increase the electron density of the system, enhancing the basicity of the nitrogen and increasing its susceptibility to protonation. However, this effect is generally less pronounced than that of N-substituents. |
While direct kinetic data is sparse, observations from strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to form C3-aryl-substituted azetidines are informative. These reactions proceed smoothly with both electron-donating and electron-withdrawing substituents on the C3-aryl ring, though strongly electron-donating groups have been noted to sometimes lead to decomposition, suggesting a destabilizing effect.[6]
Experimental Protocols for the Synthesis and Stability Assessment of C3-Substituted Azetidines
To facilitate further research in this area, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Synthesis of a Representative C3-Aryl Azetidine
This protocol describes a general method for the synthesis of N-Boc-3-aryl-3-hydroxyazetidines, which can serve as versatile intermediates for a range of C3-substituted azetidines.
Caption: Synthetic workflow for a C3-aryl-3-hydroxyazetidine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add the arylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-aryl-3-hydroxyazetidine.
Protocol 2: Quantitative Assessment of Azetidine Stability via NMR Spectroscopy
This protocol provides a robust method for determining the aqueous stability (half-life, T1/2) of C3-substituted azetidines under acidic conditions, adapted from established methodologies.[2]
Caption: Workflow for determining the aqueous stability of azetidines.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the C3-substituted azetidine in deuterated dimethyl sulfoxide (DMSO-d6) containing a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Incubation: In an NMR tube, add the acidic buffer (e.g., a D2O-based buffer at pH 1.8) to a final volume of 500 µL. Add a known volume of the azetidine stock solution to achieve the desired final concentration (e.g., 1 mM). Record the time of addition as t=0.
-
NMR Analysis: Acquire a 1H NMR spectrum at t=0 and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours) at a constant temperature.
-
Data Analysis: For each time point, integrate a well-resolved peak of the parent azetidine compound against the peak of the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the concentration of the parent compound (ln[Parent]) versus time.
-
Half-Life Calculation: The slope of the resulting linear plot will be the negative of the first-order rate constant (-k). The half-life (T1/2) can then be calculated using the equation: T1/2 = ln(2) / k.
Future Directions and the Role of Computational Chemistry
While this guide provides a framework for understanding the influence of C3-substituents on azetidine stability based on current literature, there is a clear need for more systematic and quantitative studies. A comprehensive investigation involving the synthesis of a diverse library of C3-substituted azetidines and their subsequent stability assessment using the protocol outlined above would be of immense value to the medicinal chemistry community.
Furthermore, computational chemistry presents a powerful tool to augment and rationalize experimental findings.[5] Density functional theory (DFT) calculations can be employed to:
-
Quantify Ring Strain Energy: Systematically evaluate the impact of different C3-substituents on the ring strain energy of the azetidine core.
-
Model Protonation Energies: Predict the pKa of the azetidine nitrogen as a function of C3-substitution.
-
Elucidate Reaction Mechanisms: Model the transition states of acid-catalyzed ring-opening to understand how C3-substituents influence the activation energy of this critical degradation pathway.
By combining rigorous experimental investigation with insightful computational modeling, a more complete and predictive understanding of azetidine stability can be achieved, paving the way for the rational design of more robust and effective azetidine-containing pharmaceuticals.
Conclusion
The C3-position of the azetidine ring is a critical determinant of its overall stability. While often overshadowed by the more pronounced effects of N-substitution, the electronic and steric nature of C3-substituents can significantly modulate the susceptibility of the ring to degradation, particularly through acid-catalyzed ring-opening. In general, electron-withdrawing and sterically demanding C3-substituents tend to enhance stability, while electron-donating and smaller alkyl groups may have a destabilizing effect. The provided experimental protocols offer a clear path for the synthesis and quantitative stability assessment of novel C3-substituted azetidines. As the demand for three-dimensional and metabolically robust scaffolds in drug discovery continues to grow, a thorough understanding of the factors governing azetidine stability will be paramount. It is our hope that this guide will serve as a valuable resource for researchers in this exciting and rapidly evolving field, enabling the design and synthesis of the next generation of innovative therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (CAS No. 1011479-75-6). As a specialized chemical building block, its handling and disposal demand a meticulous approach grounded in safety and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to ensure that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate that the compound must be treated as a hazardous waste . The primary risk is direct contact, which can lead to irritation of the skin, eyes, and respiratory system. Therefore, the core objective of this disposal protocol is to prevent any unintended exposure to laboratory personnel and the environment.
Regulatory Framework: Adherence to Federal and Local Standards
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] These regulations establish a "cradle-to-grave" framework for hazardous waste management.[1]
Your institution's Environmental Health and Safety (EH&S) office is the ultimate authority on how these federal and state regulations are implemented in your specific location. This guide is a supplement to, not a replacement for, your institution's specific waste disposal policies.
Core Disposal Principles: A Foundation for Safety
Four universal principles underpin the safe management of all laboratory chemical waste and are directly applicable to this compound.
-
Minimize Waste: The most effective disposal strategy begins with waste minimization. Order only the quantities of chemicals necessary for your experiments and maintain a clear inventory to avoid purchasing duplicates.[3]
-
Segregate: Never mix incompatible waste streams.[4] This compound, as a non-halogenated organic material, should be kept separate from acids, bases, oxidizers, and halogenated solvents to prevent dangerous reactions.[5]
-
Contain: Use appropriate, compatible, and properly sealed containers for waste accumulation. The container must be in good condition, free of leaks, and made of a material compatible with the chemical.[6]
-
Label: All waste containers must be clearly and accurately labeled. Ambiguity can lead to dangerous mishandling by laboratory staff and waste management professionals.[3][7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Characterization
Based on its GHS classifications, this compound is categorized as a non-halogenated, irritant hazardous waste. This characterization is crucial for proper labeling and segregation.
Step 3: Select and Prepare the Waste Container
-
Container Choice: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[5] The container must have a secure, leak-proof screw cap.
-
Capacity: Do not overfill the container. A safe maximum is 75-90% of the container's total volume to allow for vapor expansion and prevent spills.[5][8]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: "Irritant."
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Waste Accumulation and Segregation
-
Transfer: Carefully transfer the waste into the labeled container. If transferring a liquid, use a funnel to prevent spillage on the container's exterior.[8]
-
Closure: Keep the waste container securely closed at all times except when adding waste.[3][4][8] This minimizes the release of vapors and prevents spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment unit (such as a spill tray) to contain any potential leaks.[7][9]
-
Segregation: Within the SAA, ensure the container is physically separated from incompatible materials like acids, bases, and oxidizers.
Step 5: Arrange for Final Disposal
Once the container is full or you have no more of this specific waste to generate, arrange for its removal.
-
Contact EH&S: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EH&S) office or its designated hazardous waste contractor.
-
Documentation: Complete any required paperwork or online forms for the waste pickup. This tracking is a critical component of the RCRA regulations.[10]
Disposal Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Irritant (Skin, Eye, Respiratory) |
| EPA Waste Code | D001 (if ignitable) or facility-specific | Must be determined by EH&S; likely non-listed chemical waste |
| Primary Container | HDPE or Glass Bottle with Screw Cap | Chemical compatibility and prevention of leaks[5] |
| Container Fill Level | Max 90% Capacity | Allows for expansion and prevents spills[8] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protection against skin, eye, and respiratory irritation |
| Storage Location | Designated Satellite Accumulation Area | Regulatory compliance and safety[3] |
| Segregation | Separate from acids, bases, oxidizers | Prevention of hazardous chemical reactions[5] |
Disposal Workflow Diagram
This diagram illustrates the decision-making and procedural flow for the proper disposal of the target compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area according to your lab's specific procedures.
-
Report the spill to your laboratory supervisor and EH&S.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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XPRT. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 57415897. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). 1-tert-butyl 3, 3-diethyl azetidine-1, 3, 3-tricarboxylate, min 97%, 1 gram. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
